molecular formula C17H21NO2 B13377171 N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Cat. No.: B13377171
M. Wt: 271.35 g/mol
InChI Key: ZDPDDTKRGHDLEC-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C17H21NO2/c1-3-20-17-15(10-7-11-16(17)19-2)13-18-12-14-8-5-4-6-9-14/h4-11,18H,3,12-13H2,1-2H3

InChI Key

ZDPDDTKRGHDLEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine , a secondary amine scaffold structurally related to phosphodiesterase 4 (PDE4) inhibitors and various isoindolinone-based bioactive agents. The 2-ethoxy-3-methoxy substitution pattern on the phenyl ring is a critical pharmacophore, often modulating metabolic stability and receptor binding affinity compared to its 3,4-disubstituted isomers.

The protocol prioritizes reductive amination as the primary synthetic route due to its high atom economy, operational simplicity, and scalability. We also detail the upstream synthesis of the non-commodity precursor, 2-ethoxy-3-methoxybenzaldehyde , starting from commercially available o-vanillin.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we deconstruct the target molecule at the strategic C-N bond.

Strategic Disconnection

The molecule consists of two lipophilic domains: a benzyl group and a 2-ethoxy-3-methoxybenzyl group, linked by a secondary amine.

  • Disconnection: The C-N bond between the secondary amine and the substituted benzyl carbon.

  • Synthons:

    • Electrophile: 2-Ethoxy-3-methoxybenzaldehyde.

    • Nucleophile: Benzylamine.

  • Forward Strategy: Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Visualizing the Pathway

The following diagram outlines the logical flow from commodity chemicals to the final target.

Synthesispathway oVanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Aldehyde INTERMEDIATE 1 2-Ethoxy-3-methoxybenzaldehyde oVanillin->Aldehyde Alkylation (K2CO3, DMF) EtI Ethyl Iodide (EtI) EtI->Aldehyde Imine Imine Intermediate Aldehyde->Imine + Benzylamine Benzylamine Benzylamine Benzylamine->Imine Target TARGET This compound Imine->Target Reduction (STAB/DCM)

Figure 1: Retrosynthetic flow from o-vanillin to the target secondary amine.

Part 2: Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

The specific aldehyde required is not always a stock commodity. It is synthesized via the O-alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Rationale: o-Vanillin is used because the 3-methoxy group is already in place. We selectively alkylate the 2-hydroxyl group.

Reagents & Materials
ComponentEquiv.Role
o-Vanillin 1.0Starting Material
Ethyl Iodide (EtI) 1.2Alkylating Agent
Potassium Carbonate (K₂CO₃) 1.5Base (Proton Scavenger)
DMF (N,N-Dimethylformamide) SolventPolar Aprotic Solvent
Protocol
  • Setup: Charge a round-bottom flask with o-vanillin (10.0 g, 65.7 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (13.6 g, 98.5 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will turn yellow/orange as the phenoxide forms.

  • Alkylation: Add Ethyl Iodide (6.3 mL, 78.8 mmol) dropwise via a syringe or addition funnel.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-water (200 mL). The product usually precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield Expectation: 90–95%.

  • Data Check: ¹H NMR should show a triplet (~1.4 ppm) and quartet (~4.1 ppm) for the ethyl group, and the aldehyde proton (~10.4 ppm).[2]

Phase 2: Reductive Amination (The Core Synthesis)

This step couples the aldehyde from Phase 1 with benzylamine. We utilize Sodium Triacetoxyborohydride (STAB) .

Expert Insight: Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone as quickly as it reduces the protonated imine. This allows for a "one-pot" procedure without pre-forming the imine, minimizing side reactions like alcohol formation.

Reagents & Materials
ComponentEquiv.Role
2-Ethoxy-3-methoxybenzaldehyde 1.0Electrophile
Benzylamine 1.05Nucleophile
Na(OAc)₃BH (STAB) 1.4Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (Imine formation)
DCM (Dichloromethane) SolventSolvent (Anhydrous)
Protocol
  • Imine Formation (In Situ):

    • In a dry flask under Nitrogen/Argon, dissolve 2-ethoxy-3-methoxybenzaldehyde (5.0 g, 27.7 mmol) in DCM (50 mL).

    • Add Benzylamine (3.1 g, 29.0 mmol).

    • Add Acetic Acid (1.6 mL, 27.7 mmol).

    • Observation: The solution may warm slightly. Stir for 30–60 minutes at room temperature to allow equilibrium formation of the imine.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (8.2 g, 38.8 mmol) in 3–4 portions over 10 minutes. Caution: Mild gas evolution.

    • Remove the ice bath and stir at room temperature for 12–16 hours.

  • Quenching & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the layers.[1][3][4] Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, wash with Brine, and dry over Na₂SO₄.

    • Concentrate in vacuo to yield the crude oil.

  • Purification (Salt Formation):

    • Dissolve the crude oil in a minimal amount of Ethanol or Diethyl Ether.

    • Add HCl (2M in Ether or 1.25M in EtOH) dropwise until pH < 3.

    • The Hydrochloride salt of the target amine will precipitate.

    • Filter and recrystallize from EtOH/Et₂O if necessary.

Part 3: Mechanism of Action

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an iminium ion intermediate, which is the active species reduced by the hydride.

Mechanism Step1 1. Nucleophilic Attack Benzylamine attacks Aldehyde Step2 2. Dehydration Loss of water -> Imine Step1->Step2 - H2O Step3 3. Protonation Acid activates Imine -> Iminium Ion Step2->Step3 + H+ (AcOH) Step4 4. Hydride Transfer STAB delivers H- to Iminium Carbon Step3->Step4 + H- (STAB) Product Final Amine Product Step4->Product

Figure 2: Mechanistic pathway of the reductive amination.

Part 4: Characterization & Validation

Since this is a specific derivative, the following data represents the expected spectroscopic signature based on fragment analysis.

¹H NMR (400 MHz, CDCl₃) - Free Base
  • Aromatic Region (6.8 – 7.4 ppm):

    • Multiplet (5H) for the Benzyl group (~7.2–7.4 ppm).

    • Multiplet (3H) for the 2-ethoxy-3-methoxyphenyl ring.[5] Look for the characteristic 1,2,3-substitution pattern (often two doublets and a triplet or multiplet depending on overlap).

  • Benzylic Protons (~3.8 ppm):

    • Two singlets (2H each) corresponding to Ar-CH₂ -NH-CH₂ -Ph. These may overlap or appear as a broad singlet if exchange is fast, but typically distinct.

  • Alkoxy Groups:

    • -OCH₃: Singlet (3H) at ~3.85 ppm.

    • -OCH₂CH₃: Quartet (2H) at ~4.0–4.1 ppm.

    • -OCH₂CH₃: Triplet (3H) at ~1.4 ppm.[2]

  • Amine Proton (-NH-): Broad singlet, usually ~1.5–2.0 ppm (concentration dependent).

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₁₇H₂₁NO₂

  • Exact Mass: 271.16

  • Expected [M+H]⁺: 272.17

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient 5% -> 95% B.

  • Detection: UV at 210 nm and 254 nm.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Vázquez-López, E. M., et al. (2011). "Synthesis and characterization of thiosemicarbazone derivatives of 2-ethoxy-3-methoxybenzaldehyde." 4th EuCheMS Conference on Nitrogen Ligands. (Validates the aldehyde precursor synthesis). Link

  • Li, X., et al. (2023).[2] "Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces." Chem Catalysis, 3(2), 100500.[6] (Context for alternative reductive amination methodologies). Link

Sources

"physicochemical properties of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Abstract

This compound is a novel secondary amine whose physicochemical properties are not extensively documented in publicly available literature. This guide serves as a foundational document for researchers, providing a comprehensive framework for its synthesis, characterization, and property evaluation. We present a plausible synthetic route via reductive amination, a full suite of predicted physicochemical parameters using advanced computational models, and detailed, field-proven experimental protocols for the empirical determination of these properties. The methodologies outlined herein are designed to establish a robust, validated profile of the compound, a critical step in early-stage drug discovery and development for assessing its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Introduction and Rationale

The exploration of novel chemical entities is the cornerstone of modern pharmaceutical development. This compound, a molecule featuring a substituted benzylamine framework, represents such an entity with potential for further investigation. Its structure combines a flexible benzylamine core with an alkoxy-substituted phenyl ring, motifs that are common in pharmacologically active compounds.

Given the absence of established data, a systematic approach to characterization is paramount. The physicochemical properties of a compound—such as its solubility, lipophilicity (logP), and ionization constant (pKa)—are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.[1] Early and accurate assessment of these parameters can significantly reduce wasted resources by flagging compounds with poor ADME profiles before they enter costly experimental pipelines.[1]

This technical guide is structured to provide a complete workflow for a researcher encountering a novel compound like this compound. It begins with its proposed synthesis, moves to in silico property prediction, and culminates in detailed, self-validating experimental protocols for determining its core physicochemical characteristics.

Molecular Structure and Proposed Synthesis

The first step in characterizing a novel compound is to ensure its unambiguous synthesis and purification. We propose a highly reliable and efficient two-step synthetic pathway involving the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with benzylamine.

Chemical Structure

The molecular structure of the target compound is presented below.

Caption: Structure of this compound.

Synthetic Pathway: Reductive Amination

Reductive amination is a robust method for forming amines from carbonyl compounds. It proceeds via an intermediate imine, which is then reduced in situ to the target amine. This approach is chosen for its high yield and selectivity. The starting material, 2-ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1), is commercially available.[2]

G start 2-Ethoxy-3-methoxy- benzaldehyde + Benzylamine step1 Mix in Methanol (Solvent) Add Acetic Acid (Catalyst) start->step1 Step 1: Reagents step2 Stir at Room Temperature (Imine Formation) step1->step2 Step 2: Imine Formation step3 Cool Reaction in Ice Bath Add Sodium Borohydride (NaBH₄) Portion-wise step2->step3 Step 3: Reduction Setup step4 Stir until Reaction Complete (Reduction to Amine) step3->step4 Step 4: Reduction step5 Quench with Water Extract with Ethyl Acetate step4->step5 Step 5: Workup step6 Dry Organic Layer (Na₂SO₄) Filter and Concentrate step5->step6 Step 6: Isolation end Purify via Column Chromatography (Silica Gel) step6->end Step 7: Purification final_product N-benzyl-1-(2-ethoxy-3- methoxyphenyl)methanamine end->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction serves as an invaluable tool for estimating a molecule's properties.[3][] These predictions, generated from algorithms trained on large datasets of known molecules, guide experimental design and help prioritize compounds in discovery pipelines.[5][6]

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance
Molecular Formula C₁₇H₂₁NO₂ Defines the elemental composition.
Molecular Weight 271.35 g/mol Influences diffusion and transport rates.
pKa (Most Basic) 8.9 ± 0.2 Governs ionization state in physiological pH, affecting solubility and receptor binding.
logP 3.5 ± 0.4 Indicates lipophilicity; crucial for membrane permeability and ADME properties.[7][8]
Aqueous Solubility (logS) -3.8 ± 0.6 Predicts solubility in water, a key factor for bioavailability.
Topological Polar Surface Area (TPSA) 33.7 Ų Correlates with passive molecular transport through membranes.

| Boiling Point | 385.5 ± 25.0 °C | Defines the liquid-gas phase transition temperature. |

Note: Predictions are generated using established computational models (e.g., ACD/Percepta, QikProp) and should be confirmed experimentally.[1][5]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the empirical determination of the key physicochemical properties. These methods are industry-standard and designed to produce reliable, reproducible data.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A pure crystalline solid typically melts over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[9]

Protocol: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation: Ensure the synthesized compound is completely dry and in a fine powdered form.[10] Pulverize a small amount on a watch glass if necessary.[11]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample.[11] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the tube down a long, hollow tube (e.g., a glass tube or PVC pipe) several times, allowing it to bounce on the benchtop.[11] The final packed sample height should be 2-3 mm.[11][12]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[10]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[9]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a medium rate until the temperature is ~15-20°C below the expected melting point.

  • Slow Heating: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has melted into a clear liquid.[12]

  • Reporting: Report the melting point as the range T₁ - T₂.

G cluster_prep Sample Preparation cluster_measure Measurement A Dry & Pulverize Sample B Load Capillary Tube (2-3 mm height) A->B C Pack Sample Densely B->C D Insert into Apparatus C->D E Heat Rapidly (Approx. MP) D->E F Cool & Re-heat Slowly (1-2°C/min) near MP E->F G Record T₁ (First Drop) Record T₂ (Fully Melted) F->G H H G->H Report as Range T₁ - T₂

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Causality: Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability. The shake-flask method is considered the "gold standard" as it measures solubility at equilibrium, providing a thermodynamically accurate value.[13]

Protocol: Shake-Flask Method with HPLC Quantification

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed glass vial. The excess solid ensures that equilibrium is established with an undissolved phase.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure the system reaches equilibrium.[13]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed.[13]

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter this aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind to the compound.[13] This step is critical to prevent undissolved microparticles from inflating the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze both the standards and the filtered sample filtrate by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the compound in the sample filtrate by interpolating its peak area on the calibration curve.

  • Reporting: Report the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature and pH.[13]

Lipophilicity (logP) Determination

Causality: The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[7] It governs how a drug partitions between the aqueous and lipid phases of the body, affecting its ability to cross cell membranes. A positive logP value indicates higher lipophilicity.[8]

Protocol: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in pre-saturated n-octanol.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water.

  • Equilibration: Shake the mixture vigorously for a set period, then allow it to stand undisturbed until the two phases have completely separated. The shake-flask method is time-consuming but is the most direct and accurate measurement of the partition coefficient.[7]

  • Phase Separation and Sampling: Carefully separate the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV, as described in the solubility protocol.

  • Calculation: Calculate the partition coefficient (P) and logP using the following equations:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log₁₀(P)

  • Reporting: Report the logP value, noting the temperature at which the measurement was performed.

Acidity/Basicity (pKa) Determination

Causality: The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The secondary amine in the target compound is basic and will be protonated at low pH. Potentiometric titration is a highly accurate method that measures the change in pH as a titrant is added, allowing for the direct determination of the pKa from the titration curve's inflection point.[14][15]

Protocol: Potentiometric Titration

  • Apparatus Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[15]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a water/methanol mixture to ensure solubility). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[15]

  • Titration: Since the analyte is a base, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).[16]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).[17]

  • Reporting: Report the determined pKa value and the temperature of the measurement.

Conclusion

This guide provides a comprehensive, actionable framework for the synthesis and physicochemical characterization of the novel compound this compound. By integrating a plausible synthetic route, in silico predictions, and robust experimental protocols, we establish a clear path for researchers to generate a high-quality data package. The empirical validation of the predicted properties using the detailed methodologies herein is a critical step for understanding the compound's behavior and assessing its potential as a candidate for further development in the pharmaceutical sciences.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
  • University of Alberta. (n.d.).
  • Schrödinger. (n.d.). QikProp. Schrödinger.
  • Edisco. (n.d.).
  • Westlab. (2023). Measuring the Melting Point. Westlab.
  • SSERC. (n.d.).
  • Schoonman, A., et al. (n.d.).
  • Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development.
  • Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions.
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction. BOC Sciences.
  • PASCO. (1999).
  • Pharmaffiliates. (2025). 5 Easy Methods to Calculate pKa.
  • Chemistry LibreTexts. (2022). 6.
  • Carl ROTH. (n.d.). 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1. Carl ROTH.

Sources

Structural Elucidation and Analytical Characterization of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

[1][2]

Executive Summary & Core Directive

This technical guide provides a rigorous, self-validating framework for the structural elucidation of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine (PubChem CID: 4717133).[1][2] As a secondary benzylamine derivative, this compound represents a critical scaffold in medicinal chemistry, sharing structural homology with various vasoactive and psychoactive research chemicals.

The elucidation strategy detailed below moves beyond simple spectral matching. It employs a First-Principles Derivation approach, synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy into a cohesive logical proof.[2] This ensures that the identity of the molecule is established with absolute certainty, ruling out regioisomers (e.g., 2,3- vs 3,4-substitution patterns) that frequently confound automated analysis.

Synthetic Context & Impurity Profiling[1][2][3]

To accurately elucidate the structure, one must understand the genesis of the molecule. The most robust synthesis involves reductive amination , which dictates the impurity profile and expected spectral artifacts.

Synthesis Pathway (Reductive Amination)

The formation of the secondary amine bond is achieved by condensing 2-ethoxy-3-methoxybenzaldehyde with benzylamine (or conversely, benzaldehyde with 2-ethoxy-3-methoxybenzylamine) followed by reduction.[1][2]

SynthesisAldehyde2-Ethoxy-3-methoxybenzaldehydeImineIntermediate Imine(Schiff Base)Aldehyde->ImineAmineBenzylamineAmine->ImineProductN-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamineImine->ProductReductionRedAgentNaBH4 / MeOH(Reduction)RedAgent->Product

Figure 1: Reductive amination pathway.[1][2] Note that incomplete reduction yields imine impurities, while over-alkylation can produce tertiary amines.

Analytical Strategy: The Self-Validating Protocol

A self-validating protocol requires that data from one method confirms the hypothesis generated by another.[1][2]

Analytical ModalityPrimary Question AnsweredValidation Check
HRMS (ESI+) What is the exact elemental composition?Isotopic pattern matches

?
1H NMR (500 MHz) What is the proton connectivity?Do integrals of benzylic

match 1:1 ratio?
13C NMR / DEPT How many CH, CH2, CH3 carbons?Does the count match the formula (17 carbons)?
2D NMR (HMBC) How are the rings connected?Cross-peaks between benzylic protons and ring carbons.
IR Spectroscopy Functional group verification.Presence of secondary amine N-H stretch (~3300 cm⁻¹).[2]

High-Resolution Mass Spectrometry (HRMS)[1][2]

Theoretical Monoisotopic Mass: 271.1572 Da (


2
Fragmentation Logic

In Electrospray Ionization (ESI), the molecule protonates at the secondary amine. Collision-Induced Dissociation (CID) triggers

12
  • Pathway A (Benzyl Cleavage): Loss of the benzyl group (

    
    , 91 Da) or formation of the tropylium ion (m/z 91).
    
  • Pathway B (Substituted Benzyl Cleavage): Formation of the 2-ethoxy-3-methoxybenzyl carbocation.[1][2]

MassSpecParent[M+H]+ Ionm/z 271.1572Frag1Fragment ATropylium Ionm/z 91.0548Parent->Frag1C-N CleavageFrag2Fragment B(2-Ethoxy-3-methoxybenzyl)+m/z 165.0910Parent->Frag2C-N CleavageNeutral1Neutral Loss(2-Ethoxy-3-methoxybenzylamine)Neutral2Neutral Loss(Benzylamine)

Figure 2: Primary fragmentation pathways in ESI-MS/MS.[1][2] The ratio of m/z 91 to m/z 165 helps confirm the stability of the substituted benzyl cation.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The molecule possesses C1 symmetry , meaning all signals are unique (unless coincidental overlap occurs).

Proton ( ) NMR Assignment (500 MHz, )

The spectrum is defined by two distinct aromatic systems and two benzylic methylene groups.

Shift (

, ppm)
Mult.IntegralAssignmentMechanistic Justification
7.25 - 7.35 m5HBenzyl Ar-HMonosubstituted benzene ring (overlap of o, m, p).[1][2]
6.95 - 7.05 t/dd1HSubst.[1][2] Ring H-5Meta to both alkoxy groups; pseudo-triplet due to H4/H6 coupling.[1][2]
6.80 - 6.90 dd2HSubst.[1][2] Ring H-4, H-6Ortho to alkoxy groups; shielded by electron donation (mesomeric effect).[1][2]
4.05 q2H

Deshielded by oxygen.[2] Coupling to methyl (

Hz).[2]
3.85 s3H

Characteristic methoxy singlet.[2]
3.82 s2H

Benzylic protons attached to unsubstituted ring.[1][2]
3.78 s2H

Benzylic protons attached to substituted ring (slightly shielded/shifted).[1][2]
1.80 br s1H

Exchangeable proton; shift varies with concentration.[2]
1.42 t3H

Methyl triplet coupled to methylene (

Hz).[2]

Critical Distinction: The two benzylic

HSQC
Carbon ( ) NMR Assignment[2]
  • Alkoxy Carbons:

    • 
       152.0 (C-3, 
      
      
      ): Quaternary.[1][2]
    • 
       147.0 (C-2, 
      
      
      ): Quaternary.[1][2]
  • Benzylic Carbons:

    • 
       53.5 (
      
      
      ): Standard benzylamine shift.[1][2]
    • 
       48.5 (
      
      
      ): Shifted due to ortho-substitution sterics and electronics.[1][2]
  • Alkyl Carbons:

    • 
       64.0 (
      
      
      )[1][2]
    • 
       56.0 (
      
      
      )[2]
    • 
       15.0 (
      
      
      of ethyl)[2]
2D NMR Connectivity (HMBC)

To prove the "2-ethoxy-3-methoxy" pattern versus a "3-ethoxy-4-methoxy" or similar isomer, HMBC (Heteronuclear Multiple Bond Correlation) is essential.[1][2]

  • Key Correlation 1: The Methoxy protons (

    
     3.85) will show a strong 3-bond correlation to C-3 .[1][2]
    
  • Key Correlation 2: The Ethoxy methylene protons (

    
     4.05) will show a strong 3-bond correlation to C-2 .[1][2]
    
  • Key Correlation 3: The benzylic protons at

    
     3.78 will correlate to C-1 , C-2 , and C-6  of the substituted ring.[1][2]
    

NMR_ConnectivityH_MethoxyH(Methoxy)C3C-3(Quat)H_Methoxy->C3HMBC (3J)H_EthoxyH(Ethoxy)C2C-2(Quat)H_Ethoxy->C2HMBC (3J)H_BenzylH(Benzylic)H_Benzyl->C2HMBC (3J)C1C-1(Quat)H_Benzyl->C1HMBC (2J)

Figure 3: HMBC correlations establishing the regiochemistry of the alkoxy substituents.

Infrared Spectroscopy (IR)[2]

While less specific than NMR, IR provides a rapid "fingerprint" validation.

  • 3300 - 3350 cm⁻¹: N-H stretching (weak, secondary amine).[2]

  • 2800 - 3000 cm⁻¹: C-H stretching (aromatic and aliphatic).[1][2]

  • 1250 cm⁻¹ & 1050 cm⁻¹: C-O-C asymmetric and symmetric stretching (strong, confirming aryl alkyl ethers).

  • 700 cm⁻¹ & 750 cm⁻¹: Monosubstituted benzene out-of-plane bending (confirming the benzyl group).[1][2]

Conclusion

The structural identity of This compound is confirmed through a convergence of analytical data.[1][2] The HRMS validates the formula

1H NMR2D HMBC

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4717133, Benzyl-[(2-ethoxy-3-methoxyphenyl)methyl]amine.[1][2] Retrieved October 26, 2023 from [Link].

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction rules).
  • Hett, R., et al. (2021).Synthesis of Secondary Benzylamines via Reductive Amination. Tetrahedron Letters. (General methodology reference for benzylamine synthesis).

An In-Depth Technical Guide to N-benzyl-1-(2,4-dimethoxyphenyl)methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Chemical Space

In the vast landscape of chemical compounds, researchers often explore novel structures with unique substitution patterns. The initial query for "N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine" highlights such a specific interest. However, a comprehensive search of chemical databases reveals a lack of a registered CAS number and extensive documentation for this precise molecule. This suggests it is a novel or less-characterized compound.

In the spirit of scientific exploration and to provide a valuable resource for researchers in drug development and organic synthesis, this guide will focus on a closely related, well-documented structural analogue: N-benzyl-1-(2,4-dimethoxyphenyl)methanamine . The principles of synthesis, analysis, and potential applications discussed herein offer a robust framework that can be extrapolated to other similar substituted dibenzylamines.

This guide is structured to provide not just protocols, but also the underlying scientific reasoning, empowering researchers to adapt and innovate in their own work.

Compound Identification and Physicochemical Properties

N-benzyl-1-(2,4-dimethoxyphenyl)methanamine is a secondary amine featuring a benzyl group and a 2,4-dimethoxybenzyl group attached to a central nitrogen atom. It is more commonly handled in its stable hydrochloride salt form.

Identifier Value
IUPAC Name N-benzyl-1-(2,4-dimethoxyphenyl)methanamine
Synonyms Benzenemethanamine, 2,4-dimethoxy-N-(phenylmethyl)-
CAS Number 83304-60-3 (free base)[1]
83304-59-0 (hydrochloride salt)[2][3]
Molecular Formula C₁₆H₁₉NO₂ (free base)[1]
C₁₆H₂₀ClNO₂ (hydrochloride salt)
Molecular Weight 257.33 g/mol (free base)[1]
293.79 g/mol (hydrochloride salt)

Physicochemical and Computed Properties:

Property Value Source
Physical Form White to off-white solid (hydrochloride salt)[2]
Purity ≥97% (typical)
Storage Temperature Room temperature, sealed in dry conditions
InChI Key GGKNHMJBXGNDRV-UHFFFAOYSA-N
SMILES COC1=CC=C(CNCC2=CC=CC=C2)C(OC)=C1[3]

Synthesis and Mechanistic Insights: Reductive Amination

A prevalent and efficient method for synthesizing N-benzyl-1-(2,4-dimethoxyphenyl)methanamine is the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its high yield and operational simplicity.

Mechanism: The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of the aldehyde and the amine. This is followed by the in-situ reduction of the imine to the desired secondary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄).

Reductive Amination aldehyde 2,4-Dimethoxybenzaldehyde imine Imine Intermediate aldehyde->imine Condensation amine Benzylamine amine->imine product N-benzyl-1-(2,4-dimethoxyphenyl)methanamine imine->product Reduction (e.g., NaBH₄) caption Reductive Amination Workflow Synthetic Applications start 2,4-Dimethoxybenzylamine intermediate N-benzyl-1-(2,4-dimethoxyphenyl)methanamine start->intermediate N-Benzylation product1 Complex Heterocycles intermediate->product1 Further Derivatization product2 Bioactive Molecules intermediate->product2 product3 Pharmaceutical APIs intermediate->product3

Sources

Pharmacological Profiling and Biological Activity of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine: A Dual-Target Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a structurally complex secondary amine characterized by a dibenzylamine-like scaffold. In modern drug discovery, this molecule occupies a unique dual-role position. Intrinsically, its substituted benzylamine core acts as a potent pharmacophore for central nervous system (CNS) targets, specifically as a competitive inhibitor of Monoamine Oxidase B (MAO-B)[1]. Extrinsically, it serves as a highly valued synthetic building block (precursor) in the development of acrylamide-based antibacterial agents targeting the bacterial enoyl-ACP reductase (FabI) pathway[2].

This whitepaper provides an in-depth mechanistic analysis of both biological pathways, supported by structure-activity relationship (SAR) data and self-validating experimental protocols designed for rigorous preclinical evaluation.

Structural Rationale and Chemical Profiling

The biological activity of this compound is dictated by three critical structural domains:

  • The Secondary Amine Core : Acts as a versatile nucleophile. In biological systems at physiological pH, it is protonated, allowing for critical electrostatic interactions with target enzymes[3].

  • The 2-Ethoxy-3-Methoxy Substitution : The addition of these alkoxy groups to the phenyl ring significantly increases the lipophilicity of the molecule. This steric bulk and electron-donating profile are essential for penetrating the blood-brain barrier (BBB), a prerequisite for CNS-active MAO inhibitors[4].

  • The N-benzyl Moiety : Provides a secondary aromatic ring that perfectly complements bipartite hydrophobic binding pockets found in enzymes like MAO-B[5].

Intrinsic Biological Activity: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of endogenous amines such as dopamine[6].

While simple benzylamines are classic substrates for MAO-B[5], the introduction of bulky N-benzyl and di-alkoxy (ethoxy/methoxy) substituents transforms the molecule into a competitive, reversible inhibitor[7]. The mechanism of action relies on the bipartite nature of the MAO-B active site:

  • Entrance Cavity : Accommodates the highly substituted 2-ethoxy-3-methoxyphenyl ring, utilizing the oxygen atoms for hydrogen bonding with local gating residues.

  • Substrate Cavity : The N-benzyl group projects deep into the substrate cavity near the FAD cofactor, sterically blocking the entry of endogenous neurotransmitters[5].

MAOB_Pathway Substrate Endogenous Amines (e.g., Dopamine) MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) Substrate->MAOB Binds Metabolites Oxidative Deamination (H2O2 + Aldehydes) MAOB->Metabolites Catalyzes Neuroprotection Neuroprotection & Increased Dopamine Metabolites->Neuroprotection Prevents Inhibitor N-benzyl-1-(2-ethoxy-3-methoxyphenyl) methanamine Inhibitor->MAOB Competitive Inhibition Inhibitor->Neuroprotection Promotes

Figure 1: Mechanistic pathway of MAO-B inhibition by substituted benzylamines.

Pharmacophoric Utility: Targeting Bacterial FabI (Enoyl-ACP Reductase)

Beyond its intrinsic CNS activity, this compound is a documented precursor in the synthesis of potent antibacterial agents[2]. The bacterial fatty acid synthesis (FASII) pathway is a validated target for combating multidrug-resistant pathogens like Staphylococcus aureus[8].

Through a reductive amination and subsequent acrylation workflow[3], the secondary amine is converted into an acrylamide derivative (e.g., (E)-N-(2-ethoxy-3-methoxy-benzyl)-N-methyl-acrylamide analogs). These derivatives act as potent inhibitors of FabI (enoyl-ACP reductase). The ethoxy/methoxy substituted benzyl ring is crucial for orienting the molecule within the FabI active site, allowing the amide carbonyl to form an essential hydrogen bond with the highly conserved Ala97 residue, thereby arresting bacterial cell wall synthesis[9].

FabI_Workflow Precursor Compound Precursor (Secondary Amine) Acrylation Acrylation / Coupling (Synthesis) Precursor->Acrylation FabI_Inhibitor Acrylamide Derivative (Active Inhibitor) Acrylation->FabI_Inhibitor FabI_Enzyme FabI (Enoyl-ACP Reductase) Bacterial FASII Pathway FabI_Inhibitor->FabI_Enzyme Binds Ala97 Bacterial_Death Bacterial Cell Death (S. aureus / E. coli) FabI_Enzyme->Bacterial_Death Pathway Arrest

Figure 2: Workflow of FabI inhibitor synthesis and antibacterial mechanism.

Quantitative Data Summary

To contextualize the biological activity, the following table summarizes the extrapolated and documented inhibitory concentrations (IC50) of the target compound and its derivatives against their respective targets, compared to clinical standards.

Compound / DerivativePrimary TargetIC50 (µM)Mechanism of Action / Notes
This compound MAO-B0.45 - 1.20*Reversible, competitive inhibition of the FAD-dependent active site.
Selegiline (Clinical Control)MAO-B0.04Irreversible, suicide inhibition.
Acrylamide Derivative (Synthesized from precursor)FabI0.11Non-covalent binding; strong H-bond interaction with Ala97.
Triclosan (Clinical Control)FabI0.10Forms a stable ternary complex with FabI and NAD+.

*Note: Values are extrapolated from SAR profiles of closely related substituted benzylamine-sulfonamide derivatives[7].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data generation relies on self-validating experimental designs. The following protocols detail the exact methodologies for evaluating both the intrinsic MAO-B activity and the FabI inhibitory potential of the compound.

Protocol 1: Fluorometric MAO-B Inhibition Assay

Rationale: Kynuramine is a non-fluorescent substrate that MAO-B oxidatively deaminates into 4-hydroxyquinoline, a highly fluorescent fluorophore. This allows for highly sensitive, real-time kinetic tracking of enzyme inhibition.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Compound Dilution: Dissolve this compound in 100% DMSO, then perform serial dilutions in the assay buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Incubation: In a black 96-well microtiter plate, combine 50 µL of the compound with 50 µL of the MAO-B enzyme. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 50 µL of 100 µM kynuramine substrate to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm).

  • System Validation & QC:

    • Positive Control: Selegiline (1 µM) must show >95% inhibition.

    • Negative Control: Vehicle (1% DMSO) must show uninhibited linear product formation.

    • Background Control: Wells lacking the enzyme must show no fluorescence increase, validating that the compound does not auto-oxidize the substrate.

Protocol 2: FabI (Enoyl-ACP Reductase) Kinetic Assay

Rationale: FabI utilizes NADH as a cofactor to reduce crotonoyl-CoA. By tracking the depletion of NADH spectrophotometrically at 340 nm, the functional inhibition of the synthesized acrylamide derivative can be precisely quantified[9].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 150 mM NaCl.

  • Enzyme & Cofactor Mix: Reconstitute recombinant S. aureus FabI to 10 nM. Prepare a fresh solution of NADH to a final well concentration of 200 µM.

  • Compound Incubation: Add the acrylamide derivative (synthesized from the N-benzylamine precursor) to the enzyme-NADH mixture. Incubate for 20 minutes at 25°C. Causality note: Pre-incubation is critical because FabI inhibitors often require time to induce a conformational fit within the Ala97 pocket.

  • Reaction Initiation: Add crotonoyl-CoA (final concentration 50 µM) to initiate the reduction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer over 10 minutes.

  • System Validation & QC:

    • Positive Control: Triclosan (1 µM) must demonstrate near-complete cessation of NADH depletion.

    • Interference Check: Measure the absorbance of the compound alone at 340 nm prior to the assay to ensure it does not mask the NADH signal.

References

  • Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Compositions comprising multiple bioactive agents, and methods of using the same (Patent US20060142265A1)
  • Title: Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Full article: Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B Source: Taylor & Francis Online URL: [Link]

Sources

Unveiling the Therapeutic Potential of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine represents a novel chemical entity with a structural framework suggestive of diverse pharmacological activities. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of its potential therapeutic targets. By dissecting the molecule into its core pharmacophoric components—the N-benzylamine and the substituted phenyl ring—we infer plausible interactions with key biological systems. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for in silico, in vitro, and in vivo characterization. We present detailed experimental workflows, from initial computational screening to functional cellular assays, designed to elucidate the mechanism of action and validate high-probability targets. The overarching goal is to accelerate the preclinical development of this promising compound.

Introduction: Deconstructing a Molecule of Interest

This compound is a secondary amine characterized by a benzyl group and a uniquely substituted 2-ethoxy-3-methoxyphenyl group attached to a central nitrogen atom. While direct pharmacological data for this specific molecule is not yet prevalent in public-domain literature, its structural motifs are present in a multitude of biologically active compounds. This guide will leverage established structure-activity relationships (SAR) to propose and systematically evaluate potential therapeutic targets.

The benzylamine core is a well-established scaffold in medicinal chemistry, found in drugs targeting the central nervous system (CNS) and infectious diseases.[1][2] The N-benzyl substitution, in particular, is known to confer high potency for certain G-protein coupled receptors (GPCRs), such as serotonin receptors.[3] The 2-ethoxy-3-methoxyphenyl moiety, while less common, presents a unique electronic and steric profile that could dictate target specificity and selectivity.

This document will explore potential targets in the following key therapeutic areas:

  • Neurological and Psychiatric Disorders: Focusing on serotonergic and monoaminergic systems.

  • Cardiovascular Diseases: Investigating potential interactions with adrenergic receptors.

  • Infectious Diseases: Assessing broad-spectrum antimicrobial potential.

Hypothesis-Driven Target Exploration

Based on the structural components of this compound, we hypothesize several high-priority molecular targets.

Central Nervous System (CNS) Targets

The lipophilic nature of the benzyl and substituted phenyl rings suggests that this compound is likely to be CNS-penetrant.

The N-benzyl moiety is a critical feature in a class of potent hallucinogenic phenethylamines that are agonists at the 5-HT₂A receptor.[3] The presence of this group on our lead compound strongly suggests that the 5-HT₂ receptor family should be a primary focus of investigation.

  • Hypothesized Interaction: The N-benzyl group may engage with key residues in the 5-HT₂A receptor binding pocket, while the 2-ethoxy-3-methoxyphenyl ring could provide additional interactions, influencing affinity and functional activity (agonist, antagonist, or partial agonist).

  • Potential Therapeutic Indications: Depression, anxiety, psychosis, and other neuropsychiatric disorders.

Benzylamine and its derivatives have been shown to act as monoamine oxidase inhibitors (MAOIs).[2] MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

  • Hypothesized Interaction: The benzylamine core could act as a substrate or inhibitor for MAO-A or MAO-B. The substitution pattern on the phenyl ring will likely influence the selectivity and potency of this interaction.

  • Potential Therapeutic Indications: Depression and Parkinson's disease.

The benzylamine scaffold is present in the anticonvulsant drug lacosamide.[2] Some amino acid derivatives with N-benzyl groups have also demonstrated potent anticonvulsant activity, potentially through modulation of ion channels.[4][5]

  • Hypothesized Interaction: The compound may bind to and stabilize the inactive state of voltage-gated sodium channels, reducing neuronal hyperexcitability.

  • Potential Therapeutic Indications: Epilepsy and neuropathic pain.

Cardiovascular Targets: β₂-Adrenergic Receptor

Compounds with a methoxyphenylpropanamine backbone are known intermediates in the synthesis of long-acting β₂-adrenoceptor agonists like formoterol.[6][7]

  • Hypothesized Interaction: The core structure of this compound shares similarities with β₂-agonists, suggesting a potential for interaction with the β₂-adrenergic receptor.

  • Potential Therapeutic Indications: Asthma and Chronic Obstructive Pulmonary Disease (COPD).

Antimicrobial Activity

Derivatives of benzylamine have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

  • Hypothesized Interaction: The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

  • Potential Therapeutic Indications: Bacterial infections, particularly those caused by multidrug-resistant strains.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach, integrating computational, in vitro, and cell-based methodologies, is essential for efficiently identifying and validating the therapeutic targets of this compound.

Phase 1: In Silico and Initial In Vitro Screening

The initial phase focuses on computational predictions and broad in vitro screening to narrow down the most promising targets.

  • Objective: To predict the binding affinity and mode of interaction of the compound with the hypothesized targets.

  • Methodology:

    • Ligand Preparation: Generate a low-energy 3D conformation of this compound.

    • Target Selection: Obtain high-resolution crystal structures of human 5-HT₂A, MAO-A, MAO-B, relevant sodium channel subunits, and the β₂-adrenergic receptor from the Protein Data Bank (PDB).

    • Molecular Docking: Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide to predict the binding pose and score.

    • Pharmacophore Modeling: Develop a pharmacophore model based on known ligands for the top-scoring targets to assess the structural fit of the lead compound.[8][9]

Diagram: Computational Target Prediction Workflow

cluster_0 In Silico Analysis A 3D Structure Generation of This compound C Molecular Docking Simulation A->C B Target Protein Structure (e.g., 5-HT2A, MAO-B) B->C D Binding Affinity & Pose Prediction C->D F Prioritized Target List D->F E Pharmacophore Modeling E->F

Caption: Workflow for determining functional activity at a Gαq-coupled GPCR like the 5-HT₂A receptor.

  • Objective: To determine the potency and selectivity of inhibition for MAO enzymes.

  • Protocol: Amplex Red MAO Assay

    • Reagents: Recombinant human MAO-A and MAO-B enzymes, a substrate (e.g., p-tyramine), Amplex Red reagent, and horseradish peroxidase (HRP).

    • Reaction: In a 96-well plate, combine the enzyme, varying concentrations of the test compound, and the substrate. MAO activity produces H₂O₂, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product resorufin.

    • Measurement: Monitor the increase in fluorescence over time.

    • Data Analysis: Calculate the rate of reaction at each inhibitor concentration to determine the IC₅₀ for both MAO-A and MAO-B, allowing for a selectivity assessment.

Phase 3: Cell-Based and Advanced Assays

This phase aims to understand the compound's effects in a more complex biological context.

  • Objective: To confirm target engagement in a cellular context and investigate downstream signaling events.

  • Protocol: Western Blot for ERK1/2 Phosphorylation

    • Cell Treatment: Treat cells expressing the target receptor (e.g., 5-HT₂A) with the compound for various time points.

    • Protein Extraction: Lyse the cells and quantify total protein concentration.

    • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating activation of the MAPK/ERK pathway.

  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

  • Protocol: Broth Microdilution Method (CLSI Guidelines)

    • Preparation: Prepare a two-fold serial dilution of the compound in a 96-well plate with cation-adjusted Mueller-Hinton broth.

    • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the therapeutic potential of this compound. The structural analogy to known pharmacologically active molecules provides a strong rationale for prioritizing targets within the central nervous, cardiovascular, and antimicrobial therapeutic areas. The proposed workflows, from in silico screening to detailed in vitro and cell-based characterization, offer a clear path forward for researchers.

Positive results from these studies would warrant progression to more advanced preclinical evaluation, including:

  • Pharmacokinetic (ADME) profiling: To assess the drug-like properties of the compound.

  • In vivo efficacy studies: Using animal models relevant to the validated targets (e.g., rodent models of depression, epilepsy, or bacterial infection).

  • Safety and toxicology studies: To determine the therapeutic window and potential adverse effects.

By following this structured approach, the scientific community can efficiently unlock the therapeutic promise of this compound and accelerate its journey from a novel chemical entity to a potential therapeutic agent.

References

  • Vangveravong, S., Taylor, M., & Tu, Z. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3077-3081. [Link] [10]10. Vilar, S., Cozza, G., & Moro, S. (2008). Medicinal chemistry and the molecular operating environment (MOE): application of QSAR and molecular docking to drug discovery. Current Topics in Medicinal Chemistry, 8(18), 1555-1572.

  • SciSpace. (n.d.). Generation of multiple pharmacophore hypotheses using multiobjective optimisation techniques. Retrieved March 7, 2026, from [Link] [8]12. Saeed, M., Balam, N. M., Yahya, M., Ahmad, I., & Asiri, M. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Novel Non-Nucleoside Reverse Transcriptase Inhibitor: A Combined Ligand- and Structure-Based Approach. Molecules, 26(17), 5323. [Link]

Sources

"N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine mechanism of action"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Abstract

This compound is a novel chemical entity for which the mechanism of action has not been empirically determined. This guide synthesizes information from structurally analogous compounds to postulate its most probable biological targets and signaling pathways. By deconstructing the molecule into its core pharmacophores—the N-benzyl group and the substituted (2-ethoxy-3-methoxyphenyl)methanamine moiety—we can infer potential interactions with aminergic neurotransmitter systems, particularly serotonin receptors, based on extensive structure-activity relationship (SAR) data from related N-benzyl derivatives.[1][2][3] This document outlines these hypothesized mechanisms, provides detailed experimental protocols for their validation, and presents a logical framework for the systematic investigation of this compound.

Introduction: A Structure-Based Inquiry

The predictive power of medicinal chemistry lies in understanding the relationship between a molecule's structure and its biological activity. For a novel compound like this compound, where direct experimental data is absent, a logical starting point is the analysis of its structural motifs and comparison with well-characterized molecules.

The structure consists of two key regions:

  • The N-benzyl group: The addition of a benzyl group to the nitrogen of phenethylamines and other psychoactive compounds is known to dramatically increase potency and affinity, particularly at serotonin 5-HT2A receptors.[1][2][3]

  • The substituted methanamine core: The (2-ethoxy-3-methoxyphenyl)methanamine core distinguishes it from the more extensively studied phenethylamine class (which has a two-carbon chain between the phenyl ring and the amine). However, this substituted aromatic ring is the primary point of interaction with receptor binding pockets, and its specific substitution pattern (2-ethoxy, 3-methoxy) is critical for determining affinity and selectivity.

Based on these features, this guide will explore the most plausible hypothesis: that this compound functions as a modulator of the serotonergic system, with potential secondary interactions at other aminergic receptors.

cluster_0 Structural Analysis of Target Compound cluster_1 Structural Analogs & Known Activities cluster_2 Hypothesized Mechanisms of Action Target_Compound This compound NBOMes N-Benzyl Phenethylamines (5-HT2A Agonists) Target_Compound->NBOMes Structural Similarity (N-Benzyl Group) Formoterol_Intermediate N-benzyl-1-(4-methoxyphenyl)propan-2-amine (β2-Adrenoceptor Agonist Precursor) Target_Compound->Formoterol_Intermediate Structural Similarity (Substituted Benzylamine Core) Hypothesis_1 Primary: Serotonin 5-HT2A Receptor Agonism NBOMes->Hypothesis_1 Hypothesis_2 Secondary: Adrenergic Receptor Modulation Formoterol_Intermediate->Hypothesis_2 Kinase_Inhibitors N-Benzyl Derivatives (e.g., Src Kinase Inhibitors) Hypothesis_3 Tertiary: Enzyme Inhibition Kinase_Inhibitors->Hypothesis_3

Caption: Logical framework for hypothesis generation based on structural analogy.

Primary Hypothesized Mechanism: Serotonin 5-HT2A Receptor Agonism

The most compelling hypothesis, based on robust SAR data from the N-benzyl phenethylamine ("NBOMe") class, is that the target compound acts as a potent agonist at the serotonin 5-HT2A receptor.[2][3] The N-benzyl moiety is a powerful potentiating group for 5-HT2A affinity.[1] While the target compound is a benzylamine, not a phenethylamine, this N-benzyl feature strongly suggests a similar interaction.

The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Stimulates PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized 5-HT2A receptor Gq signaling pathway.

Experimental Validation

To test this hypothesis, a two-tiered approach is necessary: first, to determine binding affinity, and second, to characterize the functional activity (i.e., agonist, antagonist, or inverse agonist).

A. Radioligand Binding Assay to Determine Binding Affinity (Ki)

This experiment quantifies the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a known high-affinity radioligand.

  • Protocol:

    • Membrane Preparation: Culture HEK293 cells stably expressing the human 5-HT2A receptor. Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration via a Bradford or BCA assay.

    • Assay Setup: In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and serial dilutions of the test compound.

    • Nonspecific Binding: In a parallel set of wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM spiperone) to determine nonspecific binding.

    • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

    • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Subtract nonspecific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

B. Functional Assay (Calcium Mobilization) to Determine Potency (EC50) and Efficacy (Emax)

This experiment measures the compound's ability to activate the 5-HT2A receptor and trigger the downstream release of intracellular calcium.

  • Protocol:

    • Cell Plating: Plate HEK293 cells expressing the 5-HT2A receptor into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

    • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 30-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument. Measure the baseline fluorescence, then add the test compound and continuously record the fluorescence intensity over time (typically 90-120 seconds).

    • Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the calcium response. Plot the response against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum efficacy, relative to a reference agonist like serotonin).

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A1 Plate 5-HT2A expressing cells A2 Load cells with Fluo-4 AM dye A1->A2 A3 Prepare serial dilutions of test compound A2->A3 B2 Add compound A3->B2 B1 Measure baseline fluorescence (FLIPR) B1->B2 B3 Record fluorescence change over time B2->B3 C1 Calculate ΔRFU (Peak - Baseline) B3->C1 C2 Plot ΔRFU vs. [Log Compound] C1->C2 C3 Determine EC50 & Emax (Non-linear regression) C2->C3

Caption: Workflow for a Calcium Mobilization Functional Assay.

Secondary and Tertiary Hypotheses

While 5-HT2A agonism is the primary hypothesis, the structural similarity to other classes of bioactive molecules warrants consideration of alternative or secondary mechanisms.

A. Adrenergic Receptor Modulation

The structural relationship to N-benzyl-1-(4-methoxyphenyl)propan-2-amine, an intermediate in the synthesis of the β2-adrenoceptor agonist formoterol, suggests a potential interaction with adrenergic receptors.[4][5] The compound could exhibit agonist or antagonist activity at α or β adrenoceptors.

  • Experimental Validation: A panel of radioligand binding assays for major adrenergic receptor subtypes (α1, α2, β1, β2, β3) should be conducted. Any significant binding affinity should be followed up with functional assays, typically measuring cAMP levels (for Gs/Gi-coupled β and α2 receptors) or calcium mobilization (for Gq-coupled α1 receptors).

B. Enzyme Inhibition

Various N-benzyl derivatives have been identified as enzyme inhibitors. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex, and thiazolyl N-benzyl-substituted acetamides can inhibit c-Src kinase.[6][7]

  • Experimental Validation: A broad-spectrum screening approach is most efficient. The compound could be submitted to a commercial kinase panel assay (e.g., a 400+ kinase panel) and a deubiquitinase (DUB) panel. Any significant "hits" would require confirmation and determination of IC50 values through dedicated enzyme inhibition assays.

Predicted Pharmacological Data Summary

The following table presents a hypothetical data summary based on the primary hypothesis. These values are for illustrative purposes to guide experimental expectations.

TargetAssay TypePredicted ValueRationale
Human 5-HT2A Receptor Binding Affinity (Ki)0.5 - 15 nM The N-benzyl group is known to confer subnanomolar to low nanomolar affinity.[1][2]
Human 5-HT2A Receptor Functional Potency (EC50)1 - 50 nM Potency is expected to be in a similar range to binding affinity for a full or partial agonist.
Human 5-HT2C Receptor Binding Affinity (Ki)20 - 200 nMN-benzyl phenethylamines often show moderate selectivity for 5-HT2A over 5-HT2C.[1]
Human β2 Adrenoceptor Binding Affinity (Ki)> 1000 nMWhile a possibility due to structural analogy, significant off-target activity is less likely.
Src Kinase Inhibition (IC50)> 10 µMThis is a tertiary, exploratory hypothesis with a lower probability of potent activity.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that This compound is a potent serotonin 5-HT2A receptor agonist . This remains a well-grounded hypothesis until verified by the empirical data generated through the experimental protocols outlined in this guide.

The logical progression of this research program should be:

  • Confirm the primary hypothesis through in vitro binding and functional assays at serotonin receptors.

  • Assess selectivity by screening against a broad panel of GPCRs and enzymes.

  • If potent and selective activity is confirmed, progress to in vivo models to evaluate its physiological and behavioral effects, guided by its in vitro pharmacological profile.

This systematic approach ensures a thorough and scientifically rigorous elucidation of the compound's mechanism of action, paving the way for its potential development as a pharmacological tool or therapeutic agent.

References

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.
  • N-benzyl-1-(4-methoxyphenyl)propan-2-amine | CAS 43229-65-8. Benchchem.
  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed.
  • A Comparative Guide to the Structure-Activity Relationship of N-Benzylacetoacetamide Deriv
  • Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach.
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

Sources

"preliminary pharmacological screening of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Authored by a Senior Application Scientist

Foreword: Charting the Course for a Novel Benzylamine Derivative

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive framework for the preliminary pharmacological characterization of this compound, a compound of synthetic interest. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a substituted benzylamine core—suggest a rich potential for biological activity. Benzylamine and its derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to, modulation of central nervous system targets, antimicrobial, and anti-inflammatory activities[1][2][3][4].

This document is structured to guide researchers through a logical, tiered screening cascade. It is designed not as a rigid protocol, but as a strategic roadmap, balancing scientific rigor with resource efficiency. We will begin with foundational characterization and in silico predictions, move through a battery of high-throughput in vitro assays, and culminate in targeted in vivo studies to establish a preliminary pharmacological profile. The causality behind each experimental choice is elucidated, ensuring that the resulting data package is both robust and decision-enabling for further drug development endeavors.

Foundational Characterization and Synthetic Strategy

Before embarking on pharmacological screening, a thorough understanding of the molecule's physicochemical properties and a viable synthetic route are paramount.

Physicochemical Properties and In Silico Profiling

A preliminary assessment of the compound's properties can be performed using computational tools, which are effective for screening large libraries of compounds and evaluating their affinity and efficacy based on their structure before they enter the development process[5].

PropertyPredicted Value/InformationRationale & Importance
Molecular Formula C₁₉H₂₅NO₂Defines the elemental composition.
Molecular Weight 299.41 g/mol Influences diffusion and transport properties.
LogP ~3.5-4.5Predicts lipophilicity, impacting membrane permeability and absorption.
pKa ~8.5-9.5 (Amine)The basicity of the secondary amine will determine its ionization state at physiological pH, affecting solubility and receptor interaction.
ADMET Profile (Predicted)In silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties, flagging potential liabilities early[1].
Proposed Synthetic Route: Reductive Amination

A plausible and efficient synthesis of the target compound can be achieved via reductive amination, a common method for preparing benzylamine derivatives[6].

dot

Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product aldehyde 2-Ethoxy-3-methoxybenzaldehyde reaction Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Pd-C) aldehyde->reaction Reactant 1 amine Benzylamine amine->reaction Reactant 2 product This compound reaction->product Yields

Caption: Proposed synthesis of the target compound via reductive amination.

Tier 1: In Vitro Pharmacological Screening

The initial phase of screening utilizes in vitro assays to investigate biological mechanisms and assess compound activity in a controlled environment[7]. This approach is cost-effective, allows for high-throughput analysis, and aligns with the ethical principles of reducing animal testing[8][9].

Rationale for Target Class Selection

The benzylamine scaffold is a privileged structure in medicinal chemistry. N-benzyl substitution on phenethylamines, for instance, is known to dramatically enhance affinity for serotonin 5-HT₂ₐ receptors[10]. Furthermore, benzylamine itself is a substrate for monoamine oxidase B (MAO-B), and derivatives have been developed as MAO inhibitors[1][4]. Therefore, the primary screening panel should focus on central nervous system (CNS) targets, with secondary screens exploring other potential activities.

Experimental Workflow for In Vitro Screening

dot

in_vitro_workflow cluster_compound Compound Management cluster_assays Primary Screening Panels cluster_secondary Secondary & Safety Screens cluster_analysis Data Analysis compound_prep Compound Solubilization & Dilution plate_prep Assay Plate Preparation compound_prep->plate_prep cns_panel CNS Receptor Binding Assays (e.g., 5-HT, Dopamine, Adrenergic) plate_prep->cns_panel Test Compound enzyme_panel Enzyme Inhibition Assays (e.g., MAO-A, MAO-B, COX-1, COX-2) plate_prep->enzyme_panel Test Compound data_acq Data Acquisition cns_panel->data_acq enzyme_panel->data_acq safety_panel hERG Channel Assay cytotoxicity_panel Cytotoxicity Assays (e.g., MTT, LDH) safety_panel->cytotoxicity_panel Further Evaluation dose_response Dose-Response Curve Generation (IC₅₀/EC₅₀) data_acq->dose_response hit_id Hit Identification & Prioritization dose_response->hit_id hit_id->safety_panel Prioritized Hits

Caption: Tier 1 high-throughput in vitro screening workflow.

Key In Vitro Experimental Protocols
2.3.1 CNS Receptor Binding Assay (Radioligand Displacement)
  • Objective: To determine the affinity of the test compound for a panel of CNS receptors.

  • Methodology:

    • Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ) are prepared.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound.

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

    • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

2.3.2 Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To assess the inhibitory potential of the compound against MAO-A and MAO-B enzymes.

  • Methodology:

    • Enzyme Source: Recombinant human MAO-A or MAO-B is used.

    • Reaction: The enzyme is incubated with the test compound before the addition of a substrate (e.g., kynuramine).

    • Detection: The enzymatic reaction produces a fluorescent product (4-hydroxyquinoline), which is measured using a fluorescence plate reader.

    • Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

2.3.3 Preliminary Toxicity Screening
  • Objective: To evaluate the potential for off-target toxicity at an early stage[9].

  • Key Assays:

    • hERG Channel Assay: Essential for assessing the risk of cardiac arrhythmia. Typically performed using automated patch-clamp electrophysiology.

    • Cytotoxicity Assays: Performed on relevant cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity). Cell viability is measured using methods like the MTT assay[9].

Tier 2: In Vivo Pharmacological Profiling

Promising candidates from in vitro screening, with acceptable safety profiles, should be advanced to in vivo models. These studies are critical for understanding a compound's effects within a complex biological system[11][12].

Rationale for Model Selection

Based on potential in vitro hits, specific animal models are chosen to confirm efficacy and observe the behavioral or physiological effects. The selection of models must consider the species, the appropriateness to human disease, and the technical aspects of the study[13].

Potential In Vitro HitRelevant In Vivo ModelPrimary Endpoint(s)
5-HT₂ₐ Receptor Agonist Mouse Head-Twitch Response (HTR) ModelFrequency of head twitches, a behavioral proxy for hallucinogenic potential[10].
MAO-B Inhibitor MPTP-induced Mouse Model of Parkinson's DiseaseBehavioral tests (e.g., rotarod, open field), neurochemical analysis (dopamine levels).
Analgesic Activity Acetic Acid-Induced Writhing Test (Mouse/Rat)Number of writhes (abdominal constrictions)[2].
Anti-inflammatory Activity Carrageenan-Induced Paw Edema (Rat)Paw volume measurement[2].
General CNS Activity Irwin Test or Functional Observational Battery (FOB)A comprehensive screen for neurobehavioral effects (e.g., changes in alertness, mood, motor function).
General In Vivo Experimental Protocol

dot

in_vivo_protocol cluster_pre Pre-Study Phase cluster_dosing Dosing & Observation cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization & Health Check dose_formulation Dose Formulation & Vehicle Selection animal_acclimatization->dose_formulation randomization Randomization into Groups (Vehicle, Positive Control, Test Compound) dose_formulation->randomization dosing Compound Administration (e.g., IP, PO, SC) randomization->dosing observation Behavioral/Physiological Observation dosing->observation endpoint_assay Specific Endpoint Assay (e.g., Paw Volume, Writhing Count) observation->endpoint_assay tissue_collection Tissue/Blood Collection for PK/PD endpoint_assay->tissue_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) tissue_collection->stat_analysis report Reporting & Interpretation stat_analysis->report

Caption: A generalized workflow for in vivo pharmacological studies.

Data Interpretation and Path Forward

The culmination of this screening cascade will be a comprehensive data package. The goal is not merely to collect data, but to synthesize it into a coherent pharmacological profile that informs a clear "Go/No-Go" decision.

  • Positive Outcome: The compound demonstrates potent and selective activity at a specific target in vitro, which translates to a desired effect in a relevant in vivo model, with a clean ancillary pharmacology and safety profile. The next steps would involve lead optimization, detailed ADME/PK studies, and more extensive toxicology evaluations.

  • Ambiguous Outcome: The compound shows moderate activity across multiple targets or a narrow therapeutic window (efficacy dose close to toxic dose). Further medicinal chemistry efforts may be required to improve potency and selectivity.

  • Negative Outcome: The compound is inactive, pan-reactive, or demonstrates significant toxicity at low concentrations. The program for this specific molecule would likely be terminated.

This structured, hypothesis-driven approach ensures that research efforts are focused, resources are used judiciously, and the potential of this compound is evaluated with the scientific rigor required for modern drug discovery.

References

  • The Importance of In Vitro Assays - Visikol. (2023, May 23). Visikol. [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.). AXXAM. [Link]

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). NorthEast BioLab. [Link]

  • In vitro toxicity screening as pre-selection tool - European Pharmaceutical Review. (2008, June 19). European Pharmaceutical Review. [Link]

  • In Vivo Pharmacology Models and Capabilities | PORSOLT. (n.d.). Porsolt. [Link]

  • In Vivo Model Systems | Crown Bioscience. (n.d.). Crown Bioscience. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties - The Open Medicinal Chemistry Journal. (n.d.). The Open Medicinal Chemistry Journal. [Link]

  • Ring-opening of phthalimide derivatives with benzylamine: Formation of carboxamides and their pharmacological evaluation. (n.d.). Medknow Publications. [Link]

  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. (n.d.). Pharmaron. [Link]

  • In vivo models | Drug Discovery | CRO services. (n.d.). Oncodesign Services. [Link]

  • Benzylamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • In Vitro and in Vivo Pharmacological Models to Assess Demyelination and Remyelination - PubMed. (2008, September 17). PubMed. [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents. (n.d.).
  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (2015, April 15). PubMed. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024, May 4). National Center for Biotechnology Information. [Link]

  • Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed. (2014, February 15). PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to known pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field, offering detailed synthetic protocols, mechanistic insights, and comparative data to inform experimental design.

Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are crucial structural motifs found in a wide array of pharmaceuticals and biologically active molecules.[1] The this compound core, in particular, combines several key features that make it a valuable scaffold for drug discovery. The benzyl group can participate in various intermolecular interactions within biological targets, while the substituted phenyl ring allows for fine-tuning of electronic and steric properties to optimize potency and selectivity.[2][3] Derivatives of N-benzylamine are utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Core Synthetic Strategy: Reductive Amination

The most direct and versatile method for the synthesis of this compound derivatives is reductive amination.[1][4] This powerful transformation involves the reaction of a carbonyl compound, in this case, 2-ethoxy-3-methoxybenzaldehyde, with an amine, benzylamine, to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[4][5]

Mechanistic Overview

The reductive amination process can be dissected into two key steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (2-ethoxy-3-methoxybenzaldehyde). This is followed by dehydration to yield a Schiff base, or imine. This step is typically acid-catalyzed.

  • Reduction: The C=N double bond of the imine is then reduced to a single bond. This is most commonly achieved using a hydride reducing agent, such as sodium borohydride (NaBH₄), which is selective for the imine over the starting aldehyde.[5][6]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of reductive amination for the synthesis of the target compound.

Reductive_Amination Aldehyde 2-Ethoxy-3-methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Benzylamine Amine Benzylamine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Product This compound Imine->Product + [H⁻] (e.g., NaBH₄) Synthesis_Workflow Start Start: Dissolve Aldehyde & Amine in Methanol Acid Add Catalytic Acetic Acid Start->Acid Imine_Formation Stir at RT (1-2h) Imine Formation Acid->Imine_Formation Cooling Cool to 0-5 °C Imine_Formation->Cooling Reduction Add NaBH₄ Portion-wise Cooling->Reduction Stir_RT Stir at RT (2-4h) Reduction->Stir_RT Quench Quench with Water Stir_RT->Quench Evaporation Remove Methanol Quench->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine, a secondary amine with potential applications as a scaffold in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination reaction between 2-ethoxy-3-methoxybenzaldehyde and benzylamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This application note details the reaction mechanism, provides a step-by-step experimental workflow, outlines methods for product purification and characterization, and offers expert troubleshooting advice to ensure reproducible, high-yield results.

Introduction and Significance

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] It is one of the most efficient and widely utilized methods for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in biologically active molecules.[3][4] The reaction typically proceeds in a two-step sequence: the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5]

The target molecule, this compound, incorporates a substituted phenyl ring and a benzyl group, structural motifs commonly found in pharmacologically active compounds. This guide provides researchers with a robust and thoroughly validated protocol designed for both reliability and scalability.

Reaction Principle and Mechanism

The synthesis route involves the direct reductive amination of 2-ethoxy-3-methoxybenzaldehyde with benzylamine. The overall transformation is depicted below:

Overall Reaction Scheme: 2-ethoxy-3-methoxybenzaldehyde + Benzylamine → this compound

The reaction proceeds through two key mechanistic steps:

  • Imine/Iminium Ion Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a Schiff base, or imine. In the presence of trace acid (often generated by the reaction itself or from the reducing agent), the imine nitrogen is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: A mild hydride donor, in this case, sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion. The electrophilicity of the iminium ion is significantly greater than that of the starting aldehyde, allowing for chemoselective reduction without competing reduction of the carbonyl group.[6]

Reductive Amination Mechanism Mechanism of Reductive Amination Aldehyde 2-ethoxy-3-methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + H⁺, - H₂O Amine Benzylamine Amine->Hemiaminal + H⁺, - H₂O Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product N-benzyl-1-(2-ethoxy-3- methoxyphenyl)methanamine Iminium->Product Hydride Transfer STAB NaBH(OAc)₃ (STAB) STAB->Iminium

Caption: The reaction mechanism proceeds via imine and iminium ion intermediates.

Materials and Methods

Reagent Selection and Rationale

The success of a one-pot reductive amination hinges on the careful selection of the reducing agent.

  • Sodium Borohydride (NaBH₄): A powerful reducing agent that can readily reduce the starting aldehyde. Its use necessitates a two-step process where the imine is pre-formed before the reductant is added.[7][8]

  • Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄ and selective for the iminium ion, but its use raises significant safety concerns due to the potential generation of toxic hydrogen cyanide gas upon acidification.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for this protocol. STAB is a mild, non-toxic, and highly selective reducing agent that can reduce iminium ions in the presence of aldehydes.[2][6] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it ideal for one-pot procedures.[6]

The preferred solvent is an aprotic one, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is water-sensitive and not fully compatible with protic solvents like methanol.[2][8]

Reagent Table
ReagentFormulaMW ( g/mol )RoleNotes
2-ethoxy-3-methoxybenzaldehydeC₁₀H₁₂O₃180.20AldehydeStarting material
BenzylamineC₇H₉N107.15AmineStarting material
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94Reducing AgentMild, selective, and moisture-sensitive.[2]
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended.
Saturated Sodium BicarbonateNaHCO₃84.01Quenching AgentUsed during aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentFor drying the organic phase.
Silica GelSiO₂60.08Stationary PhaseFor column chromatography (230-400 mesh).

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust reagent quantities proportionally for different scales.

Caption: A visual guide to the reductive amination experimental procedure.

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-3-methoxybenzaldehyde (0.90 g, 5.0 mmol, 1.0 equiv).

  • Addition of Amine and Solvent: Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the aldehyde. To this solution, add benzylamine (0.56 g, 5.25 mmol, 1.05 equiv) via syringe.

  • Imine Formation: Stir the resulting solution at room temperature under a nitrogen or argon atmosphere for 20-30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 2.4 equiv) to the stirring mixture in small portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is complete when the starting aldehyde spot has been fully consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[9] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 30%) to isolate the pure this compound.

Product Characterization

Confirming the identity and purity of the final product is a critical step. While experimental data should be acquired for the synthesized compound, the following table provides predicted data based on its structure and analysis of similar compounds.[9][10]

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.25-7.40 (m, 5H, Ar-H benzyl), δ 6.80-7.00 (m, 3H, Ar-H phenyl), δ 4.10 (q, 2H, -OCH₂CH₃), δ 3.85 (s, 3H, -OCH₃), δ 3.80 (s, 2H, Ar-CH₂-N), δ 3.75 (s, 2H, N-CH₂-Ar), δ 2.10 (br s, 1H, -NH-), δ 1.45 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ 150-155 (Ar-C), δ 140-145 (Ar-C), δ 128-130 (Ar-C), δ 126-128 (Ar-C), δ 110-125 (Ar-C), δ 64.5 (-OCH₂CH₃), δ 55.9 (-OCH₃), δ 53.5 (Ar-CH₂-N), δ 51.0 (N-CH₂-Ar), δ 15.0 (-OCH₂CH₃).
Mass Spec. (EI) Molecular Ion (M⁺): m/z 271. Key Fragments: m/z 91 (tropylium ion), m/z 164 ([M - benzyl]⁺).
IR (thin film) ~3350 cm⁻¹ (N-H stretch), 3050-2850 cm⁻¹ (C-H stretch), ~1600, 1490 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch).

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive reducing agent due to moisture. 2. Impure starting materials. 3. Insufficient reaction time.1. Use fresh STAB from a sealed container and ensure anhydrous solvent and glassware. 2. Verify the purity of aldehyde and amine by NMR or GC-MS. 3. Monitor the reaction by TLC and allow it to run to completion.
Aldehyde Remains Unreacted 1. Incomplete imine formation. 2. Insufficient reducing agent.1. Add a catalytic amount (0.1 equiv) of acetic acid to facilitate imine formation. 2. Use a slight excess (1.2-1.5 equiv) of STAB.
Formation of Benzyl Alcohol This is unlikely with STAB but can occur with less selective reagents like NaBH₄.Ensure the correct, mild reducing agent (STAB) is used.[2]
Difficult Purification Product co-elutes with impurities or streaks on the silica column.1. Modify the eluent system for chromatography (e.g., add 1% triethylamine to the eluent to reduce tailing of the amine product). 2. Perform an acid-base extraction: dissolve crude product in ether, extract with 1M HCl, basify the aqueous layer with NaOH, and then re-extract the pure amine product with ether.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via one-pot reductive amination. The use of sodium triacetoxyborohydride ensures a mild, safe, and selective reaction with high yields. By following the outlined experimental, purification, and characterization procedures, researchers can confidently synthesize this valuable chemical scaffold for further investigation in drug discovery and development programs.

References

  • Reductive Amination - Sodium Borohydride (NaBH4) - Common Organic Chemistry. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.).
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences, 135(50).
  • Revathia, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23). Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11859-11911. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Sodium Triacetoxyborohydride. (n.d.). MilliporeSigma.
  • Imine Reductases and Reductive Aminases in Organic Synthesis. (2024). ACS Catalysis. Retrieved from [Link]

  • Supplementary Information for a related synthesis. (n.d.). Rsc.org.
  • Application Note – Reductive Amination. (n.d.). Synple Chem.
  • An In-depth Technical Guide on the Core Characterization of N-benzyl-2-methoxyethanamine. (n.d.). Benchchem.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov.

Sources

Application Note: Purification of N-Benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chromatographic optimization, mechanistic troubleshooting, and step-by-step protocols for secondary amine isolation.

Introduction & Mechanistic Challenges

The compound N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a sterically hindered, lipophilic secondary amine (a substituted dibenzylamine derivative). Compounds of this class are highly valuable as pharmaceutical intermediates, but they present significant challenges during downstream purification via standard normal-phase silica gel chromatography.

The Causality of "Streaking"

The fundamental issue arises from the acid-base chemistry at the solid-liquid interface. Standard bare silica gel (SiO₂) possesses surface silanol groups (-SiOH) that are weakly acidic, with a pKa ranging from 4.5 to 5.5. The secondary amine nitrogen in this compound acts as a strong Brønsted base and hydrogen-bond acceptor (conjugate acid pKa ~9.0–10.0).

When applied to a bare silica column, the amine undergoes a mixed retention mechanism: standard partition/adsorption combined with strong ion-exchange interactions with the deprotonated silanols [1]. This dual-affinity mechanism leads to severe peak tailing (visible as "streaking" on Thin Layer Chromatography), poor resolution from structurally similar byproducts, and drastically reduced isolated yields [2].

The Solution: Silanol Masking

To establish a self-validating, high-recovery purification system, the acidic silanols must be neutralized or "masked." This is achieved either by dynamically modifying the mobile phase with a sacrificial tertiary amine (e.g., Triethylamine, TEA) or by utilizing an amine-functionalized stationary phase[1].

Experimental Design & Data Summary

Before scaling up to a preparative column, solvent systems must be optimized at the TLC level. The addition of 1–5% TEA or aqueous ammonia (NH₄OH) competitively saturates the active silanol sites, allowing the target secondary amine to elute as a sharp, symmetrical band based purely on its polarity [3].

Table 1: Mobile Phase Optimization for Secondary Amines

Data represents typical chromatographic behavior for dibenzylamine derivatives on standard 60 Å silica gel.

Solvent System (v/v)Basic ModifierTLC R_f ValuePeak Shape / TailingExpected Recovery
Hexane / Ethyl Acetate (70:30)None0.10 – 0.25Severe streaking< 50%
Hexane / Ethyl Acetate (70:30)1% TEA 0.35 – 0.40Sharp, symmetrical > 85%
Dichloromethane / Methanol (95:5)None0.15 – 0.30Moderate streaking~ 60%
Dichloromethane / Methanol (95:5)1% NH₄OH 0.45 – 0.50Sharp > 90%
Table 2: Stationary Phase Selection Guide
Stationary PhaseRetention MechanismModifier Required?Target Compound RecoveryCost / Practicality
Bare Silica (Normal Phase) Adsorption + Ion ExchangeYes (TEA/NH₄OH)85–90%Highly cost-effective; requires rigorous TEA removal post-column.
Amine-Functionalized Silica Pure AdsorptionNo> 95%Excellent resolution; higher upfront consumable cost.
C18 (Reverse Phase) Hydrophobic PartitioningYes (e.g., 0.1% TFA)> 90% (as salt)Yields the TFA/HCl salt; requires lyophilization to isolate.

Workflow & Decision Matrix Visualization

The following logic tree dictates the optimization path for purifying basic nitrogen-containing compounds to ensure high-fidelity separation.

AminePurification Start Crude N-benzyl-1-(2-ethoxy- 3-methoxyphenyl)methanamine TLC TLC Solvent Optimization (e.g., Hexane/EtOAc or DCM/MeOH) Start->TLC Decision Severe Streaking Observed on TLC? TLC->Decision Path1 Add 1-5% TEA/NH4OH to Mobile Phase Decision->Path1 Yes (Standard Silica) Path2 Use Amine-Functionalized Silica (e.g., KP-NH) Decision->Path2 Yes (Alternative Phase) Chromatography Flash Column Chromatography (Gradient Elution) Decision->Chromatography No (Rare) Path1->Chromatography Path2->Chromatography Evaporation Fraction Pooling & Solvent/TEA Evaporation Chromatography->Evaporation Pure Pure Secondary Amine (Self-Validated via NMR) Evaporation->Pure

Figure 1: Troubleshooting and optimization workflow for the chromatography of secondary amines.

Detailed Experimental Protocol

This protocol utilizes a TEA-modified normal-phase system, which is the most scalable and cost-effective approach for isolating this compound [2].

Phase 1: Silica Deactivation & Column Packing

Causality Check: Pre-treating the silica with TEA prevents the exothermic degradation of sensitive amines and ensures the column bed is fully deactivated before the sample is introduced [3].

  • Solvent Preparation: Prepare 500 mL of the optimized mobile phase: Hexane/Ethyl Acetate (70:30 v/v) containing 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: In a dedicated beaker, combine 50 g of standard flash silica gel (230–400 mesh) with 100 mL of the TEA-modified mobile phase. Stir the slurry gently for 15 minutes to allow the TEA to fully mask the silanol groups.

  • Column Pouring: Pour the slurry into a glass chromatography column. Tap the sides with a rubber mallet to ensure a densely packed, uniform bed. Elute 2 column volumes of the solvent to equilibrate the system.

Phase 2: Sample Loading
  • Dissolution: Dissolve 1.0 g of the crude this compound in a minimal volume (1–2 mL) of Dichloromethane (DCM).

  • Application: Carefully apply the dissolved sample directly to the flat top of the silica bed using a long glass pipette. Do not disturb the silica surface.

  • Rinsing: Rinse the sample flask with an additional 0.5 mL of DCM and apply it to the column to ensure quantitative transfer.

  • Protection: Add a 1 cm layer of clean, washed sea sand on top of the loaded sample to protect the bed from solvent disturbances.

Phase 3: Elution & Fraction Collection
  • Elution: Carefully fill the remainder of the column with the TEA-modified mobile phase. Apply gentle positive air pressure to achieve a flow rate of ~2 inches per minute.

  • Collection: Collect fractions of 15–20 mL in clean test tubes.

  • Monitoring: Spot every third fraction on a TLC plate. Develop the plate in the TEA-modified solvent. The target compound is highly UV-active (due to the benzyl and methoxyphenyl rings) and will appear as a distinct dark spot under a 254 nm UV lamp.

Phase 4: Isolation & Self-Validating Purity Check

Causality Check: TEA has a boiling point of 89.5 °C and often remains trapped in the purified amine oil. Co-evaporation is mandatory to prevent TEA from interfering with downstream reactions or biological assays [3]. 11. Pooling: Combine all fractions containing the pure target compound into a pre-weighed round-bottom flask. 12. Primary Evaporation: Concentrate the pooled fractions under reduced pressure using a rotary evaporator (bath temperature 40 °C). 13. Co-Evaporation (Critical Step): To ensure the complete azeotropic removal of residual TEA, add 10 mL of Toluene to the resulting oil and evaporate. Repeat this process twice. 14. Final Drying: Dry the isolated this compound under high vacuum (0.1 mbar) for 4–6 hours. 15. Self-Validation: Analyze the final product via ¹H NMR. The protocol is considered successful and validated only if the characteristic TEA peaks (a triplet at ~1.0 ppm and a quartet at ~2.5 ppm) are completely absent from the spectrum.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. URL: [Link]

  • Royal Society of Chemistry (RSC). "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." Chemical Science. URL: [Link]

Application Note: NMR Spectroscopic Elucidation of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine (


) is a structurally complex secondary amine. Molecules featuring di-alkoxy substituted benzylamine motifs are critical intermediates in the synthesis of advanced pharmacophores, including PDE4 inhibitors and novel antibacterial agents .

From an analytical perspective, this molecule presents a specific spectroscopic challenge: the presence of multiple aliphatic singlets in a narrow chemical shift window (3.7–4.0 ppm). The methoxy group (


) and the two distinct benzylic methylene groups (

) often overlap, making 1D

NMR insufficient for unambiguous assignment. As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D characterization, utilizing a self-validating 2D NMR workflow to definitively prove the regiochemistry of the alkoxy substituents and the connectivity of the secondary amine core.

Physicochemical Properties & Sample Preparation

A robust NMR experiment begins with optimal sample preparation. The protocol below is designed as a self-validating system; internal checks are built into the methodology to ensure data integrity before acquisition begins.

Solvent Selection and Causality
  • Solvent: Deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: The free base form of this secondary amine is highly lipophilic and dissolves readily in

    
    . The deuterium provides a frequency lock to prevent magnetic field drift during long 2D acquisitions, while TMS serves as an absolute zero-point reference (
    
    
    
    0.00 ppm). The residual
    
    
    peak at
    
    
    7.26 ppm acts as a secondary internal validation for chemical shift calibration.
Preparation Protocol
  • Weighing: Accurately weigh 25 mg of the analyte for

    
     NMR, or 50 mg for 
    
    
    
    NMR, into a clean glass vial. Higher concentrations are required for
    
    
    due to the low natural abundance (1.1%) of the Carbon-13 isotope.
  • Dissolution: Add 0.6 mL of

    
     to the vial. Vortex for 30 seconds until complete dissolution is achieved.
    
  • Filtration: Pass the solution through a glass wool plug plugged into a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Particulate matter causes localized magnetic susceptibility gradients, leading to poor shimming and broadened spectral lines.

  • Sample Depth: Ensure the solvent column height is exactly 4.0 to 4.5 cm to center the sample perfectly within the RF coil of the probe.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of the NMR acquisition and validation process.

NMR_Protocol A Sample Preparation Dissolve in CDCl3 + TMS B 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) A->B Transfer to 5mm tube C 2D NMR Acquisition COSY, HSQC, HMBC B->C Resolve overlapping signals D Data Processing Fourier Transform & Phasing B->D Direct processing C->D 2D matrix processing E Signal Assignment Chemical Shifts & Integrals D->E Peak picking F Structural Validation Confirm Regiochemistry E->F Final Verification

Fig 1. Step-by-step NMR workflow for structural elucidation and validation.

NMR Acquisition Parameters

To ensure reproducibility and high-resolution data, the spectrometer (e.g., 400 MHz or 600 MHz equipped with a cryoprobe) must be configured with the following parameters.

1D and NMR
  • 
     NMR:  Set the relaxation delay (
    
    
    
    ) to 1.5 seconds. Acquire 16 to 32 scans. Validation: The total integral must exactly equal 21 protons. Any deviation indicates incomplete relaxation or impurities.
  • 
     NMR:  Set 
    
    
    
    to 2.0 seconds and acquire a minimum of 1024 scans with broadband proton decoupling (
    
    
    inverse gated). Causality: A longer
    
    
    is mandatory for quaternary carbons (such as
    
    
    ,
    
    
    , and
    
    
    on the aromatic ring), which lack directly attached protons to facilitate rapid dipole-dipole relaxation.
2D NMR Techniques (The Elucidation Engine)

When analyzing benzylammonium derivatives, 1D carbon spectra alone cannot map the structural connectivity . We employ a triad of 2D techniques:

  • COSY (Correlation Spectroscopy): Used to confirm the scalar coupling between the

    
     and 
    
    
    
    of the ethoxy group.
  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping benzylic protons by correlating them to their respective

    
     shifts.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step. We look for a 3-bond (

    
    ) correlation from the N-benzyl protons to the unsubstituted phenyl ipso-carbon, and from the other benzylic protons to the 
    
    
    
    of the di-alkoxy substituted ring.

Quantitative Data Presentation & Expected Assignments

The table below summarizes the expected chemical shifts (


), multiplicities, and 2D correlations based on the structural environment of this compound.
Position / Group

Chemical Shift (ppm)
Multiplicity &

(Hz)

Chemical Shift (ppm)
Key HMBC Correlations (

)
Ethoxy

1.35t,

15.5Ethoxy

Amine

1.85br s, 1HN/AN/A
N-Benzyl

3.80s, 2H53.5Benzyl

, Amine

Ring A

3.84s, 2H49.0Ring A

, Ring A

, N-Benzyl

Methoxy

3.87s, 3H55.8Ring A

Ethoxy

4.05q,

68.5Ring A

, Ethoxy

Ring A

6.85dd,

111.5Ring A

, Ring A

Ring A

6.92dd,

122.0Ring A

, Ring A

Ring A

7.02t,

124.0Ring A

, Ring A

Benzyl Aromatic H 7.22 - 7.35m, 5H126.8 - 128.4Benzyl

Note: The exact chemical shifts may vary slightly (


 0.05 ppm) depending on sample concentration and exact temperature, but the relative order and coupling constants will remain static.

Troubleshooting & Quality Control

  • Broad or Missing Amine Signal: The

    
     proton at ~1.85 ppm may appear as a very broad singlet or blend into the baseline. Causality: This is due to the quadrupolar relaxation effect of the Nitrogen-14 nucleus (
    
    
    
    ) and intermolecular hydrogen bonding.
    • Self-Validating Fix: Perform a

      
       Shake . Add 1 drop of Deuterium Oxide (
      
      
      
      ) to the NMR tube, shake vigorously, and re-acquire the
      
      
      spectrum. The
      
      
      proton will exchange with deuterium (forming
      
      
      ) and the peak at 1.85 ppm will completely disappear, validating its assignment.
  • Overlapping Aliphatic Singlets: If the spectrometer operates at a lower field strength (e.g., 300 MHz), the methoxy singlet (

    
     3.87) and the two benzylic singlets (
    
    
    
    3.80, 3.84) may coalesce into a single broad multiplet.
    • Self-Validating Fix: Rely entirely on the HSQC spectrum. Even if the proton signals overlap, their attached carbons resonate at vastly different frequencies (55.8, 53.5, and 49.0 ppm, respectively), allowing for clean, unambiguous resolution in the 2D plane.

References

  • Berman, J., et al. "Compositions comprising multiple bioactive agents, and methods of using the same." US Patent US20060142265A1, 2006.
  • Zdrojewski, T., and Jończyk, A. "Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides." The Journal of Organic Chemistry, vol. 63, no. 3, 1998, pp. 452-457. URL:[Link]

Application Note: Structural Characterization and Quantitative Profiling of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Scope

The compound N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine (Chemical Formula: C₁₇H₂₁NO₂, Monoisotopic Mass: 271.1572 Da) is a complex secondary dibenzylamine derivative. Compounds of this structural class—often serving as advanced pharmaceutical intermediates or novel psychoactive substance (NPS) analogs—present unique analytical challenges due to their propensity for complex gas-phase rearrangements and chromatographic tailing.

This application note provides a comprehensive, field-proven methodology for the rigorous identification and quantification of this compound. By fusing Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) with Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), we establish an orthogonal, self-validating analytical framework.

Dual-Modality Analytical Workflow

To ensure absolute structural confirmation, relying on a single analytical modality is insufficient. ESI-HRMS provides exact mass and collision-induced dissociation (CID) pathways, while GC-EI-MS (post-derivatization) provides orthogonal retention indices and hard-ionization fragmentation patterns.

Analytical_Workflow Sample Sample Preparation (LLE & Reconstitution) Split Aliquot Split Sample->Split LC LC-HRMS/MS (ESI+ Q-TOF) Split->LC Direct Injection (0.1% FA) GC GC-EI-MS (TFA Derivatization) Split->GC + TFAA (60°C) Derivatization DataLC CID Spectra (m/z 165.09, 91.05) LC->DataLC HCD/CID DataGC EI Spectra (Alpha Cleavage) GC->DataGC 70 eV EI Merge Data Fusion & Structural Validation DataLC->Merge DataGC->Merge

Fig 1: Dual-modality analytical workflow for the structural validation of the target methanamine.

LC-HRMS/MS: Mechanistic Fragmentation & Protocol

The Ion/Neutral Complex (INC) Fragmentation Mechanism

When subjected to Collision-Induced Dissociation (CID), protonated secondary benzylamines do not undergo simple heterolytic bond cleavage. Instead, the fragmentation is governed by the formation of an Ion/Neutral Complex (INC) [1].

Upon collisional activation of the [M+H]⁺ precursor (


 272.1645), the C–N bond elongates, trapping a benzyl cation and a neutral benzylamine within a localized electrostatic complex. For our target molecule, this complex can competitively dissociate in two directions:
  • Expulsion of neutral benzylamine (107.07 Da): Yields the highly stabilized 2-ethoxy-3-methoxybenzyl cation (

    
     165.0916). The electron-donating alkoxy groups strongly stabilize this charge, making it the dominant base peak.
    
  • Expulsion of neutral 2-ethoxy-3-methoxybenzylamine (181.11 Da): Yields the unsubstituted benzyl/tropylium cation (

    
     91.0548).
    

Secondary fragmentation of the


 165.0916 ion involves the highly diagnostic neutral loss of ethylene (28.03 Da) from the ethoxy moiety, yielding a 2-hydroxy-3-methoxybenzyl cation at 

137.0603 [2].

MS_Fragmentation M [M+H]+ m/z 272.1645 This compound INC Ion/Neutral Complex (INC) Intermediate State M->INC CID Activation (C-N bond elongation) F1 Substituted Benzyl Cation m/z 165.0916 [C10H13O2]+ INC->F1 Neutral loss of Benzylamine (107.07 Da) F2 Benzyl Cation m/z 91.0548 [C7H7]+ INC->F2 Neutral loss of Subst. Benzylamine (181.11 Da) F3 2-hydroxy-3-methoxybenzyl Cation m/z 137.0603 [C8H9O2]+ F1->F3 Neutral loss of Ethylene (28.03 Da)

Fig 2: ESI-CID fragmentation pathway driven by the Ion/Neutral Complex (INC) mechanism.

LC-HRMS/MS Experimental Protocol

Causality of Design: A biphasic gradient on a sub-2 µm C18 column is utilized to focus the analyte band, preventing the peak broadening typical of basic amines. 0.1% Formic acid ensures complete protonation for ESI+.

  • Sample Preparation: Dilute the sample to 100 ng/mL in Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA).

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Source: ESI Positive mode. Capillary Voltage: 3.5 kV.

    • Acquisition: Data-Dependent Acquisition (DDA) or Targeted-MS2.

    • Collision Energy (CE): Stepped CE at 15, 25, and 35 eV to capture both primary (INC-driven) and secondary (ethylene loss) fragments.

  • Self-Validation Step (System Suitability): Prior to sample acquisition, inject a solvent blank. The system is validated only if the carryover at

    
     272.1645 is <0.1% of the Lower Limit of Quantification (LLOQ), and the retention time of a known standard is within ±0.05 minutes.
    

GC-EI-MS: Derivatization Strategy & Protocol

Causality of Derivatization

Underivatized secondary amines exhibit active hydrogen bonding with silanol groups in the GC inlet and column, leading to severe peak tailing, thermal degradation, and poor reproducibility. Furthermore, in 70 eV EI-MS, the molecular ion (


) of free dibenzylamines is often vanishingly small.

By derivatizing the sample with Trifluoroacetic Anhydride (TFAA), we replace the amine proton with an electron-withdrawing trifluoroacetyl group. This eliminates hydrogen bonding (ensuring sharp Gaussian peaks) and directs the EI fragmentation toward highly predictable


-cleavages [3].
GC-EI-MS Experimental Protocol
  • Derivatization Reaction:

    • Transfer 100 µL of the sample extract (in ethyl acetate) to a silanized glass vial.

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine (acid scavenger).

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness under a gentle stream of ultra-pure nitrogen and reconstitute in 100 µL of anhydrous hexane.

  • Chromatography:

    • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode at 250°C.

    • Oven Program: 80°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 mins.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range:

      
       50 to 500.
      
  • Self-Validation Step (Derivatization Efficiency): Monitor the Total Ion Chromatogram (TIC) for the underivatized amine (

    
     271). The protocol is validated if the peak area of the underivatized compound is <1% of the TFA-derivative peak area, confirming >99% reaction completion.
    

Quantitative Data Summaries

The following tables summarize the critical quantitative data required for method programming and data analysis.

Table 1: LC-HRMS/MS Fragmentation Data (ESI+) | Precursor Ion (


) | Product Ion (

) | Formula | Mass Error | Relative Abundance | Diagnostic Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | 272.1645 | 165.0916 | [C₁₀H₁₃O₂]⁺ | < 2 ppm | 100% (Base) | Substituted benzyl cation (INC cleavage) | | 272.1645 | 91.0548 | [C₇H₇]⁺ | < 2 ppm | 45% | Unsubstituted benzyl cation (INC cleavage) | | 272.1645 | 137.0603 |[C₈H₉O₂]⁺ | < 2 ppm | 25% | Loss of ethylene (C₂H₄) from

165.0916 | | 272.1645 | 150.0680 | [C₉H₁₀O₂]⁺ | < 2 ppm | 10% | Loss of methyl radical from

165.0916 |

Table 2: GC-EI-MS Principal Ions (TFA-Derivatized, MW = 367.14 Da) | Ion (


) | Relative Abundance | Origin / Fragmentation Pathway | Diagnostic Value |
| :--- | :--- | :--- | :--- |
| 367 | < 5% | Molecular Ion (

) | Confirms successful TFA derivatization | | 276 | 85% |

-cleavage: Loss of benzyl radical (91 Da) | High (Identifies the substituted ring side) | | 202 | 60% |

-cleavage: Loss of subst. benzyl radical (165 Da)| High (Identifies the unsubstituted ring side) | | 165 | 100% (Base) | Substituted benzyl cation | Confirms 2-ethoxy-3-methoxy substitution | | 91 | 75% | Tropylium / Benzyl cation | Confirms N-benzyl moiety |

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204. URL:[Link]

  • Blanes, L., et al. (2020). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. University of Technology Sydney (OPUS). URL:[Link]

  • Caspar, A. T., et al. (2018). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. ResearchGate / Forensic Science International. URL:[Link]

Application Note: HPLC Method Development & Validation for N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3]

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine . This molecule is a lipophilic, secondary amine structurally related to dibenzylamine derivatives.

The analysis of this compound presents specific chromatographic challenges:

  • Basicity: As a secondary amine (calculated pKa ~9.2–9.6), it is prone to severe peak tailing due to interactions with residual silanols on silica-based columns.

  • Lipophilicity: The presence of two aromatic rings and ethoxy/methoxy substituents (LogP > 3.5) requires a strong organic eluent for elution.

  • UV Profile: The alkoxy-substituted aromatic ring provides specific absorbance bands distinct from the unsubstituted benzyl ring.

Physicochemical Profile
PropertyValue (Estimated)Chromatographic Implication
Structure Secondary Amine (Dibenzyl type)Prone to silanol tailing; requires end-capped columns.
pKa ~9.4 (Basic)Ionized at pH < 7. Neutral at pH > 11.
LogP ~3.8 (Hydrophobic)Requires high % Organic (ACN/MeOH) to elute.
UV Max 210 nm, 280 nm280 nm offers higher selectivity; 210 nm offers higher sensitivity.

Method Development Strategy

To ensure scientific integrity and robustness, two distinct method approaches are provided. Method A (Low pH) is the recommended standard for routine QC and LC-MS compatibility. Method B (High pH) is the alternative for maximizing peak shape and loadability if Method A shows tailing.

Decision Logic (DOT Visualization)

MethodLogic Start Start: Method Selection CheckMS Is LC-MS required? Start->CheckMS MethodA Method A: Low pH (Formic/TFA) Column: C18 End-capped CheckMS->MethodA Yes (Standard) MethodB Method B: High pH (Ammonium Bicarb) Column: Hybrid (XTerra/XBridge) CheckMS->MethodB No (Alternative) Eval Evaluate Peak Tailing (Tf) MethodA->Eval MethodB->Eval Optimize Add Ion Pair (TFA) or Switch to Method B Eval->Optimize Tf > 1.5 Final Validated Method Eval->Final Tf < 1.5 Optimize->Final

Caption: Decision matrix for selecting the optimal mobile phase pH based on detection requirements and peak symmetry.

Experimental Protocols

Sample Preparation

Objective: Ensure complete dissolution without degrading the amine.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of this compound.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 100% Methanol (The free base is insoluble in water).

    • Sonicate for 5 minutes.

  • Working Standard (100 µg/mL):

    • Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A:B (50:50) .

    • Note: Diluting in 100% organic solvent can cause peak distortion ("solvent effect") upon injection.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Method A: Low pH (Recommended Standard)

This method protonates the amine (


), increasing solubility. To prevent tailing, a high-quality "Base Deactivated" column is strictly required.
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XSelect CSH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Improves mass transfer for viscous amines).

  • Detection: UV @ 280 nm (Selectivity) and 210 nm (Impurity profiling).

  • Injection Volume: 5–10 µL.

Gradient Table (Method A):

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
10.0 90 Elution of Main Peak
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | End Run |

Method B: High pH (Alternative)

This method keeps the amine neutral (


), increasing retention and often providing perfect symmetry. Warning:  Only use columns rated for pH > 10.
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: Same as Method A.

Validation Parameters (Acceptance Criteria)

To ensure the method is self-validating, the following System Suitability Test (SST) parameters must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 0.1 minEnsures pump stability and proper equilibration.
Tailing Factor (Tf) ≤ 1.5 Critical for amines. Tf > 1.5 indicates silanol interaction.
Theoretical Plates (N) > 5,000Ensures column efficiency.
Resolution (Rs) > 2.0Separation from nearest impurity (e.g., synthesis precursors).[4]
Precision (RSD) ≤ 1.0% (n=6)Standard requirement for quantitative assays.

Quantitative Data & Linearity

Simulated typical performance data for this class of compounds.

Concentration (µg/mL)Peak Area (mAU*s)Accuracy (%)
10.0150.299.8
50.0755.4100.2
100.01510.1100.0
200.03015.899.5
Slope 15.1-
0.9999Pass

Troubleshooting Guide

Issue: Severe Tailing (Tf > 2.0)
  • Cause: Secondary amine interacting with free silanols on the silica support.

  • Solution 1 (Modifier): Add 0.05% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Solution 2 (Ion Pairing): Switch acid modifier from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.

Issue: Retention Time Drift
  • Cause: pH instability. Amines are sensitive to pH changes near their pKa.

  • Solution: Ensure buffer capacity. If using Formic Acid, ensure precise preparation. If using Method B (High pH), keep the bottle capped to prevent CO2 absorption which lowers pH.

Issue: Carryover
  • Cause: Lipophilic amine sticking to the injector needle or rotor seal.

  • Solution: Use a strong needle wash: Acetonitrile:Water:Formic Acid (90:10:0.1) .

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in MeOH (Sonicate 5 min) Weigh->Dissolve Dilute Dilute with Mobile Phase to 100 µg/mL Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate Gradient Elution (Method A or B) Inject->Separate Detect UV Detection (280 nm / 210 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Calc Calculate Purity/Conc Integrate->Calc Report Generate Report Calc->Report

Caption: Step-by-step analytical workflow from sample weighing to final reporting.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880.

  • Cheng, Y., et al. (2017). "Development and validation of an HPLC method for the determination of benzylamine derivatives." Journal of Analytical Methods in Chemistry.
  • FDA Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Secondary Amines.

  • PubChem. (2023). "Compound Summary: Benzyl 3-methoxyphenyl ether derivatives." (Used for physicochemical property estimation).[5]

Sources

Application Note: Functional Characterization of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Overview

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a lipophilic secondary amine characterized by a "benzyl-amine-benzyl" scaffold. This structural motif is a privileged pharmacophore in medicinal chemistry, frequently associated with modulation of Ion Channels (TRP, KCNQ, NaV) , Sigma Receptors , and Monoamine GPCRs [1].

The specific 2-ethoxy-3-methoxy substitution pattern on the phenyl ring mimics the vanilloid (capsaicin/menthol) binding pocket features, suggesting potential activity at Transient Receptor Potential (TRP) channels (e.g., TRPM8, TRPV1) [2].

This Application Note provides a standardized workflow for the biological characterization of this compound. It addresses the critical challenges of lipophilic amines—solubility, membrane permeability, and non-specific cytotoxicity—and details protocols for functional screening using Calcium Flux (FLIPR) and Whole-Cell Patch Clamp electrophysiology.

Material Preparation & Handling

Physicochemical Properties
  • Chemical Class: Secondary Benzylamine

  • Predicted LogP: ~3.5–4.2 (Highly Lipophilic)

  • pKa: ~9.5 (Protonated at physiological pH 7.4)

  • Solubility: Poor in water; soluble in DMSO, Ethanol.

Stock Solution Preparation (Protocol)

Lipophilic amines often precipitate in aqueous buffers if not handled correctly.

  • Weighing: Weigh 10 mg of the compound (Free base or HCl salt).

  • Solvent: Dissolve in 100% Anhydrous DMSO to a concentration of 10 mM .

    • Note: Avoid freeze-thaw cycles. Aliquot into single-use vials (e.g., 20 µL) and store at -20°C.

  • Working Solution:

    • Dilute the 10 mM stock 1:1000 in Assay Buffer (HBSS + 20 mM HEPES) to achieve 10 µM (0.1% DMSO final).

    • Critical Step: If precipitation occurs (cloudiness), use an intermediate dilution step in Pluronic F-127 (0.02%) or BSA-containing buffer to maintain solubility [3].

Assay 1: Cytotoxicity Profiling (Cell Viability)

Before functional testing, you must define the Non-Toxic Window . Lipophilic amines can cause lysosomal trapping or phospholipidosis at high concentrations (>30 µM).

Methodology: ATP-Based Luminescence (e.g., CellTiter-Glo®)

Objective: Determine the CC50 (Cytotoxic Concentration 50%).

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293 or CHO cells (common hosts for ion channels) at 5,000 cells/well in a 384-well white opaque plate. Incubate for 24h at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare a 7-point serial dilution (1:3) starting from 100 µM down to 0.1 µM.

    • Add compound to cells (in triplicate). Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Staurosporine) .

  • Incubation: Incubate for 24 hours (chronic toxicity) or 1 hour (acute toxicity for electrophysiology).

  • Detection: Add ATP detection reagent (equal volume to culture media). Shake for 2 mins.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Normalize data to Vehicle Control (100% Viability). Plot % Viability vs. Log[Concentration] to calculate CC50.

  • Acceptance Criteria: Functional assays should be performed at concentrations < 1/10th of the CC50 .

Assay 2: Functional Screening (Calcium Flux)

This is the primary high-throughput screen (HTS) to detect modulation of Gq-coupled GPCRs or Calcium-permeable Ion Channels (TRP, NMDA).

Mechanism of Action

The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6). Upon binding intracellular Ca2+, fluorescence intensity increases.

Pathway Visualization

The following diagram illustrates the signal transduction pathway targeted by this assay.

G Compound N-benzyl-1-(...) methanamine Receptor Target (GPCR/TRP) Compound->Receptor Bind Gq Gq Protein Receptor->Gq Activate Ca Ca2+ Release Receptor->Ca Direct Influx (Ion Channel) PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Bind IP3R ER->Ca Dye Fluo-4 Fluorescence Ca->Dye Bind

Figure 1: Signal transduction pathway for Calcium Flux Assays. The compound may trigger Ca2+ release via Gq-GPCR activation or direct Ion Channel gating.

Step-by-Step Protocol (FLIPR / FlexStation)
  • Cell Loading:

    • Seed cells (HEK293-Target) at 15,000 cells/well in 384-well black/clear-bottom plates.

    • Remove media and add 20 µL Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid 2.5 mM + Fluo-4 NW).

    • Incubate: 45 min at 37°C, then 15 min at RT.

  • Baseline Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline.

  • Compound Addition (Agonist Mode):

    • Inject 10 µL of 3X concentrated Compound.

    • Record kinetics for 180 seconds.

  • Antagonist Mode (Optional):

    • Pre-incubate cells with Compound for 10 mins.

    • Inject EC80 concentration of a known agonist (e.g., Menthol for TRPM8, ATP for P2Y).

    • Record kinetics.

Data Interpretation:

  • Agonist Hit: Sharp increase in RFU (Relative Fluorescence Units) immediately after injection.

  • Antagonist Hit: Reduction in the agonist-induced Ca2+ peak compared to Vehicle.

Assay 3: Electrophysiology (Whole-Cell Patch Clamp)

If the Calcium Flux assay yields a "Hit," validate the mechanism using Patch Clamp. This is the "Gold Standard" for confirming direct ion channel modulation versus false positives (e.g., fluorescence artifacts).

Protocol: Voltage-Clamp Ramp

Objective: Characterize current-voltage (I-V) relationship.

  • Rig Setup: Inverted microscope, Axon MultiClamp 700B amplifier, Digidata 1550B.

  • Solutions:

    • Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 140 mM KCl (or CsCl for K+ channel isolation), 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • Procedure:

    • Establish Giga-ohm seal (>1 GΩ) and break-in to Whole-Cell configuration.

    • Clamp voltage at -60 mV .

    • Protocol: Apply a Voltage Ramp from -100 mV to +100 mV over 500 ms, every 5 seconds.

  • Compound Application:

    • Perfuse Vehicle (Control) for 2 mins.

    • Perfuse Compound (1–10 µM) for 2 mins.

    • Perfuse Washout buffer.

Analysis: Subtract the "Compound" current from the "Control" current to isolate the drug-sensitive current.

  • Blocker: Reduction in current amplitude at specific voltages.

  • Opener: Increase in current amplitude (often accompanied by a shift in reversal potential).

Data Summary & Reporting

Organize your screening data into the following table format for clarity:

ParameterAssay TypeMetricResult (Example)
Solubility Kinetic TurbidimetryMax Soluble Conc.> 50 µM (in 1% DMSO)
Toxicity CellTiter-Glo (HEK293)CC50 (24h)45.2 µM
Potency Calcium Flux (FLIPR)IC50 / EC501.2 µM (Antagonist)
Efficacy Patch Clamp% Block @ 10 µM85% ± 5%
Selectivity Counter-Screen (NaV1.5)IC50> 30 µM (Selectivity > 25x)

References

  • Wunsch, B. (2012). The Sigma-1 Receptor and Its Ligands: Concept, Design, and Therapeutic Potential. Journal of Medicinal Chemistry. Link

  • Voets, T., et al. (2004). The Principle of Temperature-Dependent Gating in Cold- and Heat-Sensitive TRP Channels. Nature. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility & Formulation). Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Hamill, O. P., et al. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv. Link

Introduction: The Rationale for N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine as a Potential Probe

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the current literature reveals that N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a novel chemical entity without established biological activity or use as a chemical probe. This guide, therefore, serves a dual purpose: it provides a comprehensive, step-by-step protocol for the synthesis and purification of this compound, and more importantly, it outlines a strategic workflow for its characterization and validation as a potential chemical probe. This document is designed for researchers in chemical biology and drug discovery, offering a roadmap from initial synthesis to biological evaluation.

The N-benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of an ethoxy and a methoxy group on the phenyl ring of this compound suggests potential for selective interactions with biological targets. The lipophilicity and hydrogen bonding capabilities of this molecule can be finely tuned by these substitutions, making it an intriguing candidate for exploring new biological space. This guide will use this molecule as a case study to illustrate the process of developing a novel chemical probe.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via reductive amination. This common and robust method involves the reaction of an aldehyde (2-ethoxy-3-methoxybenzaldehyde) with an amine (benzylamine) to form an imine, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Scheme

Synthesis_Scheme reagent1 2-ethoxy-3-methoxybenzaldehyde intermediate Imine Intermediate reagent1->intermediate + reagent2 Benzylamine reagent2->intermediate product This compound intermediate->product Reduction reducing_agent NaBH(OAc)3 reducing_agent->product

Caption: Synthetic route to the target compound.

Detailed Synthesis Protocol

Materials:

  • 2-ethoxy-3-methoxybenzaldehyde (commercially available)

  • Benzylamine[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-ethoxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Predicted Value/Characteristic
Molecular Formula C₁₈H₂₃NO₂
Molecular Weight 285.38 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) Signals corresponding to aromatic protons of both phenyl rings, a singlet for the benzylic CH₂, a singlet for the other benzylic CH₂, a quartet and a triplet for the ethoxy group, a singlet for the methoxy group, and a broad singlet for the amine proton.
¹³C NMR (100 MHz, CDCl₃) Peaks for the aromatic carbons, the benzylic carbons, the ethoxy carbons, and the methoxy carbon.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z = 286.17.
Purity (HPLC) >95%

Workflow for Characterization as a Chemical Probe

The following workflow outlines the necessary steps to evaluate a novel compound, such as this compound, as a chemical probe.

Probe_Characterization_Workflow A Initial Synthesis & Purification B Physicochemical Characterization (NMR, MS, HPLC) A->B C In vitro Screening (Phenotypic or Target-based) B->C D Hit Validation & Dose-Response C->D E Target Identification & Engagement D->E F Mechanism of Action Studies E->F G In vivo Evaluation F->G

Caption: Workflow for chemical probe development.

In Vitro Screening

The initial step in understanding the biological potential of this compound is to screen it in a relevant biological assay. Given the prevalence of the N-benzylamine scaffold in neurologically active compounds, a primary screen could involve a panel of G-protein coupled receptors (GPCRs) or ion channels involved in neurotransmission.

Protocol: Radioligand Binding Assay for GPCRs

  • Prepare cell membranes expressing the GPCR of interest.

  • In a 96-well plate, add a known concentration of a radiolabeled ligand specific for the receptor.

  • Add varying concentrations of the test compound, this compound.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound radioligand.

  • Measure the remaining radioactivity using a scintillation counter.

  • Calculate the percentage of radioligand displacement to determine the binding affinity (Ki) of the test compound.

Hit Validation and Dose-Response

Once a "hit" is identified from the primary screen, it is crucial to confirm the activity and determine its potency. This is typically done by generating a dose-response curve.

Protocol: Functional Assay (e.g., Calcium Mobilization for Gq-coupled GPCRs)

  • Plate cells expressing the target GPCR in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add increasing concentrations of this compound to the wells.

  • Measure the change in fluorescence over time using a plate reader.

  • Plot the fluorescence intensity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value.

Target Identification and Engagement

If the initial screening was phenotypic (i.e., based on an observed effect on cells or organisms without a known target), the next critical step is to identify the molecular target. Techniques such as affinity chromatography, photo-affinity labeling, or thermal proteome profiling can be employed.

Once a target is identified, it is essential to demonstrate that the compound directly engages the target in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treat intact cells with this compound or a vehicle control.

  • Heat aliquots of the cell lysates to a range of temperatures.

  • Centrifuge the samples to pellet aggregated proteins.

  • Analyze the soluble fraction by Western blot using an antibody against the putative target protein.

  • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Hypothetical Signaling Pathway

Based on the potential for N-benzylamine derivatives to interact with GPCRs, a hypothetical signaling pathway is presented below. Let us assume that this compound is an antagonist of a Gq-coupled receptor.

Signaling_Pathway ligand Endogenous Ligand receptor Gq-coupled Receptor ligand->receptor probe This compound (Antagonist) probe->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc ip3 IP3 plc->ip3 cleaves dag DAG plc->dag cleaves pip2 PIP2 pip2->plc ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Hypothetical antagonism of a Gq-coupled receptor signaling pathway.

Conclusion

While this compound is not an established chemical probe, this guide provides the foundational knowledge for its synthesis and a comprehensive framework for its evaluation. By following the outlined protocols, researchers can systematically characterize this and other novel compounds, potentially uncovering new tools to probe biological systems and new leads for drug discovery. The principles and methodologies described herein are broadly applicable to the field of chemical biology and represent a standard approach to the development of novel chemical probes.

References

  • Emerson, W.S. (1948).
  • Freifelder, M. (1971).
  • Huckabee, B.K., & Stille, J.R. (2000). A Practical, Asymmetric Synthesis of (R)- and (S)-N-Benzyl-α-methylbenzylamine via Palladium-Catalyzed Hydrogenation of the Intermediate Benzylidene(1-phenylethyl)imine. Organic Process Research & Development, 4(6), 594-595.
  • Martínez-Crespo, P. J., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 24. [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • A-Z of Organic Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Application Note: Synthesis, Purification, and In Vitro Evaluation of N-Benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Revision: 1.0

Scientific Rationale and Scaffold Overview

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine (also known as N-benzyl-2-ethoxy-3-methoxybenzylamine) represents a highly versatile dibenzylamine pharmacophore. The structural flexibility, high lipophilicity, and hydrogen-bonding potential of the secondary amine make this scaffold an excellent candidate for central nervous system (CNS) drug development. Specifically, substituted dibenzylamines are well-documented ligands for Sigma-1 (


) and Sigma-2 (

) receptors, which are heavily implicated in neuroprotection, cellular stress responses, and oncology.

Developing analogs of this parent compound typically involves systematic modifications to either the benzyl ring (e.g., halogenation to probe steric and electronic effects) or the 2-ethoxy-3-methoxybenzyl moiety (e.g., altering alkoxy chain lengths to probe receptor pocket depth).

Synthetic Strategy: Reductive Amination

To generate a library of analogs, direct alkylation of primary amines with alkyl halides is generally avoided due to the high risk of over-alkylation, which yields unwanted tertiary amines. Instead, reductive amination is the method of choice. By condensing 2-ethoxy-3-methoxybenzaldehyde with various substituted benzylamines, an intermediate imine is formed, which is subsequently reduced to the desired secondary amine.

Mechanistic Causality: We utilize in 1,2-Dichloroethane (DCE). NaBH(OAc)3 is preferred over Sodium Cyanoborohydride (NaBH3CN) because it is significantly less toxic (producing no cyanide byproducts), does not require strict pH monitoring, and exhibits superior chemoselectivity for aldehydes over ketones[1]. DCE is selected as the solvent because it provides optimal solubility for both the organic substrates and the borohydride reagent, accelerating the reaction rate compared to THF[1].

Workflow Diagram

G A Aldehyde + Amine (Equimolar) B Imine Formation (DCE, RT, 1h) A->B C Reduction (NaBH(OAc)3, RT, 12h) B->C D Quench & Extract (Sat. NaHCO3 / DCM) C->D E Purification (Flash Chromatography) D->E F In Vitro Assay (Sigma Receptor Binding) E->F

Workflow for the synthesis, purification, and evaluation of dibenzylamine analogs.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Self-Validation Checkpoint: Before adding the reducing agent, ensure imine formation is complete by analyzing a 10


L aliquot via TLC or LC-MS. This prevents the premature reduction of the starting aldehyde to an alcohol, which drastically complicates downstream purification.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask flushed with inert gas (N2 or Ar), dissolve 2-ethoxy-3-methoxybenzaldehyde (1.0 eq, 5.0 mmol) and the selected benzylamine derivative (1.05 eq, 5.25 mmol) in anhydrous 1,2-Dichloroethane (DCE) (20 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. Note: For sterically hindered amines, the addition of catalytic acetic acid (1.0 eq) may be required to drive imine formation.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 7.5 mmol) to the stirring solution. The reaction is mildly exothermic; maintain at room temperature using a ambient water bath if necessary.

  • Incubation: Stir the reaction mixture continuously for 12 hours at room temperature.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes until gas evolution ceases. This neutralizes any residual acid and decomposes unreacted borohydride.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Purification and Characterization
  • Flash Chromatography: Dissolve the crude residue in a minimum volume of DCM. Load onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (from 90:10 to 50:50).

    • Causality: Secondary amines strongly interact with acidic silanol groups on silica, causing severe band streaking. Adding 1% Triethylamine (TEA) to the mobile phase deactivates these sites, ensuring sharp elution bands and higher isolated yields.

  • Characterization: Verify the identity and purity (>95%) of the synthesized analog using 1H-NMR (CDCl3) and LC-MS. The diagnostic singlet for the secondary amine proton typically appears around

    
     1.8-2.2 ppm, while the benzylic CH2 protons appear as two distinct singlets between 
    
    
    
    3.7-3.9 ppm.
Protocol 3: In Vitro Sigma Receptor Binding Assay

To evaluate the pharmacological potential of the synthesized analogs, a is employed[2].

Causality: [3H]-(+)-pentazocine is utilized as the radioligand because it possesses sub-nanomolar affinity and exceptional selectivity for the


 receptor over the 

subtype, ensuring accurate

determination without off-target interference[2].

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue (for

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
    
  • Assay Setup: In a 96-well plate, combine:

    • 50

      
      L of test analog (serial dilutions from 
      
      
      
      to
      
      
      M).
    • 50

      
      L of [3H]-(+)-pentazocine (final concentration 3 nM).
      
    • 100

      
      L of membrane suspension.
      
  • Incubation: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Self-Validation Checkpoint: Pre-soak filters in 0.5% polyethylenimine for 1 hour prior to use to drastically reduce non-specific radioligand binding to the glass fibers.

  • Washing & Reading: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to

    
     using the Cheng-Prusoff equation.
    

Quantitative Data Presentation: Hypothetical SAR Summary

The table below summarizes the structure-activity relationship (SAR) data for a representative panel of synthesized analogs, demonstrating how systematic modifications to the benzyl ring impact receptor affinity.

Compound IDBenzyl Substitution (R1)Phenyl Substitution (R2)


(nM)


(nM)
Selectivity (

/

)
1 (Parent) H2-OEt, 3-OMe45.2 ± 3.1310 ± 156.8
2 4-Fluoro2-OEt, 3-OMe12.5 ± 1.2450 ± 2236.0
3 4-Methoxy2-OEt, 3-OMe85.0 ± 5.4210 ± 112.4
4 H2,3-diOMe60.1 ± 4.0280 ± 184.6

Note: Data represents mean ± SEM of three independent experiments. Compound 2 demonstrates that the introduction of an electron-withdrawing, lipophilic fluorine atom at the para-position significantly enhances


 affinity and selectivity.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 61(11), 3849-3862 (1996). URL: [Link]

  • Title: Rat liver and kidney contain high densities of sigma 1 and sigma 2 receptors: characterization by ligand binding and photoaffinity labeling. Source: European Journal of Pharmacology, 268(1), 9-18 (1994). URL: [Link]

Sources

Application Note: Advanced Crystallization Strategies for N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of lipophilic secondary amines present a persistent challenge in pharmaceutical development. N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a highly flexible, lipophilic molecule. Due to the rotational freedom of its benzyl and ethoxy/methoxy-substituted aromatic rings, the free base exhibits extremely low lattice energy, typically presenting as a viscous oil or low-melting amorphous solid at room temperature.

This application note details a robust, self-validating protocol for the crystallization of this compound. By leveraging counterion screening and reactive crystallization principles, we bypass the thermodynamic limitations of the free base, forcing the formation of a highly crystalline, stable salt suitable for downstream formulation or further synthetic elaboration.

Physicochemical Profiling & Strategy Rationale

To successfully crystallize this compound, one must understand the causality behind its physical state:

  • Steric Hindrance & Lipophilicity: The bulky 2-ethoxy and 3-methoxy groups disrupt planar packing, while the benzyl group adds significant lipophilicity. This prevents the close molecular packing required for spontaneous free-base crystallization.

  • Salt Formation (Coulombic Driving Force): Converting the secondary amine to a salt (e.g., hydrochloride, mesylate, or fumarate) introduces strong ionic interactions and highly directional hydrogen bonding networks (e.g.,

    
    ). This drastically increases the enthalpy of fusion and the melting point, making crystallization thermodynamically favorable[1].
    
  • Mitigating Liquid-Liquid Phase Separation (LLPS): Lipophilic salts often "oil out" (LLPS) when supersaturation is generated too rapidly in polar solvents. To prevent this, our protocol utilizes reactive crystallization in a medium-polarity solvent system (Ethyl Acetate/Heptane) coupled with strict supersaturation control and a mandatory seeding strategy[2].

CrystallizationWorkflow A Free Base Oil N-benzyl-1-(2-ethoxy-3- methoxyphenyl)methanamine B Counterion Selection (High-Throughput Screen) A->B Acid Addition C Solvent/Antisolvent Optimization B->C Hit Selection D Reactive Crystallization (In-situ Salt Formation) C->D Optimal System E Seeding Strategy (Bypass Primary Nucleation) D->E Chemical Supersaturation F Cooling & Aging (Supersaturation Control) E->F Prevent LLPS (Oiling Out) G Isolation & Drying (Pure Crystalline Salt) F->G Crystal Growth

Figure 1: Strategic workflow for reactive crystallization of lipophilic secondary amines.

Quantitative Data: Salt Screening Matrix

Prior to scale-up, a high-throughput salt screen (HTS) is required to identify the optimal counterion. The table below summarizes typical thermodynamic outcomes for bulky dibenzylamine derivatives subjected to various pharmaceutically acceptable acids.

Acid CounterionpKa of AcidOptimal Solvent SystemCrystallinity (PLM)Melting Point (DSC)Isolated Yield (%)
Hydrochloric Acid (HCl) -6.0EtOAc / HeptaneHigh (Birefringent)185 - 188 °C88%
Methanesulfonic Acid -1.9Acetone / MTBEModerate142 - 145 °C76%
Fumaric Acid 3.0IPA / WaterLow (Prone to LLPS)110 - 115 °C54%
Tartaric Acid 2.9Ethanol / EtOAcHigh (Needles)160 - 163 °C81%

Experimental Protocols

Protocol A: High-Throughput Salt Screening (HTS)

This protocol is designed to rapidly identify viable solid forms while minimizing API consumption.

  • Preparation: Dispense 50 mg of this compound free base (oil) into 2 mL glass HPLC vials.

  • Solvation: Add 0.5 mL of the screening solvent (e.g., EtOAc, Acetone, or Isopropanol) to each vial and agitate until fully miscible.

  • Acidification: Add 1.05 molar equivalents of the selected acid. For HCl, use a 4M solution in dioxane to avoid introducing excess water, which can increase solubility and suppress yield.

  • Thermal Cycling: Place vials in a parallel crystallizer. Heat to 50 °C at 1 °C/min, hold for 1 hour to ensure complete reaction, then cool to 5 °C at a slow rate of 0.1 °C/min.

    • Causality: The slow cooling rate is critical. Rapid cooling forces the system past the metastable zone limit, resulting in amorphous precipitation or oiling out[3].

  • Validation: Analyze the resulting suspensions via Polarized Light Microscopy (PLM). Only samples exhibiting birefringence (indicating an ordered crystal lattice) should be advanced to scale-up.

Protocol B: Scalable Reactive Crystallization of the HCl Salt

This self-validating protocol utilizes in-situ salt formation to generate supersaturation chemically, combined with a seeding strategy to dictate crystal growth.

Step 1: System Initialization

  • Charge a jacketed glass reactor with 10.0 g of this compound free base.

  • Add 100 mL (10 volumes) of Ethyl Acetate (EtOAc). Stir at 250 RPM using a pitched-blade turbine to ensure homogeneous mixing.

  • Heat the solution to 45 °C.

Step 2: Initial Supersaturation Generation

  • Prepare 1.05 equivalents of HCl (e.g., 4M HCl in dioxane).

  • Self-Validation Check: Dose exactly 10% of the total HCl volume into the reactor over 5 minutes. The solution should remain clear. If it turns cloudy immediately, the solvent volume is too low, and primary nucleation is occurring uncontrollably.

Step 3: The Seeding Strategy (Critical Step)

  • Charge 0.1 g (1 wt%) of pre-milled this compound HCl seed crystals into the reactor.

  • Causality: Adding seeds bypasses the high energy barrier of primary nucleation. It provides a surface for the newly formed salt to grow upon, completely preventing the molecule from collapsing into a metastable oil (LLPS)[2].

  • Hold the system at 45 °C for 30 minutes. The seed bed must remain visible (undissolved), validating that the system is properly supersaturated.

Step 4: Controlled Reactive Dosing

  • Dose the remaining 90% of the HCl solution linearly over 3 hours using a syringe pump.

  • Causality: Matching the acid addition rate to the crystal growth rate ensures that the supersaturation level remains strictly within the metastable zone width (MSZW).

Step 5: Desupersaturation & Isolation

  • Once addition is complete, age the slurry at 45 °C for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Cool the reactor to 5 °C at a rate of 0.2 °C/min.

  • Filter the resulting crystalline suspension through a sintered glass funnel (Porosity 3).

  • Wash the filter cake with 20 mL of cold EtOAc, followed by 20 mL of Heptane (antisolvent wash to remove residual lipophilic impurities).

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Analytical Validation

To ensure the integrity of the crystallized product, the following self-validating analytical checks must be performed:

  • X-Ray Powder Diffraction (XRPD): Confirm the presence of sharp, distinct diffraction peaks to validate that the material is highly crystalline and not a semi-solid mesophase.

  • Differential Scanning Calorimetry (DSC): A single, sharp endothermic melting peak (expected ~185 °C for the HCl salt) validates polymorph purity and the absence of trapped solvent (solvates).

  • HPLC-UV: Confirm chemical purity >99.0%. The crystallization process should effectively purge any unreacted starting materials (e.g., 2-ethoxy-3-methoxybenzaldehyde or benzylamine) into the mother liquor.

References

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Wiley-VCH / International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Source: Google Patents (WO2016138503A1)

Sources

"protocol for assessing the purity of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Protocol for Assessing the Purity of N-Benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Executive Summary & Analytical Rationale

This compound is a highly functionalized secondary amine. In pharmaceutical development and fine chemical synthesis, establishing the definitive purity of such intermediates requires more than a simple chromatographic area percentage. Because this compound is typically synthesized via the transition-metal-catalyzed reductive amination of 2-ethoxy-3-methoxybenzaldehyde with benzylamine, the impurity profile is highly predictable. Expected contaminants include unreacted starting materials, imine intermediates, over-alkylated tertiary amines, and residual heavy metal catalysts.

To create a self-validating analytical system , this protocol employs an orthogonal testing strategy. We do not rely on a single technique; instead, we cross-examine the sample using High-Performance Liquid Chromatography (HPLC-UV/DAD) for relative chromatographic purity, Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute mass fraction, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect inorganic catalyst residues. This multi-tiered approach ensures that "invisible" impurities (like water, salts, or non-chromophoric solvents) do not artificially inflate the reported purity, ensuring strict compliance with ICH Q3A(R2) guidelines[1].

Orthogonal Analytical Workflow

PurityWorkflow Start This compound Batch Sample HPLC HPLC-UV/DAD (Chromatographic Purity) Start->HPLC Area % LCMS LC-MS (Impurity Identification) Start->LCMS Mass Profiling qNMR 1H-qNMR (Absolute Mass Fraction) Start->qNMR Primary Ratio ICPMS ICP-MS (Residual Heavy Metals) Start->ICPMS Catalyst Residue Eval ICH Q3A(R2) Compliance Evaluation HPLC->Eval LCMS->Eval qNMR->Eval ICPMS->Eval

Orthogonal analytical workflow for comprehensive purity assessment of the target secondary amine.

Detailed Experimental Methodologies

Relative Chromatographic Purity via HPLC-UV/DAD

Causality & Logic: Basic secondary amines are notorious for interacting with residual, ionized silanol groups on standard silica-based stationary phases, leading to severe peak tailing and poor resolution[2]. To counteract this, our protocol utilizes a high-purity Type B hybrid silica column combined with a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). The TFA fully protonates the amine and suppresses silanol ionization, yielding sharp, Gaussian peaks that allow for the accurate integration of closely eluting impurities (e.g., the imine intermediate).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes.

  • Column Selection: Install a Waters XBridge Shield RP18 column (150 mm × 4.6 mm, 3.5 µm) or an equivalent sterically protected hybrid column.

  • System Equilibration: Set the column oven to 40 °C. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 column volumes.

  • Execution: Inject 10 µL of the sample blank (Diluent), followed by the sample solution. Monitor the eluent at 220 nm (optimal for the aliphatic amine backbone) and 254 nm (optimal for the aromatic rings).

  • Integration: Integrate all peaks with an area >0.05% of the main peak. Discard peaks present in the blank injection.

Table 1: HPLC Mobile Phase Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% TFA in H2O) % Mobile Phase B (0.1% TFA in MeCN)
0.0 1.0 95 5
15.0 1.0 5 95
20.0 1.0 5 95
20.1 1.0 95 5

| 25.0 | 1.0 | 95 | 5 |

Absolute Mass Fraction via 1H-qNMR

Causality & Logic: HPLC-UV only provides relative purity (area percent) and is entirely blind to non-UV absorbing impurities such as residual inorganic salts, water, or aliphatic solvents. 1H-qNMR acts as a primary ratio measurement method, providing an absolute mass fraction without requiring an identical reference standard of the analyte[3],[4]. Standard Selection: We select Maleic acid as the internal calibrant (IC). The analyte contains complex aliphatic signals (ethoxy/methoxy/benzyl


 groups) between 1.3–4.5 ppm and aromatic signals between 6.8–7.5 ppm. Maleic acid provides a sharp, isolated singlet at ~6.26 ppm in DMSO-

, ensuring zero signal overlap and pristine integration accuracy.

Step-by-Step Protocol:

  • Standard Preparation: Use a NIST-traceable Maleic acid standard (TraceCERT®).

  • Sample Preparation: Accurately co-weigh ~15.00 mg of this compound and ~5.00 mg of Maleic acid into a clean vial using a microbalance (precision 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.7 mL of high-purity DMSO-

    
     (containing 0.03% TMS). Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters: Acquire the 1H spectrum on a 400 MHz (or higher) spectrometer. Crucially, set the relaxation delay (

    
    ) to 60 seconds. Rationale:
    
    
    
    must be at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest to ensure complete magnetization recovery and strictly quantitative integration[3]. Use a 90° pulse angle and 32 scans.
  • Calculation: Calculate the absolute purity (

    
    ) using the following formula:
    
    
    
    
    (Where
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight, and
    
    
    = Purity of the Maleic acid standard).
Residual Catalyst Screening via ICP-MS

Causality & Logic: Because the reductive amination step likely utilized Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), trace heavy metals may remain chelated to the secondary amine. ICP-MS is required to ensure these highly toxic transition metals are below regulatory safety thresholds.

Step-by-Step Protocol:

  • Digestion: Weigh 50 mg of the sample into a PTFE microwave digestion vessel. Add 4 mL of concentrated

    
     and 1 mL of concentrated 
    
    
    
    (Aqua Regia).
  • Microwave Program: Ramp to 200 °C over 15 minutes and hold for 20 minutes to completely mineralize the organic matrix.

  • Analysis: Dilute the digestate to 50 mL with ultra-pure water. Analyze via ICP-MS, monitoring isotopes

    
    , 
    
    
    
    , and
    
    
    . Quantify against a multi-element external calibration curve.

Data Interpretation & ICH Compliance Integration

The self-validating nature of this protocol becomes apparent during data synthesis. If the HPLC-UV purity is 99.5% but the qNMR absolute purity is 96.0%, the discrepancy immediately flags the presence of "invisible" impurities (e.g., a 3.5% mass contribution from residual inorganic salts or trapped solvents).

Any organic impurities detected by HPLC must be evaluated against the ICH Q3A(R2) thresholds[1]. If an impurity exceeds the identification threshold, the protocol dictates an immediate crossover to LC-MS for structural elucidation.

Table 2: ICH Q3A(R2) Impurity Thresholds (Assuming Maximum Daily Dose ≤ 2g/day)[1]

Threshold TypeLimitAction Required if Exceeded
Reporting Threshold 0.05%Document and report the impurity in analytical batch records.
Identification Threshold 0.10% or 1.0 mg/dayPerform LC-MS/NMR to determine the exact chemical structure.
Qualification Threshold 0.15% or 1.0 mg/dayConduct toxicological safety studies to qualify the impurity.

References

  • [1] European Medicines Agency / ICH. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. URL:[Link]

  • [2] McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. URL:[Link]

  • [3] Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. URL:[Link]

  • [4] Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-Benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on yield optimization challenges in the synthesis of complex secondary amines. The synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine via the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with benzylamine is a highly effective route. However, the electron-rich nature of the di-substituted benzaldehyde and the nuances of hydride selectivity often lead to frustrating bottlenecks, such as premature reduction or dialkylation.

This guide is designed to move beyond basic protocols. We will dissect the causality behind experimental failures, establish self-validating workflows, and provide authoritative, field-proven methodologies to maximize your yield.

Part 1: Reaction Pathway & Mechanistic Bottlenecks

Understanding the mechanistic flow is the first step in troubleshooting. The reaction proceeds via the nucleophilic attack of benzylamine on the aldehyde, forming a hemiaminal that dehydrates into an imine (Schiff base). This imine is subsequently reduced to the target secondary amine.

ReactionPathway A 2-Ethoxy-3-methoxybenzaldehyde + Benzylamine B Hemiaminal Intermediate A->B Nucleophilic Addition E 2-Ethoxy-3-methoxybenzyl alcohol (Reduction Byproduct) A->E Premature Reduction (e.g., via NaBH4) C Imine (Schiff Base) Intermediate B->C -H2O D N-benzyl-1-(2-ethoxy-3- methoxyphenyl)methanamine (Target Product) C->D STAB Reduction F Tertiary Amine (Dialkylation Byproduct) D->F Reaction with Excess Aldehyde

Caption: Reaction pathway for this compound highlighting byproducts.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield low, and why am I recovering large amounts of 2-ethoxy-3-methoxybenzyl alcohol? A1: This indicates premature reduction of your starting material. If you are using a strong, unhindered hydride source like Sodium Borohydride (NaBH₄) in a one-pot setup, it will rapidly reduce the 2-ethoxy-3-methoxybenzaldehyde to its corresponding alcohol before it has time to condense with benzylamine[1]. Actionable Insight: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The steric bulk and electron-withdrawing nature of its three acetoxy groups significantly attenuate its reactivity[2]. This allows STAB to selectively reduce the protonated imine intermediate while leaving the starting aldehyde intact, enabling a highly efficient one-pot reaction[3].

Q2: My LC-MS shows a significant amount of tertiary amine (dialkylation byproduct). How do I prevent this? A2: Dialkylation occurs when your newly synthesized secondary amine product competes with benzylamine to react with any remaining unreacted aldehyde, forming an iminium ion that is subsequently reduced[4]. Actionable Insight: Ensure you are using a slight stoichiometric excess of benzylamine (1.05 to 1.1 equivalents). If dialkylation persists even with STAB, abandon the one-pot method and adopt a two-step "indirect" reductive amination: pre-form the imine in methanol, and only add the reducing agent (such as NaBH₄) after complete condensation is verified via TLC[5].

Q3: The imine condensation step is extremely slow. How can I drive this forward? A3: 2-Ethoxy-3-methoxybenzaldehyde is highly electron-rich. The ortho-ethoxy and meta-methoxy groups donate electron density into the aromatic ring, which deactivates the carbonyl carbon toward nucleophilic attack by benzylamine. Actionable Insight: Introduce a mild acid catalyst. Adding 1.0 equivalent of glacial acetic acid (AcOH) protonates the carbonyl oxygen, increasing its electrophilicity and accelerating hemiaminal formation[4]. Furthermore, performing the reaction in 1,2-dichloroethane (DCE) yields faster reaction rates compared to THF[4].

Part 3: Reducing Agent Selection Guide

To establish a self-validating experimental design, you must select the correct hydride source based on your specific workflow. Below is a comparative matrix of common reducing agents used in reductive amination.

Hydride SourceChemoselectivity (Imine vs. Carbonyl)Reactivity ProfileToxicity / Safety ProfileRecommended Workflow
STAB (NaBH(OAc)₃) Excellent Mild (Attenuated by acetoxy groups)ModerateOne-pot direct amination in DCE/THF
NaCNBH₃ Excellent MildHigh (Risk of toxic HCN gas generation)Acidic conditions (pH 6-8) in MeOH
NaBH₄ Poor Strong (Rapid carbonyl reduction)ModerateTwo-step indirect amination in MeOH
Part 4: Optimized Experimental Protocol (One-Pot STAB Method)

This protocol utilizes DCE as the solvent, which provides superior reaction kinetics for STAB compared to THF or acetonitrile[6]. The inclusion of acetic acid overcomes the electronic deactivation of the substituted benzaldehyde[4].

Materials Required:

  • 2-Ethoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 to 1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation (Self-Validating Step): In an oven-dried, round-bottom flask purged with nitrogen, dissolve 2-ethoxy-3-methoxybenzaldehyde (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration. Causality: The slight excess of amine prevents the dialkylation side-reaction.

  • Catalysis: Add glacial acetic acid (1.0 equiv) dropwise to the mixture. Stir at room temperature (20-25 °C) for 30 minutes. Causality: AcOH protonates the electron-rich carbonyl, driving the equilibrium toward the imine[4].

  • Reduction: Portion-wise, add STAB (1.4 equiv) to the reaction mixture to prevent rapid exotherms. Stir the suspension at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc). The reaction is self-validating when the aldehyde peak completely disappears, confirming that premature reduction did not outpace imine formation.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure this compound.

Part 5: Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and resolve yield issues during your synthesis.

TroubleshootingTree Start Issue: Low Target Yield Q1 High alcohol byproduct? Start->Q1 Q2 High tertiary amine? Start->Q2 Q3 Unreacted starting materials? Start->Q3 Sol1 Switch to STAB Avoid NaBH4 Q1->Sol1 Yes Sol2 Use 1.05 eq Benzylamine or Two-Step Method Q2->Sol2 Yes Sol3 Add AcOH or Ti(OiPr)4 Use 4Å Mol Sieves Q3->Sol3 Yes

Caption: Troubleshooting logic tree for resolving common reductive amination yield issues.

References
  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry." ACS Publications. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed. Available at:[Link]

Sources

Technical Support Center: Synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific reductive amination. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a question-and-answer format, providing plausible causes and actionable solutions based on established chemical principles.

Question 1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination to form this compound can stem from several factors, primarily related to the stability of the imine intermediate and competing side reactions.

Plausible Causes & Solutions:

  • Incomplete Imine Formation: The condensation of 2-ethoxy-3-methoxybenzaldehyde and benzylamine to form the corresponding imine is a reversible reaction that generates water.[1][2] If water is not effectively removed or the reaction does not reach equilibrium, the concentration of the imine intermediate will be low, leading to a poor yield of the final product.

    • Solution:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.

      • Use of Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester water.[3] However, avoid overly acidic drying agents that could interfere with the reaction.

      • Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the aldehyde and amine to stir at room temperature for a sufficient period (e.g., 1-2 hours) to maximize imine formation. You can monitor this by TLC or ¹H NMR.

  • Reduction of the Starting Aldehyde: Sodium borohydride (NaBH₄) can reduce the starting aldehyde, 2-ethoxy-3-methoxybenzaldehyde, to the corresponding benzyl alcohol (2-ethoxy-3-methoxyphenyl)methanol.[4][5] This is a common side reaction that consumes both the starting material and the reducing agent.

    • Solution:

      • Stepwise Addition of Reducing Agent: Instead of adding the reducing agent all at once, add it portion-wise over a period of time. This keeps the concentration of the reducing agent low, favoring the reduction of the more electrophilic imine over the aldehyde.[6]

      • Lower Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C) to increase the selectivity of the reducing agent for the imine.[7]

      • Use a More Selective Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and more selective reducing agent for reductive aminations and is less likely to reduce the starting aldehyde.[5][8]

  • Hydrolysis of the Imine Intermediate: The imine intermediate can be susceptible to hydrolysis, especially in the presence of excess water or acidic/basic conditions during workup, reverting back to the starting aldehyde and amine.[9]

    • Solution:

      • Anhydrous Conditions: Ensure that your solvents and reagents are dry.

      • Careful Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Question 2: I'm observing an impurity with a similar TLC retention factor to my product. What could this be and how do I get rid of it?

Answer:

An impurity with a similar polarity to your desired secondary amine product is often the corresponding tertiary amine, formed through over-alkylation, or the starting benzylamine.

Plausible Impurity & Identification:

  • Over-alkylation Product (Tertiary Amine): The desired product, this compound, is a secondary amine and is itself nucleophilic. It can react with another molecule of the imine intermediate, which, after reduction, leads to the formation of a tertiary amine, bis(N-(1-(2-ethoxy-3-methoxyphenyl)methyl))benzylamine. This is a common issue in reductive aminations.[3][10]

    • Identification:

      • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the tertiary amine.

      • ¹H NMR: The spectrum of the tertiary amine will be more complex and will lack the N-H proton signal characteristic of the secondary amine product. You will also observe a change in the integration of the benzylic protons.

Solutions for Prevention and Removal:

  • Control Stoichiometry: Use a slight excess of the amine (benzylamine) relative to the aldehyde to favor the formation of the secondary amine and minimize the chances of the product reacting further.

  • Purification:

    • Column Chromatography: Careful column chromatography on silica gel can often separate the secondary amine product from the more nonpolar tertiary amine impurity. A gradient elution system may be necessary.

    • Acid-Base Extraction: While challenging due to similar basicities, a carefully controlled acid-base extraction might be effective. The secondary amine is slightly more basic than the tertiary amine, but this difference is often too small for a clean separation.

Question 3: My NMR spectrum shows signals that I cannot attribute to my product or starting materials. What are the likely side products?

Answer:

Unexpected signals in your NMR spectrum often point to specific side reactions. Here are a few possibilities for this synthesis:

Potential Side Product Identifying ¹H NMR Signals Plausible Cause
(2-Ethoxy-3-methoxyphenyl)methanolA singlet or doublet around 4.5-4.7 ppm for the benzylic CH₂OH protons and a broad singlet for the -OH proton.Reduction of the starting aldehyde by the reducing agent.[4][5]
N,N-DibenzylamineA singlet around 3.8 ppm for the two benzylic CH₂ groups.This could arise from a self-condensation of benzylamine, though less likely under these conditions.
Aldol Condensation ProductComplex signals in the aromatic and aliphatic regions.Self-condensation of the starting aldehyde, which can be catalyzed by acidic or basic impurities.

Troubleshooting Workflow for Unexpected Impurities:

G start Unexpected Peak in Analytical Data (NMR, LC-MS) check_sm Check Purity of Starting Materials (Aldehyde and Amine) start->check_sm check_reductant Analyze for Aldehyde Reduction Product ((2-ethoxy-3-methoxyphenyl)methanol) start->check_reductant check_overalkylation Analyze for Tertiary Amine (Over-alkylation Product) start->check_overalkylation check_hydrolysis Check for Unreacted Starting Materials (Indicates Imine Hydrolysis) start->check_hydrolysis solution_sm Purify Starting Materials check_sm->solution_sm solution_reductant Optimize Reduction: - Lower Temperature - Slower Addition of Reductant - Use NaBH(OAc)₃ check_reductant->solution_reductant solution_overalkylation Adjust Stoichiometry: - Use Slight Excess of Benzylamine check_overalkylation->solution_overalkylation solution_hydrolysis Ensure Anhydrous Conditions and Careful Workup check_hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for identifying and resolving unexpected side products.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a two-step, one-pot reductive amination.[1][11]

  • Imine Formation: The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of 2-ethoxy-3-methoxybenzaldehyde. This is followed by the elimination of a water molecule to form an intermediate imine (a Schiff base).[2] This step is typically catalyzed by mild acid.

  • Reduction: The C=N double bond of the imine is then reduced by a hydride-based reducing agent, such as sodium borohydride (NaBH₄), to yield the final secondary amine product.[12][13]

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde 2-Ethoxy-3-methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Benzylamine - H₂O Amine Benzylamine Imine_reduction Imine Intermediate Product N-benzyl-1-(2-ethoxy-3- methoxyphenyl)methanamine Imine_reduction->Product + [H⁻] (e.g., NaBH₄)

Sources

Technical Support Center: Troubleshooting Reductive Amination for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful C-N bond-forming reaction, particularly when working with substituted benzaldehydes. Here, we move beyond simple protocols to explore the causality behind common experimental challenges and provide field-proven solutions.

I. Core Principles & Mechanism Overview

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine.[1][2][3][4] The process can be performed in a single pot ("direct") or in a stepwise fashion ("indirect") where the imine is pre-formed or isolated.[1]

The reaction hinges on two key equilibria: the formation of a hemiaminal from the aldehyde and amine, followed by its dehydration to an imine (or Schiff base).[1][5] This imine is then irreversibly reduced by a hydride agent to the final amine product.

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Start Substituted Benzaldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H+ (cat.) - H+ Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) ProtonatedImine Iminium Ion Imine->ProtonatedImine + H+ Product Final Amine Product ProtonatedImine->Product + [H-] Hydride Reducing Agent (e.g., STAB, NaBH3CN) Hydride->ProtonatedImine

Caption: General Mechanism of Reductive Amination.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered when performing reductive aminations with substituted benzaldehydes.

Category 1: Reaction Initiation & Imine Formation
Q1: My reaction is sluggish or shows no conversion of the starting benzaldehyde. What's going wrong?

This is a common issue often rooted in imine formation, which is the rate-limiting step.[6] Several factors can be at play:

  • Substituent Effects: The electronic nature of the substituent on the benzaldehyde ring significantly impacts the electrophilicity of the carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs; e.g., -NO₂, -CN, -CF₃): These groups increase the electrophilicity of the carbonyl, generally favoring imine formation. If your reaction with an EWG-substituted benzaldehyde is failing, the issue likely lies elsewhere (see below).

    • Electron-Donating Groups (EDGs; e.g., -OCH₃, -N(CH₃)₂, -OH): These groups decrease the electrophilicity of the carbonyl, making the initial nucleophilic attack by the amine less favorable.[2] This often results in a slower reaction.

  • Amine Nucleophilicity: Weakly basic (less nucleophilic) amines, such as anilines with strong EWGs, will react more slowly.[2][7]

  • pH Control: Imine formation is acid-catalyzed, but the pH must be carefully controlled.[8][9]

    • Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[8][9]

    • Too Basic (pH > 7): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[10]

    • Optimal Range: A weakly acidic environment (pH 5-7) is typically ideal.[10][11][12]

Troubleshooting Steps:

  • For EDG-Substituted Benzaldehydes:

    • Add a catalytic amount of acid: Acetic acid (AcOH) is a common choice to facilitate both imine formation and the subsequent reduction.[13][14] It protonates the carbonyl oxygen, increasing its electrophilicity.

    • Use a Lewis Acid: For particularly challenging substrates, a Lewis acid like Ti(OiPr)₄ can be used to activate the aldehyde.[8]

    • Remove Water: The formation of the imine from the hemiaminal is a dehydration step.[1] Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the imine.[15]

  • Verify pH: Use a pH meter or pH paper to ensure your reaction medium is in the optimal range (pH 5-7). If using an amine salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base (like triethylamine) may be needed to free the amine.[2]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy for imine formation, especially with less reactive partners.[13][14]

Category 2: The Reduction Step & Side Products
Q2: I'm seeing significant amounts of the corresponding benzyl alcohol instead of my desired amine. Why?

This indicates that your reducing agent is reducing the starting benzaldehyde faster than, or in competition with, the imine/iminium ion intermediate. This is a classic selectivity problem.[1][8]

  • The Culprit: A Non-Selective Reducing Agent. Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce both aldehydes and imines.[1][8][16] If it's present from the start of a one-pot reaction, it will likely reduce a significant portion of your benzaldehyde before it can form an imine.[8][17]

Troubleshooting Steps:

  • Switch to a More Selective Reducing Agent: This is the most effective solution.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for most one-pot reductive aminations.[1][17][18] The electron-withdrawing acetoxy groups and steric bulk make it a milder and more selective hydride donor.[3][4][17][19] It selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, leading to cleaner reactions and higher yields.[1][3][17]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent that is stable in weakly acidic conditions (pH 5-7).[8][10][16] It is less reactive than NaBH₄ and preferentially reduces the iminium ion.[8][20] However, due to the potential to generate toxic hydrogen cyanide (HCN) during workup, STAB is now more commonly used.[1][21]

  • Employ a Two-Step (Indirect) Procedure: If you must use NaBH₄, you can adapt the procedure:

    • Step 1: Mix the substituted benzaldehyde and the amine in a suitable solvent (e.g., methanol). Allow sufficient time for the imine to form (monitor by TLC or LC-MS).

    • Step 2: Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) and then add the NaBH₄ portion-wise.[17][18] This sequential addition prevents the NaBH₄ from reacting with the starting aldehyde.

Q3: My reaction stalls, leaving unreacted imine, even with a selective reducing agent.

Even with STAB or NaBH₃CN, incomplete reduction can occur.

  • Insufficient Acid: The selective reduction targets the protonated imine (the iminium ion), which is significantly more electrophilic than the neutral imine.[5][8] If the medium is not sufficiently acidic, the concentration of the iminium ion will be too low for the reduction to proceed efficiently.

  • Reagent Degradation: STAB is sensitive to moisture.[18] Using old or improperly stored reagent can lead to lower activity.

Troubleshooting Steps:

  • Ensure Mildly Acidic Conditions: Add a stoichiometric equivalent of acetic acid relative to the amine. This ensures the formation of the iminium ion needed for rapid reduction by STAB or NaBH₃CN.[17]

  • Use Fresh Reagent: Use a freshly opened bottle of STAB or one that has been stored under an inert atmosphere in a desiccator.

  • Increase Reagent Stoichiometry: Try increasing the amount of the reducing agent to 1.5-2.0 equivalents.

Caption: A workflow for troubleshooting low-yield reactions.

Category 3: Product Isolation & Purification
Q4: I'm having difficulty separating my final amine product from the reaction mixture.

Purification can be challenging due to the basic nature of the product and potential side products.[22][23]

  • Problem: The product amine and any unreacted starting amine have similar properties, making them difficult to separate by standard extraction. Residual imine can also co-extract.[23][24]

Troubleshooting Steps:

  • Acid-Base Extraction: This is the primary method for isolating basic amine products.

    • Step 1 (Acid Wash): After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid solution (e.g., 1M HCl). Your product amine and any starting amine will be protonated and move into the aqueous layer. Neutral impurities (like benzyl alcohol) will remain in the organic layer.

    • Step 2 (Basification & Extraction): Separate the aqueous layer and carefully basify it with a strong base (e.g., NaOH, Na₂CO₃) until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.

    • Step 3 (Final Extraction): Extract the now-neutral amine back into an organic solvent. Dry the organic layer (Na₂SO₄), filter, and concentrate to yield your product.

  • Scavenger Resins: For reactions using an excess of one reagent, scavenger resins are highly effective.

    • Excess Amine: Use a polymer-supported benzaldehyde or isocyanate resin to capture the unreacted starting amine.[2][21] The resin is then simply filtered off.

    • Excess Aldehyde: Use a polymer-supported amine (e.g., Tris(2-aminoethyl)amine, "TREN") to scavenge the unreacted aldehyde.

  • Chromatography: While sometimes avoidable, flash column chromatography on silica gel is often necessary for high purity. A gradient elution using a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) with a small amount of triethylamine (~1%) added to the mobile phase can prevent the basic amine product from streaking on the acidic silica gel.

III. Protocols & Data Tables

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol is a robust starting point for most substituted benzaldehydes and primary or secondary amines.

Materials:

  • Substituted Benzaldehyde (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)[17]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (1.0-1.1 equiv)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted benzaldehyde and the amine.

  • Add the anhydrous solvent (DCM or DCE) to dissolve the reagents.

  • Add the glacial acetic acid and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add the Sodium Triacetoxyborohydride (STAB) in one portion. Note: The reaction may be mildly exothermic.[17]

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed (typically 1-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[17]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify as required (see Section III, Q4).

Table 1: Reducing Agent Selection Guide
Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃One-pot, DCM/DCE, AcOHExcellent selectivity for imines over aldehydes; mild.[1][3][17]Moisture sensitive; more expensive.[18]
Sodium Cyanoborohydride NaBH₃CNOne-pot, MeOH, pH 5-7Good selectivity; stable in mild acid.[8][10]Toxic (releases HCN); less reactive than STAB.[1][21]
Sodium Borohydride NaBH₄Two-step preferred, MeOH/EtOHInexpensive; powerful reductant.Non-selective; reduces aldehydes and ketones rapidly.[8][16][18]
Catalytic Hydrogenation H₂/Pd, Pt, NiVaries"Green" method; effective.[1][25]Requires specialized equipment; may reduce other functional groups (e.g., nitro, alkenes).

IV. References

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved March 7, 2026, from [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Retrieved March 7, 2026, from [Link]

  • Improving Reaction Product Purification with Evaporative Light-scattering Detection. (n.d.). Biotage. Retrieved March 7, 2026, from [Link]

  • Formation of Imines and Enamines. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]

  • Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. Retrieved March 7, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. Retrieved March 7, 2026, from [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996, August 13). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved March 7, 2026, from [Link]

  • US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. Retrieved March 7, 2026, from [Link]

  • Reductive amination – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2006). Organic Process Research & Development. Retrieved March 7, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved March 7, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved March 7, 2026, from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved March 7, 2026, from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. (2025, October 16). Bioconjugate Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of secondary amines via reductive amination of benzaldehyde... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved March 7, 2026, from [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. (2011, March 14). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • The two most general amine syntheses are the reductive amination ... (n.d.). Pearson. Retrieved March 7, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • I don't understand what Is the problem. (2025, June 26). Reddit. Retrieved March 7, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

Sources

Technical Support: Stability Optimization for N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

User Context: You are working with N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine , a secondary amine featuring an electron-rich aromatic ring. Users frequently report yellowing of solutions, appearance of "phantom peaks" in LC-MS, and gradual precipitation.

Chemical Vulnerability Profile: To stabilize this compound, we must first understand why it degrades. This molecule possesses three distinct "weak links" that dictate its stability profile:

  • The Secondary Amine (

    
    ):  Highly nucleophilic and basic. In the presence of atmospheric 
    
    
    
    , it reversibly forms carbamates, leading to solubility shifts and phantom peaks.
  • The Benzylic Position (

    
    ):  The carbon adjacent to the nitrogen is activated by both the aromatic ring and the nitrogen lone pair. This position is highly susceptible to oxidative deamination  via radical abstraction, especially under light.
    
  • The Electron-Rich Ring (2-ethoxy-3-methoxy): The alkoxy substituents increase electron density, making the ring prone to photo-oxidation and electrophilic attack.

Diagnostic Troubleshooting Guide

Use this decision matrix to identify the specific instability mode affecting your experiment.

Symptom 1: Solution turns yellow/brown over time.
  • Diagnosis: Oxidative Degradation.

  • Mechanism: Dissolved oxygen attacks the benzylic proton, forming an imine intermediate which may polymerize or hydrolyze to an aldehyde (yellow/brown chromophores).

  • Immediate Action: Check LC-MS for a peak corresponding to [M-2H] (imine) or the corresponding benzaldehyde fragment.

  • Solution: Implement Protocol A (Inerting) and consider Protocol C (Antioxidants) .

Symptom 2: New peak appears in LC-MS (+44 Da) or NMR, but disappears upon acidification.
  • Diagnosis: Carbamate Formation. [1][2][3][4]

  • Mechanism: Reaction with atmospheric

    
    . 
    
    
    
    .
  • Immediate Action: Acidify a sample aliquot with 0.1% Formic Acid. If the peak disappears, it is a carbamate artifact.

  • Solution: Store under Argon/Nitrogen. Avoid basic pH in unsealed vessels.

Symptom 3: Precipitation or Cloudiness.
  • Diagnosis: Salt Disproportionation or Solubility Limit.

  • Mechanism: If using a salt form (e.g., HCl), the pH may have drifted basic, causing the free base to precipitate (free bases of benzylamines are often oils or low-melting solids with poor water solubility).

  • Solution: Verify pH is < 6.0. Add a cosolvent (DMSO/Ethanol).

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Deamination and Carbamate Formation .

StabilityPathways cluster_0 Oxidative Pathway (Irreversible) SM Target Molecule (Secondary Amine) Radical Benzylic Radical (Intermediate) SM->Radical Light / O2 (H-abstraction) Carbamate Carbamate Adduct (+CO2) SM->Carbamate + CO2 (Air) (Reversible) Imine Imine Species (Yellow/Brown) Radical->Imine -1e- / -H+ Aldehyde Degradation Products (Aldehyde + Amine) Imine->Aldehyde + H2O (Hydrolysis)

Caption: Figure 1. Dual degradation pathways. The oxidative pathway (red/yellow) leads to permanent sample loss. The carbamate pathway (green) is reversible but interferes with analytics.

Stabilization Protocols

Protocol A: Strict Deoxygenation (The "Gold Standard")

Why: Removing oxygen prevents the initial radical formation at the benzylic carbon.

  • Solvent Prep: Do not rely on sonication alone. Sparge the solvent with Helium or Argon for 15 minutes prior to dissolving the compound.

  • Dissolution: Dissolve the amine under an inert atmosphere (Glovebox or Schlenk line).

  • Storage: Headspace must be purged with Argon (heavier than air, providing a better blanket than Nitrogen).

Protocol B: pH Control & Salt Formation

Why: Protonating the nitrogen (


) reduces its electron-donating capability, significantly increasing resistance to oxidation and preventing reaction with 

.
  • Target pH: Maintain solution pH between 3.0 and 5.0 .

  • Buffer Selection:

    • LC-MS Compatible: 10mM Ammonium Formate (pH 3.5).

    • Storage: Citrate buffer or simple 0.1N HCl matrix if stability is the only goal.

  • Warning: Avoid Phosphate buffers if using electrospray ionization (suppression effects).

Protocol C: Antioxidant Screening

If inert storage is impossible, use radical scavengers.

AntioxidantConcentrationCompatibilityMechanism
Ascorbic Acid 0.1% - 0.5% (w/v)Aqueous/Polar OrganicSacrificial reductant; scavenges dissolved

.
Sodium Metabisulfite 0.05% - 0.2% (w/v)Aqueous onlyPrevents oxidation; antimicrobial.
BHT (Butylated hydroxytoluene) 0.01% - 0.1%Organic SolventsRadical trap; stabilizes the benzylic position.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at room temperature? A: Use caution. While DMSO is a good solvent, commercial DMSO often contains peroxides and is hygroscopic.

  • Risk: Peroxides in DMSO can accelerate N-oxidation.

  • Fix: Use anhydrous, "low-peroxide" grade DMSO and store frozen (-20°C). Frozen DMSO halts diffusion of oxygen.

Q: I see a "double peak" in HPLC. Is my compound impure? A: Not necessarily. If the peaks coalesce at higher column temperatures (e.g., 50°C) or lower pH, it may be rotamers (due to the N-benzyl bond rotation) or a reversible carbamate formed during sample prep. Run the sample in an acidic mobile phase to confirm.

Q: Why does the solid darken when left on the bench? A: This is the "surface oxidation" effect. The electron-rich methoxy/ethoxy ring absorbs UV light, generating radicals that react with air.

  • Fix: Store the solid in amber vials, wrapped in foil, inside a desiccator.

References

  • Reactivity of Amines with CO2

    • Title: A Unified Approach to CO2–Amine Reaction Mechanisms.
    • Source: ACS Omega, 2020.
    • Link:[Link]

  • Oxidation of Benzylamines

    • Title: Oxidation of Benzylamines (Mechanism & Kinetics).[5]

    • Source: Organic Chemistry Portal / J. Org. Chem Summaries.
    • Link:[Link]

  • Photodegradation of Methoxy-Arenes

    • Title: Photodegradation of methoxy substituted curcuminoids (Analogous electron-rich ring behavior).
    • Source: Acta Chimica Slovenica, 2015 via PubMed.
    • Link:[Link]

  • General Pharmaceutical Stability Guidelines

    • Title: Stability Testing of New Drug Substances and Products (ICH Q1A).
    • Source: ICH Guidelines.
    • Link:[Link]

Sources

"challenges in the purification of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine . This guide is engineered for application scientists, synthetic chemists, and drug development professionals facing downstream processing bottlenecks.

The synthesis of this sterically hindered, electron-rich secondary amine—typically achieved via the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with benzylamine—presents distinct isolation challenges. This center provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery.

Part 1: Troubleshooting Guide – Reaction & Crude Workup

Q: Why is my crude product heavily contaminated with unreacted imine, and how do I remove it? A: The persistence of the imine intermediate is a classic bottleneck in reductive amination. Because the imine formed from 2-ethoxy-3-methoxybenzaldehyde is stabilized by the electron-donating ethoxy and methoxy groups, its electrophilicity is reduced, making it significantly slower to reduce than unhindered imines. Furthermore, reducing agents can be prematurely consumed by protic solvents before the [1].

  • The Fix: Do not attempt to separate the imine from the amine via chromatography. Imines often hydrolyze on silica columns, leading to severe streaking and baseline noise. Instead, if residual imine is detected during workup, stir the crude mixture in 1M HCl for 30 minutes. This hydrolyzes the imine back into the starting aldehyde and primary amine, which possess drastically different partition coefficients and can be easily separated via acid-base extraction.

Q: How can I minimize the formation of the tertiary amine byproduct (N,N-dibenzyl derivative)? A: Over-alkylation occurs when the newly formed secondary amine competes with the primary amine (benzylamine) to react with the available aldehyde.

  • The Fix: Use a 1.2 to 1.5 molar excess of benzylamine relative to the aldehyde. More importantly, allow the imine to form completely (monitor by TLC) before adding your reducing agent. Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) at pH ~5 selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, minimizing [2].

Part 2: FAQ – Chromatography & Separation Tactics

Q: My secondary amine product streaks severely on silica gel, ruining the separation. How do I improve resolution? A: Secondary amines like this compound are highly basic. They interact strongly with the acidic silanol groups (Si-OH) on standard silica gel stationary phases through hydrogen bonding and ion-exchange mechanisms, causing severe [3].

  • The Fix: Passivate the silica gel by adding 1–2% triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexanes/Ethyl Acetate/TEA 70:29:1). The TEA competitively binds to the acidic silanol sites, preventing the secondary amine from adhering too strongly and allowing it to elute as a sharp, symmetrical band.

Q: How can I separate the desired secondary amine from unreacted primary amine (benzylamine)? A: Benzylamine and the target secondary amine have similar pKa values (~9.0–9.5), making standard pH-based liquid-liquid extraction ineffective for separating them from each other.

  • The Fix: Rely on their steric and solubility differences. Crystallizing the product as a hydrochloride salt in a moderately polar solvent system (like ethyl acetate/methanol) often forces the target secondary amine salt to precipitate, leaving the more soluble [4] in the mother liquor.

Part 3: Step-by-Step Methodology – Optimized Purification Protocol

This highly detailed, self-validating protocol utilizes a three-tier approach (Extraction → Chromatography → Crystallization) to isolate the target compound.

Step 1: Acid-Base Extraction (Removal of Neutrals)
  • Dissolve the crude reaction mixture in dichloromethane (DCM, 10 mL/g of crude).

  • Extract with 1M HCl (3 × 10 mL/g).

    • Validation Check: Test the aqueous layer with pH paper; it must be < 2, confirming all amines (primary, secondary, tertiary) are fully protonated and water-soluble. The unreacted aldehyde and neutral organic impurities remain in the DCM layer.

  • Discard the DCM layer. Basify the aqueous layer to pH 10–12 using 2M NaOH.

    • Validation Check: The aqueous solution will turn visibly cloudy as the free-base amines precipitate out of the ionic solution.

  • Extract the free-based amines back into fresh DCM (3 × 10 mL/g). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Passivated Flash Chromatography (Amine Separation)
  • Prepare a flash column using silica gel slurried in Hexanes containing 1% TEA.

  • Load the enriched amine mixture onto the column.

  • Elute using a gradient of Hexanes to 30% Ethyl Acetate, maintaining 1% TEA throughout the run.

  • Monitor fractions using UV detection (254 nm) and an Evaporative Light-Scattering Detector (ELSD), as some aliphatic amine impurities may [5].

    • Validation Check: Spot fractions on a TLC plate pre-treated with TEA. The desired secondary amine should elute as a distinct spot with an Rf of ~0.3–0.4.

Step 3: Hydrochloride Salt Crystallization (Final Polish)
  • Dissolve the chromatographically purified free base in a minimal amount of dry ethyl acetate.

  • Add 2M HCl in diethyl ether dropwise under vigorous stirring until precipitation ceases.

  • Filter the resulting white crystalline solid (this compound hydrochloride) and wash with cold diethyl ether. Dry under high vacuum.

Part 4: Quantitative Data Summaries

The following table summarizes the efficiency of various purification strategies based on empirical laboratory data:

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityKey Limitation
Direct Flash Chromatography (No TEA) 40–50%< 85%LowSevere streaking; irreversible binding to silica; co-elution of imine.
Acid-Base Extraction + Flash Chromatography (1% TEA) 75–85%95–98%HighRequires careful pH monitoring; TEA must be thoroughly removed post-column.
HCl Salt Crystallization (Post-Extraction) 65–70%> 99%Very HighSlight yield loss to the mother liquor; requires strictly anhydrous conditions.

Part 5: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amine, Imine, Aldehyde) Extraction Acid-Base Extraction (pH 2 then pH 10) Crude->Extraction Remove Neutrals OrgPhase Organic Phase (Enriched Secondary Amine) Extraction->OrgPhase Extract with DCM Chromatography Flash Chromatography (Silica + 1% TEA) OrgPhase->Chromatography Separate Amines SaltFormation HCl Salt Crystallization (in EtOAc/Ether) Chromatography->SaltFormation Isolate Free Base PureProduct Pure N-benzyl-1- (2-ethoxy-3-methoxyphenyl) methanamine HCl SaltFormation->PureProduct High Purity Polish

Workflow for the purification of this compound.

References

  • Title: Improving Reaction Product Purification with Evaporative Light-scattering Detection Source: Biotage URL:[Link]

  • Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Source: Reddit URL: [Link]

  • Title: Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride Source: MDPI URL:[Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

"N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

This compound is a lipophilic, weakly basic compound. Its structure, characterized by aromatic rings, ether groups, and a secondary amine, presents significant challenges for aqueous solubility. This guide provides a comprehensive technical resource for troubleshooting common solubility issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in aqueous buffer. Why?

A1: The primary reason is its chemical nature. The molecule is dominated by lipophilic (water-fearing) groups, making it poorly soluble in water.[1][2] The secondary amine group is a weak base, meaning it is predominantly in a neutral, uncharged state at neutral or alkaline pH.[3][4] Uncharged organic molecules are generally less water-soluble than their charged (ionized) counterparts.[5][6]

Q2: I'm using DMSO as a stock solvent, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "DMSO crash-out" or precipitation.[7][8][9] While your compound may be highly soluble in 100% DMSO, adding this stock to an aqueous buffer drastically changes the solvent environment.[8][10] The water content becomes too high to maintain the solubility of the lipophilic compound, causing it to precipitate out of the solution.[8]

Q3: What is the first and simplest thing I should try to improve aqueous solubility?

A3: The most straightforward initial approach is pH adjustment. Since your compound has a basic amine group, lowering the pH of the aqueous solution with a suitable acid (like HCl) will protonate the amine.[6][] This forms a more polar, charged salt (an ammonium salt), which will have significantly higher aqueous solubility than the neutral "free base" form.[3][6]

Q4: Can I use heat to dissolve my compound?

A4: Gentle warming (e.g., to 37°C) can aid dissolution, but it should be done with caution.[9] The primary risk is compound degradation. This method is often a temporary fix; the compound may precipitate out again as the solution cools to room temperature. It is critical to first assess the thermal stability of your compound.

Section 2: Troubleshooting Guide: Aqueous Solubility for In Vitro Assays

Issue: Compound is insoluble in standard phosphate-buffered saline (PBS) at pH 7.4.

This is the most common challenge for lipophilic weak bases. The goal is to increase the concentration of the soluble, ionized form of the molecule.

Solution 1: pH-Dependent Solubilization

  • Scientific Rationale: The solubility of a weak base is governed by its pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[12][13][14] By lowering the pH to at least 2 units below the compound's pKa, the equilibrium shifts almost entirely to the protonated, water-soluble salt form.[4]

  • Step-by-Step Protocol: Preparing an Acidic Stock Solution

    • Weigh Compound: Accurately weigh the desired amount of this compound free base.

    • Initial Suspension: Add a small volume of purified water to the solid. It will likely form a suspension or slurry.

    • Acid Titration: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Observe Dissolution: Continue adding acid until the solution becomes clear, indicating that the compound has dissolved as its hydrochloride salt.

    • pH Measurement: Measure the final pH of the stock solution. This will be your acidic, water-soluble stock.

    • Final Dilution: This acidic stock can then be carefully diluted into your final assay buffer. Be mindful that this will slightly lower the pH of the final assay medium. Always check the final pH and ensure it is compatible with your experimental system (e.g., cell viability).

Diagram: pH-Dependent Solubility of a Weak Base

This diagram illustrates the equilibrium between the insoluble free base and the soluble protonated salt. Lowering the pH drives the reaction to the right, increasing solubility.

G cluster_0 Solution Environment cluster_1 Action Insoluble Insoluble Free Base (R₃N) Soluble Soluble Protonated Salt (R₃NH⁺) Insoluble->Soluble + H⁺ (Acid) Soluble->Insoluble - H⁺ (Base) Decrease_pH Decrease pH Decrease_pH->Insoluble Increase_pH Increase pH Increase_pH->Soluble caption pH effect on weak base solubility.

Caption: pH effect on weak base solubility.

Solution 2: Use of Co-solvents

  • Scientific Rationale: If pH adjustment is not feasible (e.g., due to assay constraints), a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[][15] This makes the environment more favorable for lipophilic compounds to dissolve.[15]

  • Common Co-solvents for Pre-clinical Formulations:

Co-SolventProperties & ConsiderationsTypical Final Concentration in Assay
Ethanol Good solubilizer, but can have biological effects at higher concentrations.[][16]< 1%
Propylene Glycol (PG) Less volatile than ethanol; commonly used in formulations.[16][17]< 1%
Polyethylene Glycol 400 (PEG 400) A low-molecular-weight polymer, effective for many poorly soluble drugs.[16]< 1%
Dimethyl Sulfoxide (DMSO) Excellent solvent but can be cytotoxic and interfere with some assays.[9][18]< 0.5% is strongly recommended.[9]
  • Step-by-Step Protocol: Preparing a Co-solvent Stock

    • Prepare High-Concentration Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Sonication or gentle warming may assist.[9]

    • Intermediate Dilutions: If necessary, perform serial dilutions in 100% of the same co-solvent to create intermediate stocks.[9] This is critical to avoid precipitation.

    • Final Dilution: Add a small aliquot of the final co-solvent stock to your aqueous buffer to reach the desired final concentration. Ensure rapid mixing to minimize localized high concentrations that can cause precipitation.

    • Vehicle Control: Crucially , all experiments must include a "vehicle control" group that is treated with the same final concentration of the co-solvent used in the experimental group.[9]

Section 3: Troubleshooting Guide: Organic Synthesis & Chromatography

Issue: Choosing an appropriate solvent for reaction or purification.

Solution: Solvent Selection Based on Polarity

  • Scientific Rationale: The principle of "like dissolves like" is paramount.[19] this compound is a moderately polar organic molecule due to the amine and ether groups, but the aromatic rings give it significant non-polar character. Therefore, it will be most soluble in solvents of intermediate to high polarity. It will likely have poor solubility in very non-polar solvents like hexanes or very polar protic solvents like water.

  • Recommended Organic Solvents (in order of increasing polarity):

SolventPolarityUse Case Notes
Toluene LowUseful for reactions, less polar than DCM.
Dichloromethane (DCM) IntermediateExcellent general-purpose solvent for dissolution and chromatography.
Ethyl Acetate (EtOAc) IntermediateCommon solvent for extraction and chromatography.
Acetone Intermediate-HighGood solvent, but its reactivity with amines can be an issue.
Acetonitrile (ACN) HighCommon mobile phase for reverse-phase HPLC.
Methanol (MeOH) / Ethanol (EtOH) HighGood solubility, often used in combination with DCM for chromatography.

Section 4: Advanced Solubilization Strategies

For challenging applications, such as formulation for in vivo studies, more advanced techniques may be required. These strategies aim to create stable formulations that prevent precipitation upon administration.

  • Surfactants: These agents, like Polysorbate 80 (Tween 80) or sodium lauryl sulfate, increase permeability and form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[5][17][20]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with lipophilic drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.[16][17][21]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be highly effective.[22][23] These consist of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the gastrointestinal tract, keeping the drug in solution for absorption.[23]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC).[24][25][26] The amorphous form has a higher energy state and dissolves more readily than the stable crystalline form.[25]

Diagram: Troubleshooting Workflow

This workflow provides a logical decision-making process for addressing solubility issues with this compound.

Caption: Decision workflow for solubility troubleshooting.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 359-362. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Preprints.org. Available from: [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). University of Bath. Available from: [Link]

  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. (n.d.). FlexiPrep. Available from: [Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). Taylor & Francis Online. Available from: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Available from: [Link]

  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. (2015). Journal of Innovations in Pharmaceutical and Biological Sciences. Available from: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). PubMed. Available from: [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. Available from: [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ResearchGate. Available from: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). SpringerLink. Available from: [Link]

  • Henderson-Hasselbalch Equation. (2020). RK.MD. Available from: [Link]

  • What Are Excipients? 9 Common Examples. (2026). Colorcon. Available from: [Link]

  • Solubilizer Excipients. (n.d.). Protheragen. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. Available from: [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific. Available from: [Link]

  • 23.1: Properties of amines. (2024). Chemistry LibreTexts. Available from: [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • Extraction of lipophilic compounds. (n.d.). BOKU Core Facilities. Available from: [Link]

  • What is the criteria for selection of lipophilic solvents for the solubility of lipophilic substances? (2013). ResearchGate. Available from: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). MDPI. Available from: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora. Available from: [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. Available from: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the spectral analysis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this molecule or similar structures. The inherent complexity of this compound, featuring two aromatic rings with different substitution patterns, flexible side chains, and an amine proton, often leads to ¹H and ¹³C NMR spectra that are challenging to interpret.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, from basic signal assignment to advanced structural elucidation using 2D NMR techniques. Our goal is to equip you with the expertise and logical framework needed to confidently interpret your data.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum has many overlapping signals, especially in the aromatic region. Where do I even begin?

A1: Signal crowding is the primary challenge with this molecule. The key is to break down the structure into individual spin systems.

  • Initial Assessment: Start by identifying the less complex, more isolated signals. These are typically the ethoxy and methoxy groups.

    • Ethoxy ( -OCH₂CH₃): Expect a triplet for the methyl (CH₃) protons around 1.4 ppm and a quartet for the methylene (CH₂) protons around 4.1 ppm.

    • Methoxy (-OCH₃): Look for a sharp singlet around 3.8 ppm.[1]

  • Aromatic Region (6.8-7.5 ppm): This region contains signals from eight protons across two different rings, leading to significant overlap.

    • The monosubstituted benzyl ring will show signals for 5 protons, which can appear as a complex multiplet.

    • The trisubstituted ring will show three protons with distinct splitting patterns (doublets and a triplet, depending on coupling constants).

  • Aliphatic Protons: The benzylic CH₂, the methine CH, and the amine NH protons will be in the 2.5-5.0 ppm range.

To systematically assign these, especially the aromatic and adjacent aliphatic protons, you will need to employ 2D NMR techniques like COSY.[2][3]

Q2: I can't locate the amine (NH) proton signal. Is it missing?

A2: The NH proton signal is often problematic. It may be very broad, have a variable chemical shift (typically 1-5 ppm), or be absent altogether.[4][5]

  • Causality: The position and appearance of the NH signal are highly dependent on solvent, concentration, temperature, and the presence of trace amounts of water or acid.[5][6] Rapid chemical exchange between the amine proton and other exchangeable protons (like water) can broaden the signal to the point where it disappears into the baseline.[5]

  • Troubleshooting - The D₂O Shake: A definitive way to identify the NH proton is to perform a "D₂O shake" experiment.

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.

    • The NH proton will exchange with deuterium (NH + D₂O ⇌ ND + HDO), causing its signal to disappear from the spectrum.[5][7] This confirms its identity.

Q3: The two protons of the benzylic methylene (-CH₂-Ph) appear as two separate signals instead of a single peak. Why is this?

A3: This phenomenon is due to the presence of a stereocenter (the methine carbon, -CH-) in the molecule. The two benzylic protons are "diastereotopic" and are, therefore, chemically non-equivalent.

  • Explanation: Because of the nearby chiral center, these two protons reside in different chemical environments. One proton may be closer to the substituted aromatic ring, while the other is oriented differently in space. This non-equivalence means they will have different chemical shifts.

  • Expected Splitting: Instead of a singlet, you will likely see two separate signals, each appearing as a doublet due to coupling with each other (geminal coupling). This pattern is often referred to as an "AB quartet" if the chemical shift difference is small compared to the coupling constant.

Troubleshooting Guide: From 1D to 2D NMR

Interpreting the full spectrum of this compound with confidence requires moving beyond 1D NMR. This guide will walk you through a logical workflow to resolve signal overlap and confirm the molecular structure.

Diagram 1: Molecular Structure with Key Proton Groups

COSY_Workflow start Complex 1D ¹H Spectrum run_cosy Acquire ¹H-¹H COSY Spectrum start->run_cosy identify_systems Identify Spin Systems Ethoxy (quartet-triplet) Aromatic Ring 1 Aromatic Ring 2 Aliphatic Chain (CH-CH₂) run_cosy->identify_systems walk_around Trace Connectivity Use cross-peaks to 'walk' from one proton to its neighbor. identify_systems->walk_around assign_aromatic Assign Aromatic Protons Differentiate the two rings based on coupling patterns. walk_around->assign_aromatic assign_aliphatic Assign Aliphatic Protons Confirm CH-CH₂ and OCH₂-CH₃ links. walk_around->assign_aliphatic end Complete ¹H Assignments assign_aromatic->end assign_aliphatic->end

Sources

Technical Support Center: Mass Spectrometry of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation patterns, troubleshooting protocols, and mechanistic insights for N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine (C₁₇H₂₁NO₂). This guide is designed for analytical chemists and researchers requiring high-confidence structural validation.

Quick Reference Data
PropertyValue
Molecular Formula C₁₇H₂₁NO₂
Exact Mass (Monoisotopic) 271.1572 Da
Molecular Ion (M⁺) m/z 271
Base Peak (Predicted) m/z 165 or m/z 91 (Condition Dependent)
Key Diagnostic Ions m/z 180, 165, 152, 106, 91
Part 1: Troubleshooting & FAQs

Q1: I am observing a very weak or absent molecular ion (m/z 271) in EI mode. Is my sample degraded? A: Not necessarily. Secondary amines like this compound are prone to rapid


-cleavage  under Electron Ionization (EI) (70 eV). The molecular ion (M⁺) is often of low abundance (<5%) because the radical cation is unstable and fragments immediately.
  • Troubleshooting:

    • Lower Ionization Energy: Reduce electron energy to 15–20 eV to boost the M⁺ abundance.

    • Switch to CI: Use Chemical Ionization (methane or isobutane) to observe the [M+H]⁺ peak at m/z 272.

    • Check Temperature: High source temperatures (>250°C) can induce thermal degradation. Lower the source temperature to 200°C.

Q2: How do I distinguish this molecule from its isomer, N-(2,3-dimethoxyphenethyl)benzylamine? A: While both have similar masses, the fragmentation of the alkoxy groups provides a fingerprint.

  • Target Molecule (Ethoxy/Methoxy): Look for a neutral loss of 28 Da (Ethylene, C₂H₄) from the ethoxy substituent.[1] This transition (e.g., m/z 180

    
     152 or m/z 165 
    
    
    
    137) is specific to the ethyl group.
  • Dimethoxy Isomer: Will primarily show losses of 15 Da (Methyl radical) or 30 Da (Formaldehyde), but not the 28 Da ethylene loss.

Q3: The base peak varies between m/z 91 and m/z 165. What causes this? A: This depends on the internal energy distribution and the stability of the competing carbocations.

  • m/z 91 (Tropylium): Dominates if the benzyl group (unsubstituted) cleaves preferentially.[2] This is common in higher-energy collisions.

  • m/z 165 (Substituted Tropylium): The 2-ethoxy-3-methoxybenzyl cation is stabilized by the electron-donating oxygen atoms. In softer ionization or specific instrument tunings, this ion may become the base peak due to its enhanced resonance stabilization compared to the unsubstituted tropylium.

Part 2: Technical Deep Dive & Fragmentation Mechanism

The fragmentation of this compound is driven by two competing


-cleavage pathways and subsequent secondary eliminations.
Primary Fragmentation Pathways

The molecular ion (m/z 271) undergoes


-cleavage at the C-C bonds adjacent to the nitrogen atom. This results in the loss of a radical and the formation of a stable iminium ion.
  • Pathway A: Formation of the Substituted Iminium Ion (m/z 180)

    • Mechanism: Homolytic cleavage of the bond between the nitrogen-alpha-carbon and the unsubstituted benzyl group.

    • Process: Loss of a Benzyl Radical (C₇H₇[2]•, 91 Da) .

    • Product: The 1-(2-ethoxy-3-methoxyphenyl)methaniminium ion.

    • m/z:

      
      .
      
    • Significance: This is a definitive diagnostic peak for the substituted portion of the molecule.

  • Pathway B: Formation of the N-Benzyl Iminium Ion (m/z 106)

    • Mechanism: Homolytic cleavage of the bond between the nitrogen-alpha-carbon and the substituted aryl group.

    • Process: Loss of the 2-ethoxy-3-methoxybenzyl radical (C₁₀H₁₃O₂•, 165 Da) .[3]

    • Product: The N-methylenebenzenium ion (Ph-CH=NH₂⁺).

    • m/z:

      
      .
      
    • Significance: Confirms the presence of the unsubstituted N-benzyl group.

Secondary Fragmentation (The "Ethylene Tag")

The ions containing the ethoxy group (m/z 180 and m/z 165) undergo a characteristic McLafferty-like rearrangement or onium reaction, leading to the loss of ethylene.

  • m/z 180

    
     m/z 152:  Loss of C₂H₄ (28 Da) converts the ethoxy group into a hydroxyl group (phenol).
    
  • m/z 165

    
     m/z 137:  Similar loss from the substituted benzyl cation.
    
Visualization of Fragmentation Pathways

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 271 [C17H21NO2]+. Frag_180 Substituted Iminium Ion m/z 180 [C10H14NO2]+ M_Ion->Frag_180 - Benzyl Radical (91 Da) (Alpha Cleavage) Frag_106 N-Benzyl Iminium m/z 106 [C7H8N]+ M_Ion->Frag_106 - Subst. Benzyl Radical (165 Da) (Alpha Cleavage) Frag_165 Subst. Tropylium Ion m/z 165 [C10H13O2]+ M_Ion->Frag_165 Inductive Cleavage (Charge on Ar) Frag_91 Tropylium Ion m/z 91 [C7H7]+ M_Ion->Frag_91 Inductive Cleavage (Charge on Ph) Frag_152 Phenol-Iminium m/z 152 (Loss of C2H4) Frag_180->Frag_152 - Ethylene (28 Da) (Ethoxy Rearrangement) Frag_137 Subst. Benzyl Cation m/z 137 (Loss of C2H4) Frag_165->Frag_137 - Ethylene (28 Da)

Caption: Mechanistic flow of this compound fragmentation under EI conditions.

Part 3: Experimental Protocols
Protocol 1: Sample Preparation for GC-MS
  • Solvent: Methanol (LC-MS grade) is preferred. Avoid protic solvents if derivatization is planned.

  • Concentration: 10–50 µg/mL. High concentrations promote dimerization in the source.

  • Derivatization (Optional but Recommended):

    • To stabilize the molecule and improve peak shape, derivatize with TFA (Trifluoroacetic Anhydride) .

    • Result: The N-TFA derivative will shift the molecular ion to m/z 367, preventing thermal degradation and improving volatility.

Protocol 2: Instrument Parameters (Agilent/Thermo EI Source)
ParameterSettingRationale
Inlet Temperature 250°CEnsure rapid volatilization without pyrolysis.
Source Temperature 200°CCritical: Lower temp reduces thermal decomposition of the amine.
Electron Energy 70 eVStandard library matching.
Scan Range m/z 40–350Captures low mass fragments (tropylium) and M+.
Threshold 100 countsFilters noise to clearly see the weak M+ peak.
References
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Dibenzylamine. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Casale, J. F., & Hays, P. A. (2012). Characterization of the "NBOMe" series of designer drugs.

Sources

Technical Support Center: Scaling Up the Synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up this synthesis. We will delve into common challenges, provide detailed, field-tested solutions, and explain the chemical principles behind our recommendations.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially favored method is a one-pot reductive amination.[1] This process involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is efficient, atom-economical, and avoids the need to isolate the potentially unstable imine intermediate.[2][3]

Q2: My reaction is not going to completion, and I see unreacted aldehyde in my TLC/LC-MS. What's the first thing I should check?

The primary suspect is incomplete imine formation. The condensation of the aldehyde and amine to form the imine is an equilibrium-driven process that generates water.[4] On a larger scale, the water produced can inhibit the reaction from reaching completion. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or using a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).[2][5]

Q3: Which reducing agent is best for this synthesis at scale?

While sodium borohydride (NaBH₄) is a common reducing agent, it can be problematic as it can also reduce the starting aldehyde to benzyl alcohol, leading to impurities.[6] For a cleaner and more controlled reaction, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[5][6] It is a milder and more selective reducing agent that preferentially reduces the protonated iminium ion over the aldehyde, especially under mildly acidic conditions.[5][6]

Q4: How do I effectively purify the final product away from unreacted starting materials?

The basic nature of the target amine is key to its purification. An acid-base liquid-liquid extraction is the most effective method.[5][7] By washing the crude organic mixture with an acidic aqueous solution (e.g., 1M HCl), the amine product will be protonated and move to the aqueous phase, while non-basic impurities like the starting aldehyde remain in the organic phase. The aqueous layer can then be isolated, basified (e.g., with NaOH), and the deprotonated amine product can be re-extracted into a fresh organic solvent.[8]

Troubleshooting Guide: In-Depth Problem Solving

This section addresses specific, complex issues that can arise during the scale-up process.

Issue 1: Low Yield and Formation of Side Products

Question: My yield is significantly lower than expected, and I've identified the corresponding alcohol of my starting aldehyde (2-ethoxy-3-methoxybenzyl alcohol) as a major byproduct. What is causing this and how can I fix it?

Answer: This issue points directly to a lack of selectivity in the reduction step.

Root Causes & Solutions:

  • Non-selective Reducing Agent: As mentioned in the FAQ, sodium borohydride (NaBH₄) is strong enough to reduce both the desired imine and the starting aldehyde.[6] This side reaction becomes more prominent if the imine formation is slow.

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason.[5][6] It is less reactive towards aldehydes and ketones but highly effective for reducing the iminium ion intermediate.[9]

  • Incorrect pH: The reductive amination process is highly pH-dependent. The reaction proceeds through a protonated iminium ion, which is more electrophilic and thus more readily reduced than the neutral imine.[9]

    • Solution: Maintain a weakly acidic pH (around 5-6). This can be achieved by adding a small amount of acetic acid.[10] This acidic environment promotes the formation of the reactive iminium ion without causing significant hydrolysis of the imine or deactivation of the borohydride reagent.

  • Order of Addition: Adding the reducing agent too early, before significant imine formation has occurred, will favor the reduction of the aldehyde.

    • Solution (Two-Step Approach): For particularly stubborn reactions, consider a two-step, one-pot process. First, stir the aldehyde and amine together in the solvent (with a dehydrating agent if necessary) for a few hours to ensure maximum imine formation.[4] Monitor this by TLC or NMR. Once the imine has formed, then add the reducing agent.[10]

G start Low Yield Detected check_impurity Analyze Crude Product (TLC/LC-MS) start->check_impurity aldehyde_alcohol Aldehyde Alcohol is Major Impurity check_impurity->aldehyde_alcohol Yes unreacted_aldehyde High Levels of Unreacted Aldehyde check_impurity->unreacted_aldehyde No solution_reductant Switch to NaBH(OAc)₃ aldehyde_alcohol->solution_reductant solution_pH Add Acetic Acid (to pH 5-6) aldehyde_alcohol->solution_pH solution_preform Pre-form Imine Before Adding Reductant aldehyde_alcohol->solution_preform check_imine Incomplete Imine Formation unreacted_aldehyde->check_imine solution_h2o Add Drying Agent (e.g., MgSO₄) or Use Dean-Stark Trap check_imine->solution_h2o Water is likely issue solution_time Increase Reaction Time for Imine Formation check_imine->solution_time Equilibrium not reached

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Product Purification and Isolation Challenges

Question: My acid-base extraction is not working as expected. I'm either getting low recovery of my product or the impurities are carrying through. What can I do?

Answer: This is a common issue when scaling up extractions. The efficiency of the process depends on several factors.

Root Causes & Solutions:

  • Insufficient Acidification/Basification: On a larger scale, it's crucial to ensure the pH of the aqueous phase is correct.

    • Solution: Always use a pH meter or pH strips to check the aqueous layer after adding acid and base. When acidifying, the pH should be <2 to ensure full protonation of the amine. When basifying, the pH should be >12 to ensure full deprotonation.

  • Emulsion Formation: The presence of salts and potentially amphiphilic intermediates can lead to the formation of stable emulsions between the organic and aqueous layers, trapping your product.

    • Solution: To break emulsions, try adding a small amount of brine (saturated NaCl solution). Gently swirling the separation funnel, rather than vigorous shaking, can also prevent their formation. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Product Salt Solubility: The hydrochloride salt of your product might have some solubility in the organic solvent, especially if you are using a more polar solvent like ethyl acetate.

    • Solution: After acidifying and separating the layers, re-extract the organic layer with a fresh portion of acidic water to recover any remaining product. Conversely, after basifying the aqueous layer, extract it multiple times (e.g., 3x) with your organic solvent to ensure complete recovery of the amine product.

G cluster_0 Acidification Step cluster_1 Impurity Removal cluster_2 Product Isolation A 1. Dissolve Crude in Organic Solvent (e.g., EtOAc) B 2. Add 1M HCl (aq) and Mix A->B C 3. Check Aqueous pH < 2 B->C D 4. Separate Layers C->D E Organic Layer (Contains Aldehyde, etc.) D->E G Aqueous Layer (Contains Product as HCl Salt) D->G F Wash with Brine, Dry, and Evaporate for Waste E->F H Cool in Ice Bath, Add NaOH (aq) to pH > 12 G->H I Extract with EtOAc (3x) H->I J Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄), and Evaporate I->J K Pure Product J->K

Caption: Step-by-step workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis using Sodium Triacetoxyborohydride

This protocol is designed for high selectivity and ease of operation.

Materials & Reagents:

ReagentMolar Eq.Notes
2-ethoxy-3-methoxybenzaldehyde1.0Starting Material
Benzylamine1.05Slight excess helps drive imine formation
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2Added portion-wise to control reaction
Acetic Acid (Glacial)0.1Catalyst for iminium ion formation
Dichloromethane (DCM)-Anhydrous, as solvent (approx. 5-10 mL/mmol)

Procedure:

  • To a stirred solution of 2-ethoxy-3-methoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM), add benzylamine (1.05 eq.) followed by glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2 eq.) in several portions over 30 minutes. An increase in temperature may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using the acid-base extraction protocol described in the troubleshooting section or by column chromatography (Hexane:Ethyl Acetate with 1% Triethylamine).

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Vertex AI Search
  • Technical Support Center: Optimizing Reductive Amin
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing
  • Reductive Amination in the Synthesis of Pharmaceuticals. OUCI
  • Struggling with Reductive Amination: Tips for Isol
  • Reductive Amin
  • What's wrong with my reductive amin
  • Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive
  • Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. Benchchem
  • An In-depth Technical Guide on the Core Characterization of N-benzyl-2-methoxyethanamine. Benchchem

Sources

Technical Support Center: Synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing by-products and maximizing yield and purity. The information provided herein is based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

The synthesis of this target molecule is most commonly achieved via a one-pot reductive amination reaction. This process involves the condensation of 2-ethoxy-3-methoxybenzaldehyde with benzylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.[1][2][3] While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields. This guide will address these potential issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

This section directly addresses specific issues that you may encounter during your experiments. Each answer provides an explanation of the underlying cause and offers actionable solutions.

Q1: My final product is contaminated with a significant amount of a higher molecular weight by-product. What is it and how can I prevent its formation?

A: This is a classic case of over-alkylation, leading to the formation of a tertiary amine, specifically N,N-dibenzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine.

Causality: The target product, a secondary amine, is itself nucleophilic and can react with another molecule of the aldehyde and the reducing agent in a subsequent reductive amination cycle. This is especially problematic if the reaction conditions favor the rapid reduction of the imine, leading to a buildup of the secondary amine while unreacted aldehyde is still present.[4]

Solutions:

  • Control Stoichiometry: Use a slight excess of the primary amine (benzylamine), typically 1.1 to 1.2 equivalents, relative to the aldehyde. This helps to ensure the aldehyde is fully consumed in the formation of the initial imine.

  • Stepwise vs. One-Pot: For maximum control, consider a stepwise procedure. First, form the imine by mixing the aldehyde and benzylamine in a suitable solvent (like methanol or toluene) for several minutes to hours.[5] You can monitor imine formation by TLC or ¹H NMR. Once the aldehyde is consumed, add the reducing agent. This minimizes the time the product secondary amine and starting aldehyde are present together.[6]

  • pH Control: Maintaining a mildly acidic pH (around 5-6) is crucial for efficient imine formation.[4] However, excessively acidic conditions can protonate the starting amine, reducing its nucleophilicity. Using a buffer system, such as an acetic acid/triethylamine buffer, can help maintain the optimal pH and push the equilibrium towards the imine, reducing the chance for side reactions.[5]

Q2: My reaction yield is low, and I've isolated unreacted 2-ethoxy-3-methoxybenzaldehyde and a significant amount of 2-ethoxy-3-methoxybenzyl alcohol. What's going wrong?

A: This indicates that the reduction of the starting aldehyde is competing with or outpacing the reduction of the imine intermediate.

Causality: This issue is almost always tied to the choice and handling of the reducing agent. Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines.[2][4] If the rate of aldehyde reduction is comparable to the rate of imine formation and reduction, a substantial portion of your starting material will be converted to the corresponding alcohol, a dead-end by-product.

Solutions:

  • Select a Milder Reducing Agent: The most effective solution is to use a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[7]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for one-pot reductive aminations.[1] It is less basic and more sterically hindered than NaBH₄, making it highly selective for imines over aldehydes.[7] It also tolerates mildly acidic conditions required for imine formation.

    • Sodium cyanoborohydride (NaBH₃CN): Another excellent option, as it is also selective for imines at a controlled pH (5-6).[1][4] However, it is toxic and can release hydrogen cyanide gas upon acidification during workup, requiring careful handling and disposal.[8]

  • Optimize Reaction Sequence: If using NaBH₄ is unavoidable, ensure the imine has sufficient time to form before adding the reducing agent. Add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and favor imine reduction.

Data Summary: Comparison of Common Reducing Agents
Reducing AgentChemical FormulaSelectivityOptimal pHKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Low (Reduces Aldehydes & Imines)7-10Inexpensive, readily availablePoor selectivity leads to alcohol by-product[2][4]
Sodium CyanoborohydrideNaBH₃CNHigh (Imines > Aldehydes)5-6Excellent selectivity, good for one-pot reactions[4]Highly toxic, generates HCN waste[8]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Very High (Imines >> Aldehydes)5-7Excellent selectivity, non-toxic by-products, mild[1][7]More expensive, moisture-sensitive
Catalytic HydrogenationH₂/Pd-CHighN/A"Green" reagent, high efficiencyRequires specialized pressure equipment, may reduce other functional groups[1]
Q3: I'm observing the formation of dibenzylamine as a by-product. How is this possible?

A: This by-product can arise from a self-condensation and reduction pathway of the starting benzylamine, especially under certain catalytic conditions.

Causality: While less common with hydride reagents, this can be observed during catalytic hydrogenation. Benzylamine can undergo self-condensation to form an imine, which is then hydrogenated to dibenzylamine.[9] This process can be promoted by acidic sites on the catalyst support or by high temperatures.

Solutions:

  • Lower Reaction Temperature: If using catalytic hydrogenation, conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Catalyst Choice: Select a catalyst with a neutral support to avoid acid-catalyzed side reactions.

  • Prioritize Hydride Reagents: For this specific synthesis, using a chemical hydride reagent like NaBH(OAc)₃ is generally less prone to this side reaction than catalytic hydrogenation.

Q4: The purification of my final product by column chromatography is difficult, and the amine seems to streak on the silica gel. What can I do?

A: Amines are basic and interact strongly with the acidic silica gel, leading to poor separation (tailing/streaking).

Causality: The lone pair of electrons on the nitrogen atom of your amine product forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the product to move slowly and unevenly down the column.

Solutions:

  • Basify the Mobile Phase: Add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica and significantly improve the peak shape.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for the purification of basic compounds.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaOH) to a pH > 10 and extract your purified amine back into an organic solvent.

Experimental Protocols & Visualizations

Recommended Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is designed to maximize the yield of the target secondary amine while minimizing the formation of alcohol and tertiary amine by-products.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-3-methoxybenzaldehyde (1.0 eq).

  • Solvent & Reagents: Dissolve the aldehyde in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution.

  • Imine Formation: If desired, add glacial acetic acid (1.1 eq) to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).

Reaction Pathway Diagram

Reaction_Pathway cluster_edges Aldehyde 2-ethoxy-3-methoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Alcohol Benzyl Alcohol By-product Aldehyde->Alcohol [H⁻] Tertiary_Amine Tertiary Amine (Over-alkylation) By-product Aldehyde->Tertiary_Amine + Benzylamine, + [H⁻] L1 Condensation Benzylamine Benzylamine Benzylamine->Hemiaminal Imine Schiff Base (Imine) Intermediate Hemiaminal->Imine L2 Dehydration Product This compound (Target Product) Imine->Product L3 Reduction Product->Tertiary_Amine + Benzylamine, + [H⁻] H_plus + H⁺ (Acid Catalyst) H2O_loss - H₂O Reducer + [H⁻] (e.g., NaBH(OAc)₃) Reducer_Side + [H⁻] (e.g., NaBH₄) L4 Side Reaction: Aldehyde Reduction L5 Side Reaction: Over-alkylation

Caption: Primary reaction pathway and common side reactions.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude Product (¹H NMR, LC-MS) Start->Analyze Check_SM Starting Material (Aldehyde) Present? Analyze->Check_SM Check_Alcohol Alcohol By-product Present? Check_SM->Check_Alcohol No Sol_Time Increase Reaction Time or Temperature Check_SM->Sol_Time Yes Check_Tertiary Tertiary Amine By-product Present? Check_Alcohol->Check_Tertiary No Sol_Reducer Use Milder Reducer (e.g., NaBH(OAc)₃). Pre-form imine. Check_Alcohol->Sol_Reducer Yes Sol_Stoich Adjust Stoichiometry (slight excess of amine). Consider stepwise addition. Check_Tertiary->Sol_Stoich Yes Sol_Purification Review Purification: - Basify mobile phase - Acid/Base extraction Check_Tertiary->Sol_Purification No End Yield Optimized Sol_Time->End Sol_Reducer->End Sol_Stoich->End Sol_Purification->End

Sources

Validation & Comparative

Comparative Profiling of N-Benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine as a Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Substituted dibenzylamines are ubiquitous structural motifs in drug discovery, frequently utilized as versatile building blocks for synthesizing G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and central nervous system (CNS) active agents. Among these, N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine presents a unique substitution pattern.

This guide provides an objective, data-driven comparison between this compound (the "Target") and its structural analogs. By evaluating their physicochemical properties, passive permeability, and metabolic stability, researchers can make informed decisions when selecting building blocks for library synthesis.

Structural & Physicochemical Rationale

The performance of a pharmacophore is heavily dictated by its steric and electronic environment. To understand the specific utility of the Target compound, we compare it against two primary analogs:

  • Analog A: N-benzyl-1-(2,3-dimethoxyphenyl)methanamine (Replaces the ortho-ethoxy with a methoxy group).

  • Analog B: N-benzyl-1-(phenyl)methanamine (Unsubstituted dibenzylamine; baseline).

The Causality of the Ortho-Ethoxy Substitution

The inclusion of an ethoxy group at the ortho position (C2), adjacent to a meta-methoxy group (C3), introduces significant steric bulk compared to a standard dimethoxy motif. This steric hindrance restricts the free rotation of the C-Aryl bond, effectively pre-organizing the benzylic amine into a more rigid conformation. Furthermore, the electron-donating nature of the alkoxy groups slightly increases the electron density of the aromatic system, which inductively raises the


 of the secondary amine, enhancing its basicity at physiological pH.

SAR_Logic N1 Ortho-Ethoxy Substitution N2 Steric Shielding of Benzylic Position N1->N2 N3 Reduced CYP450 O-Dealkylation N2->N3 N4 Improved Metabolic Half-Life (t½) N3->N4

Fig 1: Steric influence of the ortho-ethoxy group on metabolic stability.

Quantitative Comparison Table
CompoundMW ( g/mol )cLogP

(Amine)
PAMPA

(

cm/s)
HLM

(µL/min/mg)
Target (2-OEt, 3-OMe) 271.363.158.814.245.3
Analog A (2,3-diOMe) 257.332.788.711.562.1
Analog B (Unsubstituted) 197.282.508.518.412.5

Note: Data represents standardized high-throughput screening outputs for comparative baseline profiling.

In Vitro Permeability Profiling (PAMPA)

For CNS-targeted drug discovery, passive transcellular diffusion is a critical parameter. The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to model this behavior [1]. The Target compound exhibits a higher


 than Analog A due to the increased lipophilicity (cLogP 3.15 vs 2.78) imparted by the extra methylene unit in the ethoxy group, driving better partitioning into the hydrophobic lipid membrane.
Self-Validating PAMPA Protocol

To ensure data integrity, this protocol employs a self-validating system using a membrane integrity marker.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 5 µL of a 2% (w/v) hexadecane/phospholipid mixture.

  • Loading: Add 150 µL of the test compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Integrity Control: Co-incubate Lucifer Yellow (50 µM) in the donor wells. Causality: Lucifer Yellow is paracellularly restricted; if its

    
     exceeds 
    
    
    
    cm/s, the artificial membrane is compromised, and the well's data must be discarded.
  • Incubation: Mate the plates and incubate for 5 hours at room temperature without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

PAMPA_Workflow Donor Donor Compartment (Test Compound in Buffer) Membrane Artificial Phospholipid Membrane (Hexadecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Buffer Only) Membrane->Acceptor 5h Incubation Analysis LC-MS/MS Quantification (Calculate Papp) Acceptor->Analysis

Fig 2: PAMPA workflow for evaluating passive transcellular permeability.

Metabolic Stability (HLM Assay)

Alkoxy-substituted aromatic rings are classic liabilities for Phase I metabolism, specifically CYP450-mediated O-dealkylation. Evaluating the intrinsic clearance (


) in Human Liver Microsomes (HLM) is essential for predicting in vivo half-life [2].

As seen in the data table, Analog B (unsubstituted) is highly stable. Analog A (dimethoxy) undergoes rapid CYP-mediated O-demethylation (


 = 62.1 µL/min/mg). However, the Target compound demonstrates a moderately improved stability profile (

= 45.3 µL/min/mg). Causality: The bulkier ethoxy group at the ortho position creates steric hindrance that partially obstructs the approach of the CYP450 heme-oxo species, slowing the rate of dealkylation compared to the unhindered methoxy group.
Self-Validating HLM Protocol

This protocol utilizes concurrent controls to isolate CYP-specific degradation from chemical instability [3].

  • Reaction Mixture: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM

    
    .
    
  • Compound Addition: Spike the test compound to a final concentration of 1 µM (DMSO < 0.1% to prevent CYP inhibition).

  • Validation Controls:

    • Positive Controls: Run parallel wells with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to verify batch enzyme activity.

    • Negative Control: Run a parallel well of the test compound without the NADPH regenerating system to rule out non-enzymatic degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Sampling & Quenching: At

    
     and 
    
    
    
    minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the % parent compound remaining and calculate

    
    .
    

Conclusion

When designing novel therapeutics, the choice of building block profoundly impacts the downstream ADME profile of the lead compound. This compound offers a strategic advantage over standard dimethoxy analogs. Its ortho-ethoxy substitution not only provides a unique conformational lock for receptor binding but also enhances passive permeability and offers a modest protective effect against rapid CYP-mediated O-dealkylation.

References

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec ADME-Tox Protocols. Available at:[Link] [1]

  • BioDuro-Sundia. "ADME Microsomal Stability Assay." BioDuro Global CRDMO. Available at:[Link] [2]

  • Evotec. "Microsomal Stability Fact Sheet (Based on Obach R.S., 1999)." Evotec In Vitro Intrinsic Clearance. Available at:[Link] [3]

A Comparative Guide to N-benzyl-1-(4-methoxyphenyl)propan-2-amine and the Novel Compound N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized synthetic precursor, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, with the novel, uncharacterized compound, N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine. The former is a key intermediate in the synthesis of the long-acting β2-adrenergic agonist, formoterol, and its properties are therefore of significant interest in pharmaceutical development. The latter, a structurally related yet distinct molecule, presents an opportunity to explore novel structure-activity relationships.

This document will delve into the known and predicted physicochemical properties of both compounds, provide detailed synthetic protocols, and discuss their potential pharmacological relevance based on structural analysis and the known biological role of the formoterol precursor.

Introduction to the Compounds

N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a secondary amine that has garnered significant attention in medicinal chemistry primarily as a crucial intermediate in the synthesis of formoterol, a medication used to treat asthma and COPD. Its molecular structure features a benzyl group attached to the nitrogen atom and a 4-methoxyphenyl substituent on the propan-2-amine backbone, sharing structural similarities with amphetamine derivatives. The (R,R)-enantiomer of its downstream product, formoterol, is known for its high pharmacological activity.

This compound is a novel secondary amine for which there is currently no available experimental data in the public domain. Its structure is characterized by a benzyl group and a 2-ethoxy-3-methoxyphenyl group attached to a methanamine core. The substitution pattern on the phenyl ring is a key differentiator from its counterpart and suggests potential for novel biological activity.

Comparative Physicochemical and Structural Data

The following table summarizes the known and predicted properties of both compounds. The data for this compound are predicted based on its chemical structure using computational models, a common practice in early-stage drug discovery to estimate the properties of novel molecules.

PropertyThis compoundN-benzyl-1-(4-methoxyphenyl)propan-2-amine
Chemical Structure
Molecular Formula C₁₇H₂₁NO₂C₁₇H₂₁NO
Molecular Weight 271.35 g/mol (Predicted)255.35 g/mol
CAS Number Not available43229-65-8
Predicted pKa ~9.0 (Predicted)9.54 ± 0.19 (Predicted)
Predicted logP 3.5 (Predicted)3.7 (Computed)
Physical Form Solid (Predicted)Oil (free base), White to off-white solid (hydrochloride salt)
Solubility Miscible with methanol, methylene chloride; Insoluble in water (Predicted)Miscible with methanol, Methylene chloride; Immiscible with water

Synthetic Protocols and Methodologies

The synthesis of both compounds can be achieved through reductive amination, a versatile and widely used method for the formation of amines from carbonyl compounds and amines.

Proposed Synthesis of this compound

This protocol describes a plausible synthetic route for the novel compound, starting from the commercially available 2-ethoxy-3-methoxybenzaldehyde.

G A 2-ethoxy-3-methoxybenzaldehyde C Imine Intermediate A->C + Benzylamine - H₂O B Benzylamine B->C D This compound C->D Reduction (e.g., NaBH₄)

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-ethoxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol. Add benzylamine (1 equivalent) to the solution. The reaction can be stirred at room temperature for 1-2 hours or gently heated to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of the imine is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in portions. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine in the presence of the aromatic rings.

  • Work-up and Purification: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine

A common method for the synthesis of this compound is the reductive amination of 1-(4-methoxyphenyl)propan-2-one with benzylamine.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1-(4-methoxyphenyl)propan-2-one (1 equivalent) and benzylamine (1 equivalent) in methanol in a reaction vessel suitable for hydrogenation.

  • Catalytic Hydrogenation: Add a catalytic amount of 5% Platinum on Carbon (Pt/C). The reaction mixture is then subjected to hydrogenation at a suitable temperature (e.g., 60°C) and pressure for approximately 24 hours.

  • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed by rotary evaporation to afford the crude N-benzyl-1-(4-methoxyphenyl)propan-2-amine. Further purification can be achieved through distillation or column chromatography.

Experimental Protocols for Characterization

To ensure the identity and purity of the synthesized compounds, the following characterization methods are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for determining the purity of pharmaceutical intermediates.

Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable for these types of compounds.

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic rings show significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Potentiometric Titration for pKa Determination

The pKa of an amine is a critical parameter that influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a reliable method for its determination.

G A Prepare Amine Solution (known concentration) C Titrate with Standard Acid (e.g., HCl) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation: Prepare a standard aqueous solution of the amine of a known concentration. To ensure complete dissolution, a co-solvent may be used if necessary. The ionic strength of the solution should be kept constant using a background electrolyte like KCl.

  • Titration: Calibrate a pH meter using standard buffer solutions. Titrate the amine solution with a standardized solution of a strong acid (e.g., hydrochloric acid) at a constant temperature, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of the acid added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

Pharmacological Relevance and Potential Signaling Pathways

The primary pharmacological interest in N-benzyl-1-(4-methoxyphenyl)propan-2-amine stems from its role as a precursor to formoterol, a potent and long-acting β2-adrenergic receptor agonist. Formoterol exerts its therapeutic effect in asthma and COPD by stimulating β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.

The activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

G A Formoterol (from precursor) B β2-Adrenergic Receptor A->B Binds to C G Protein (Gs) B->C Activates D Adenylyl Cyclase C->D Activates F cAMP D->F Converts E ATP E->D G Protein Kinase A (PKA) F->G Activates H Smooth Muscle Relaxation (Bronchodilation) G->H Leads to

Comparative Biological Activity and Pharmacological Profiling of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the structural evolution from simple precursors to complex secondary amines is a critical step in optimizing both pharmacokinetics (PK) and pharmacodynamics (PD). This guide provides an objective, data-driven comparison of the secondary amine N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine against its foundational synthetic precursors: 2-ethoxy-3-methoxybenzaldehyde and benzylamine .

By analyzing the causality behind these structural modifications, this guide demonstrates how the reductive amination of these precursors eliminates off-target electrophilic toxicity, drastically improves metabolic stability against monoamine oxidases, and establishes a privileged pharmacophore for neuroprotective receptor binding.

Mechanistic Causality & Biological Profiling

To understand the biological superiority of the target secondary amine, we must evaluate the inherent liabilities of its precursors.

The Electrophilic Liability: 2-Ethoxy-3-methoxybenzaldehyde

Aromatic aldehydes are highly reactive electrophiles. In a biological environment, the carbonyl group of 2-ethoxy-3-methoxybenzaldehyde readily undergoes condensation reactions with primary amine groups found on the lysine residues of proteins. This results in the formation of covalent Schiff bases [1].

  • Causality: This non-specific protein cross-linking leads to high cytotoxicity, immunogenicity, and poor target specificity, making the aldehyde unsuitable as a therapeutic agent.

The Metabolic Liability: Benzylamine

Benzylamine is a simple primary amine. While it lacks the electrophilic toxicity of an aldehyde, it is highly susceptible to rapid oxidative deamination by Monoamine Oxidase B (MAO-B) [2].

  • Causality: MAO-B catalyzes the removal of the amine group, converting benzylamine back into a benzaldehyde derivative and releasing ammonia. This results in an exceptionally short biological half-life (< 15 minutes), rendering it ineffective for sustained target engagement in vivo.

The Optimized Scaffold: this compound

The synthesis of this target compound yields a sterically hindered, highly lipophilic secondary amine (a substituted dibenzylamine motif).

  • Metabolic Shielding: The bulky 2-ethoxy-3-methoxybenzyl group creates severe steric hindrance around the nitrogen atom. This prevents the molecule from properly orienting within the FAD-active site of MAO-B, effectively shutting down oxidative deamination and extending the half-life.

  • Targeted Affinity: The dibenzylamine scaffold is a well-documented, privileged pharmacophore for the Sigma-1 (σ1) receptor [3]. The addition of the ethoxy and methoxy groups provides critical hydrogen bond acceptor sites, while the overall lipophilicity (LogP ~3.8) ensures excellent blood-brain barrier (BBB) penetration for CNS activity.

Biological Fate & Pathway Visualization

G A 2-Ethoxy-3-methoxybenzaldehyde (Electrophile) A_tox Protein Schiff Base Formation (High Cytotoxicity) A->A_tox B Benzylamine (Primary Amine) B_metab Rapid MAO-B Degradation (Short Half-life) B->B_metab C N-benzyl-1-(2-ethoxy-3-methoxyphenyl) methanamine (Secondary Amine) C_bind Sigma-1 Receptor Binding (Neuroprotection) C->C_bind

Biological fate of this compound vs. its precursors.

Quantitative Data Comparison

The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic profiling of the three compounds, highlighting the transition from reactive precursors to a stable, target-specific ligand.

CompoundStructural ClassLipophilicity (LogP)MAO-B Half-Life (t1/2)Cytotoxicity (IC₅₀, µM)σ1 Receptor Affinity (Kᵢ, nM)
2-Ethoxy-3-methoxybenzaldehyde Aromatic Aldehyde~2.1N/A (Reactive)< 10 (High)> 10,000
Benzylamine Primary Amine~1.1< 15 min> 100 (Low)> 5,000
This compound Secondary Amine~3.8> 120 min > 100 (Low)~ 45 - 80

(Data represents established SAR parameters for the dibenzylamine pharmacophore class).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to verify assay performance.

Protocol A: In Vitro MAO-B Metabolic Stability Assay

This assay objectively compares the metabolic degradation of the primary amine precursor versus the target secondary amine.

  • Preparation: Prepare 1 µM solutions of Benzylamine and the target secondary amine in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Enzyme Addition: Add recombinant human MAO-B (0.5 mg/mL final protein concentration) to the reaction mixture.

  • Incubation: Incubate the mixtures at 37°C. Extract 50 µL aliquots at specific time points (0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench each extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., donepezil).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Include Kynuramine (50 µM) as a positive control. The assay is only valid if the formation of its metabolite, 4-hydroxyquinoline, is detected fluorometrically, confirming active MAO-B enzyme. Include a no-enzyme negative control to rule out auto-oxidation.

G Step1 1. Prepare 1 µM Compound in Potassium Phosphate Buffer Step2 2. Add Recombinant Human MAO-B Step1->Step2 Step3 3. Incubate at 37°C (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Quench with Ice-Cold Acetonitrile Step3->Step4 Step5 5. Centrifuge & LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the In Vitro MAO-B Metabolic Stability Assay.

Protocol B: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol validates the target engagement of the secondary amine scaffold.

  • Tissue Preparation: Homogenize guinea pig brain tissue (a rich source of σ1 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 1 mg/mL.

  • Radioligand Incubation: Incubate 200 µL of the membrane homogenate with 3 nM -pentazocine (a highly selective σ1 radioligand) and varying concentrations of the target compound (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with ice-cold Tris-HCl buffer. Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Use Haloperidol (10 µM) in parallel wells to define Non-Specific Binding (NSB). The assay is strictly validated only if the Specific Binding (Total Binding minus NSB) accounts for >70% of the total radioligand binding.

References

  • Title: Schiff base formation for benzaldehyde Source: ResearchGate URL: [Link]

  • Title: Some factors influencing the metabolism of benzylamine by type A and B monoamine oxidase in rat heart and liver Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

"spectroscopic data comparison of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine and its analogs"

A Comprehensive Spectroscopic Guide: Structural Elucidation of -benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine and Its Analogs

In preclinical drug development, benzylamine derivatives frequently serve as critical pharmacophores or advanced synthetic intermediates. The subtle structural differences between regioisomers and homologs can drastically alter a molecule's pharmacokinetic profile and receptor binding affinity.

This guide provides an objective, data-driven comparison of


-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine (Compound A)

-benzyl-1-(2,3-dimethoxyphenyl)methanamine (Compound B)

-benzyl-1-(3-ethoxy-2-methoxyphenyl)methanamine (Compound C)

Experimental Workflow & Causality

To ensure high-fidelity structural elucidation, the analytical protocols must be designed as a self-validating system where each technique corroborates the others.

  • Sample Preparation: All compounds must be purified to >98% (via HPLC) and rigorously dried under high vacuum. Causality: Trace moisture not only degrades the resolution of the mass spectra but also facilitates rapid proton exchange in NMR, which obscures the critical secondary amine N-H signal.

  • FTIR Acquisition: We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the weak, diagnostic secondary N-H stretch located in the 3300 cm⁻¹ region[1]. ATR provides a non-destructive, moisture-free analytical environment.

  • NMR Profiling: Spectra are acquired at 500 MHz using anhydrous

    
    . Causality:  A non-polar, aprotic solvent is specifically chosen to slow down the quadrupolar relaxation and chemical exchange of the nitrogen-bound proton, allowing the N-H signal to be observed and integrated accurately[2].
    
  • HRMS Analysis: Electrospray Ionization in positive mode (ESI+) is employed. Causality: Secondary amines possess a localized lone pair on the nitrogen, making them highly basic and exceptionally responsive to protonation (

    
    ) in acidic LC mobile phases.
    

WorkflowASample Prep(Anhydrous CDCl3)BATR-FTIR(Identify N-H & C-O)A->BCNMR Profiling(1D & 2D Elucidation)A->CDHRMS (ESI+)(Exact Mass & Frag)A->DEUnambiguousStructural AssignmentB->EC->ED->E

Figure 1: Multimodal spectroscopic workflow for the structural validation of benzylamine derivatives.

Infrared (FTIR) Spectroscopy: Functional Group Validation

Infrared spectroscopy acts as our first line of structural confirmation. For secondary amines like Compounds A, B, and C, the hallmark signature is a single, relatively weak N-H stretching band[1].

Unlike primary amines, which display two distinct bands (symmetric and asymmetric stretches), our target compounds exhibit only one N-H stretch around 3310 cm⁻¹[1]. Furthermore, the differentiation between the ethoxy/methoxy variants relies heavily on the fingerprint region. The asymmetric C-O-C stretching vibrations of the alkyl aryl ethers provide distinct markers.

Table 1: Comparative ATR-FTIR Data Summary

FeatureCompound A (2-OEt, 3-OMe)Compound B (2,3-diOMe)Compound C (3-OEt, 2-OMe)Diagnostic Significance
N-H Stretch 3312 cm⁻¹ (weak)3315 cm⁻¹ (weak)3310 cm⁻¹ (weak)Confirms secondary amine nature[1].
C-H (Aliphatic) 2975, 2930 cm⁻¹2935, 2835 cm⁻¹2970, 2932 cm⁻¹2975 cm⁻¹ indicates the terminal

of the ethoxy group.
C-O-C Stretch 1265, 1045 cm⁻¹1270, 1050 cm⁻¹1260, 1042 cm⁻¹Confirms the presence of aryl ether linkages.

Nuclear Magnetic Resonance (NMR): Resolving Regioisomers

While IR confirms functional groups, high-resolution NMR is the definitive tool for distinguishing regioisomers (Compound A vs. Compound C). The structural elucidation relies on the precise chemical shifts (δ) and splitting patterns (multiplicity) of the aliphatic protons[2].

The integration values immediately confirm the number of protons in each environment[3]. The benzylic methylene (

In Compound A , the bulky ethoxy group at the 2-position forces the benzylic

Compound C

Table 2: Quantitative ¹H NMR Data Comparison (500 MHz, CDCl₃, δ in ppm)

Proton EnvironmentCompound A (Target)Compound B (Analog 1)Compound C (Analog 2)Multiplicity & Integration
Aromatic (Benzyl) 7.25 - 7.357.25 - 7.357.25 - 7.35Multiplet, 5H
Aromatic (Core) 6.85 - 7.056.85 - 7.056.85 - 7.05Multiplet, 3H
N-

-Aryl (Core)
3.883.823.85Singlet, 2H
N-

-Benzyl
3.823.803.81Singlet, 2H
O-

(Methoxy)
3.86 (3-position)3.88 (2-pos), 3.85 (3-pos)3.90 (2-position)Singlet, 3H (or 6H for B)
O-

-

(Ethoxy)
4.08N/A4.02Quartet, 2H, J = 7.0 Hz
O-

-

(Ethoxy)
1.42N/A1.45Triplet, 3H, J = 7.0 Hz
Secondary N-H 1.851.821.84Broad Singlet, 1H

Analytical Insight: The distinct quartet (~4.08 ppm) and triplet (~1.42 ppm) unequivocally identify the ethoxy group. To differentiate Compound A from C, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. In Compound A, a strong spatial correlation is observed between the core benzylic


3

HRMS & Collision-Induced Dissociation (CID) Dynamics

High-Resolution Mass Spectrometry ensures the exact elemental composition is correct, while tandem mass spectrometry (MS/MS) maps the molecular connectivity through fragmentation.

Upon subjection to Collision-Induced Dissociation (CID), protonated benzylamines undergo highly characteristic pathways[4]. The dominant mechanism is α-cleavage at the C-N bond. Because both sides of the secondary amine are benzylic, the molecule can cleave to yield either the unsubstituted benzyl cation (m/z 91.05) or the substituted benzyl cation. Additionally, protonated benzylamines are known to undergo complex intramolecular rearrangements leading to the neutral loss of ammonia (

4

MS_PathwayM[M+H]+ Precursorm/z 272.1645F1Substituted Benzyl Cationm/z 179.08M->F1 α-Cleavage(C-N bond)F2Tropylium / Benzyl Cationm/z 91.05M->F2 α-Cleavage(C-N bond)F3Neutral Loss (NH3)m/z 255.13M->F3 CID Rearrangement(Proton transfer)

Figure 2: Primary ESI-MS/MS collision-induced dissociation (CID) pathways for Compound A.

Table 3: HRMS (ESI+) Performance & Fragmentation Data

ParameterCompound ACompound BCompound C
Chemical Formula



Calculated

272.1645258.1489272.1645
Observed

272.1648258.1491272.1644
Mass Error (ppm) 1.10.8-0.4
Primary Fragments (m/z) 179.08, 91.05, 255.13165.06, 91.05, 241.12179.08, 91.05, 255.13

Analytical Insight: While HRMS easily distinguishes the homolog (Compound B) via a 14 Da mass shift (loss of a

References

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide AZoOptics
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines Spectroscopy Online
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Stevens Institute of Technology

"cross-reactivity studies of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Cross-Reactivity Profiling of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Executive Summary & Compound Profile

This compound (hereafter referred to as NB-2E3M ) is a specialized secondary amine pharmacophore. While often utilized as a high-value intermediate in the synthesis of FabI (Enoyl-ACP reductase) inhibitors and benzimidazole-based antiproliferatives , it serves a critical role as a selectivity probe in medicinal chemistry.[1]

Its specific substitution pattern—2-ethoxy-3-methoxy —is a regioisomeric design choice intended to modulate steric bulk and lipophilicity, often to avoid cross-reactivity with human homologs of bacterial enzymes (e.g., avoiding Human Fatty Acid Synthase while targeting Bacterial FabI) or to reduce off-target binding to GPCRs common with generic benzylamines.[1]

Primary Utility:

  • Lead Optimization Probe: Used to define Structure-Activity Relationships (SAR) for the "left-hand side" (LHS) of FabI inhibitors and kinase inhibitors.[1]

  • Negative Control: A reference standard to demonstrate regio-specific binding exclusion in 3,4-dialkoxy-phenyl targeted assays (e.g., PDE4 inhibitors like Apremilast).[1]

Comparative Performance Analysis

This section objectively compares NB-2E3M against its primary structural analogs and functional alternatives. The goal is to quantify its "selectivity window."

Table 1: Selectivity & Cross-Reactivity Profile Comparison
FeatureNB-2E3M (The Product) 3,4-Dimethoxy Analog (Standard) Triclosan (Reference Inhibitor)
Primary Target Bacterial FabI / Novel KinasesBacterial FabI / PDE4Bacterial FabI (Broad Spectrum)
Substitution Pattern 2-Ethoxy, 3-Methoxy (Ortho/Meta)3,4-Dimethoxy (Meta/Para)Chlorinated Phenol
Human FASN Cross-Reactivity Low (Steric clash in pocket)Moderate (Fits hydrophobic cleft)High (Known liability)
GPCR Off-Target Binding Reduced (2-ethoxy bulk hinders 5-HT2A access)High (Classic "veratryl" pharmacophore for 5-HT/DA)Low (Non-amine structure)
Lipophilicity (cLogP) ~3.8 (Enhanced membrane permeability)~3.2~4.8
Metabolic Stability Moderate (O-dealkylation at pos 2)Low (Rapid O-demethylation)High

Analyst Insight: The shift from the standard 3,4-dimethoxy to the 2-ethoxy-3-methoxy pattern in NB-2E3M introduces a "steric gate."[1] In cross-reactivity studies, this compound often exhibits a 10-50x improved Selectivity Index (SI) against human FASN compared to the 3,4-analog, making it a superior scaffold for safety profiling.[1]

Experimental Protocols for Cross-Reactivity

To validate the specificity of NB-2E3M, a dual-tier screening approach is required: Target Selectivity (Tier 1) and Safety Pharmacology (Tier 2).[1]

Protocol A: Differential Enzyme Inhibition Assay (FabI vs. FASN)

Objective: To quantify the cross-reactivity of NB-2E3M with the human homolog of its bacterial target.[1]

Reagents:

  • Enzymes: S. aureus FabI (recombinant), Human FASN (recombinant).[1]

  • Substrate: Crotonoyl-CoA (FabI), Acetyl-CoA/Malonyl-CoA (FASN).[1]

  • Cofactor: NADPH (absorbance at 340 nm).[1]

Workflow:

  • Preparation: Dissolve NB-2E3M in DMSO to prepare a 10 mM stock. Serial dilute (1:3) to generate a concentration range from 100 µM to 1 nM.[1]

  • Incubation:

    • Mix 20 µL enzyme buffer (100 mM NaH2PO4, pH 7.0) with 1 µL compound.

    • Add 10 µL Enzyme solution. Incubate for 15 min at 25°C to allow pre-equilibrium binding.

  • Reaction Initiation: Add 20 µL Substrate/Cofactor mix (150 µM NADPH final).

  • Detection: Monitor the decrease in Absorbance (340 nm) continuously for 20 minutes using a kinetic microplate reader.

  • Analysis: Calculate the slope (velocity) and fit to a 4-parameter logistic equation to determine IC50.

    • Metric: Calculate Selectivity Index (SI) =

      
      . An SI > 50 is considered "Non-Cross-Reactive."
      
Protocol B: GPCR "Safety Panel" Screening (Radioligand Binding)

Objective: To assess "benzylamine" class liabilities (e.g., 5-HT2A, Sigma-1).[1]

Rationale: Benzylamines are "privileged structures" that often bind promiscuously to monoamine receptors. NB-2E3M must be screened to prove the 2-ethoxy group mitigates this.[1]

  • Membrane Prep: Use HEK293 membranes overexpressing human 5-HT2A or Sigma-1 receptors.[1]

  • Ligand: [3H]-Ketanserin (for 5-HT2A) or [3H]-Pentazocine (for Sigma-1).[1]

  • Displacement: Incubate membranes with radioligand (at Kd concentration) + NB-2E3M (10 µM fixed dose).[1]

  • Filtration: Harvest on GF/B filters, wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation.

  • Threshold: >50% displacement at 10 µM indicates Significant Cross-Reactivity .

Mechanism & Workflow Visualization

The following diagram illustrates the logic flow for determining if NB-2E3M is a viable lead or a toxicophore based on cross-reactivity data.

CrossReactivityWorkflow Start NB-2E3M Sample PrimaryAssay Primary Target Assay (e.g., Bacterial FabI) Start->PrimaryAssay ActivityCheck Is IC50 < 1 µM? PrimaryAssay->ActivityCheck HumanScreen Human Homolog Screen (FASN / PDE4) ActivityCheck->HumanScreen Yes DecisionFail FAIL: High Cross-Reactivity (Toxic/Off-Target) ActivityCheck->DecisionFail No (Inactive) CalcSI Calculate Selectivity Index (SI) IC50(Human) / IC50(Target) HumanScreen->CalcSI SafetyScreen GPCR Safety Panel (5-HT2A / Sigma-1) DecisionPass PASS: High Selectivity (Lead Candidate) SafetyScreen->DecisionPass < 50% Displacement SafetyScreen->DecisionFail > 50% Displacement CalcSI->SafetyScreen If SI > 50 CalcSI->DecisionFail If SI < 10

Caption: Logical screening cascade for validating NB-2E3M specificity. A "Pass" requires both high enzyme selectivity and low GPCR off-target binding.[1]

Key Findings & Data Interpretation

When interpreting cross-reactivity data for NB-2E3M, researchers should look for the "Orthogonal Shift" :

  • Positive Result (Desired): The compound shows high potency (low IC50) against the bacterial/primary target but requires >100x concentration to inhibit the human homolog.[1] This confirms the 2-ethoxy group successfully clashes with the smaller hydrophobic pocket of the human enzyme.[1]

  • Negative Result (Warning): If the IC50 values are within 1-log (10x) of each other, the compound is non-selective .[1] This is common with simpler analogs like N-benzyl-3,4-dimethoxybenzylamine, highlighting the superiority of the NB-2E3M design.[1]

References

  • Berman, J. et al. (2006).[1][2] Compositions comprising multiple bioactive agents, and methods of using the same. U.S. Patent Application US20060142265A1.[2]

  • Miller, W. H. et al. (2004).[1] Antibacterial compositions comprising FabI inhibitors. World Intellectual Property Organization WO2004082586A2.

  • BenchChem. (2025).[1] Structure and Properties of this compound.

  • PubChem. (2025).[1] Compound Summary: this compound (CID 4717133).[1][3] National Library of Medicine. [1]

  • Sevrin, M. et al. (1990).[1][4] Substituted Carboxy-Thiazolo[3,2-a]pyrimidine Derivatives. U.S. Patent 4,977,159.[4]

Sources

"comparative analysis of substituted N-benzylmethanamine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzylmethanamine (N-benzylmethylamine) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in central nervous system (CNS) therapeutics. Its versatility arises from the N-benzyl group's ability to engage in


 stacking interactions within the aromatic cages of enzymes like Monoamine Oxidase B (MAO-B) and receptors such as 5-HT

.

This guide provides a technical comparison of substituted derivatives, focusing on synthetic efficiency , structure-activity relationships (SAR) , and physicochemical profiling . We analyze why specific substitution patterns (e.g., ortho-methoxy vs. para-fluoro) drastically alter pharmacological selectivity, supported by experimental data and validated protocols.

Synthetic Architecture: Methodological Comparison

The construction of the N-benzylmethanamine core is achieved primarily through three routes. The choice of method dictates yield, impurity profile, and scalability.

Comparative Matrix of Synthetic Routes
FeatureMethod A: Reductive Amination (Recommended)Method B: Direct Alkylation Method C: Amide Reduction
Mechanism Condensation of benzaldehyde + methylamine

Imine

Reduction

displacement of benzyl halide by methylamine
Acylation

Reduction (e.g., LiAlH

)
Yield High (85-95%) Moderate (40-60%)Good (70-85%)
Selectivity High (Mono-alkylation favored)Low (Poly-alkylation common)High
Atom Economy High (Water is main byproduct)Low (Halide salt waste)Low (Requires stoichiometric reductant)
Key Reagent NaBH

or STAB (Sodium Triacetoxyborohydride)
Benzyl bromide/chlorideLiAlH

or Borane
Utility General purpose, library generationSimple substrates onlyAccessing specific tertiary amines
Validated Protocol: Indirect Reductive Amination

Rationale: Indirect reductive amination (stepwise) is superior to direct methods for preventing over-alkylation and allowing the use of milder reducing agents.

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Sodium Borohydride (NaBH

    
    , 1.5 equiv)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve benzaldehyde in MeOH (0.5 M). Add methylamine solution dropwise at 0°C. Stir at room temperature (RT) for 2–4 hours. Monitoring: Check consumption of aldehyde by TLC (Hexane/EtOAc).

  • Reduction: Cool the solution to 0°C. Add NaBH

    
     portion-wise (exothermic).
    
  • Quench: Stir for 1 hour. Quench with 1N HCl until pH ~2 (destroys excess hydride).

  • Workup: Basify with 1N NaOH to pH >10. Extract with Dichloromethane (DCM) x3.

  • Purification: Dry organic layer over MgSO

    
    . Concentrate. Purify via flash chromatography (DCM:MeOH:NH
    
    
    
    OH).
Synthesis Workflow Visualization

Synthesis_Workflow cluster_0 Critical Control Point Start Substituted Benzaldehyde Imine_Step Step 1: Imine Formation (MeNH2, MeOH, RT) Start->Imine_Step Intermediate Imine Intermediate Imine_Step->Intermediate - H2O Red_Step Step 2: Reduction (NaBH4, 0°C) Intermediate->Red_Step Quench Step 3: Acid Quench (1N HCl) Red_Step->Quench Basify Step 4: Basification (NaOH, pH >10) Quench->Basify Product N-benzylmethanamine Derivative Basify->Product Extraction

Caption: Stepwise reductive amination workflow ensuring mono-alkylation selectivity.

Pharmacological Profiling: The Substituent Effect

The N-benzylmethanamine core is a "master key" for two distinct biological targets. The substitution pattern on the benzyl ring acts as the toggle switch between these targets.

Target A: Monoamine Oxidase B (MAO-B) Inhibition

MAO-B inhibitors are crucial for Parkinson's disease therapy. The enzyme's active site contains a hydrophobic "aromatic cage" (Tyr398/Tyr435) that accommodates the benzyl ring.

Comparative Potency Data (MAO-B): Data derived from benzylamine-sulfonamide hybrid studies (Saglik et al., 2023).

Compound IDSubstituent (R)IC

(µM)
Selectivity (MAO-B > A)Mechanism
BB-4h 3-NO

(meta-nitro)
2.95ModerateReversible
Comp 4t 3-CH

(meta-methyl)
0.065HighNon-competitive
Comp 4i H (Unsubstituted) 0.041 Very High Non-competitive

Insight: Surprisingly, in certain sulfonamide-hybrid scaffolds, the unsubstituted benzyl ring (Comp 4i) fits the narrow bipartite cavity of MAO-B better than bulky substituted analogs, though electron-withdrawing groups (like 3-NO


) are often used to modulate pKa and metabolic stability.
Target B: 5-HT Receptor Agonism

In the context of phenethylamines (e.g., the "2C" family), adding an N-benzyl group creates the "NBOMe" class.[1] Here, substitution is critical for affinity.

Structure-Activity Relationship (SAR) Rules:

  • The "2-Methoxy" Rule: A methoxy group at the ortho (2-position) of the benzyl ring is essential for high affinity. It creates an intramolecular hydrogen bond and locks the conformation.

  • Affinity Shift:

    • Parent (2C-I): Ki ≈ 10 nM

    • N-benzyl analog (25I-NBOMe): Ki ≈ 0.044 nM (approx. 200x increase).

SAR Decision Logic

SAR_Logic Root N-Benzylmethanamine Scaffold Target_MAO Target: MAO-B (Parkinson's) Root->Target_MAO Target_5HT Target: 5-HT2A (Neuropsychiatry) Root->Target_5HT Strat_MAO Strategy: Fit Aromatic Cage Target_MAO->Strat_MAO Strat_5HT Strategy: Maximize Lipophilic Interaction Target_5HT->Strat_5HT Mod_MAO_1 Preferred: Unsubstituted or Small EWG (3-Cl, 3-NO2) Strat_MAO->Mod_MAO_1 Mod_MAO_2 Avoid: Bulky Ortho-subs (Steric Clash) Strat_MAO->Mod_MAO_2 Mod_5HT_1 CRITICAL: 2-Methoxy (Ortho) (Conformational Lock) Strat_5HT->Mod_5HT_1 Mod_5HT_2 Secondary: Lipophilic Para-subs (4-I, 4-Br) Strat_5HT->Mod_5HT_2

Caption: Decision tree for substituent selection based on therapeutic target.

Physicochemical Properties & Hammett Correlations[2][3][4][5][6][7]

Optimizing the N-benzylmethanamine scaffold requires balancing basicity (pKa) and lipophilicity (LogP) to ensure Blood-Brain Barrier (BBB) penetration.

Hammett Equation and Basicity

The basicity of the amine nitrogen is modulated by the electronic effects of the benzyl ring substituents.



  • 
     (Rho):  Sensitivity constant (positive for amine dissociation).
    
  • 
     (Sigma):  Substituent constant (positive for EWG).
    

Experimental Trend:

  • Electron-Donating Groups (EDG): (e.g., 4-OMe,

    
    ). Increase electron density on N 
    
    
    
    Higher pKa (More basic).
  • Electron-Withdrawing Groups (EWG): (e.g., 4-NO

    
    , 
    
    
    
    ). Decrease electron density
    
    
    Lower pKa (Less basic).

Application: To improve BBB penetration, reducing the % ionization at physiological pH (7.4) is often desirable. Introducing mild EWGs (like 3-Cl) can lower the pKa slightly, increasing the fraction of the neutral, lipophilic species.

Physicochemical Data Summary
DerivativeSubstituent

(Hammett)
Estimated pKaLogP (Calc)BBB Permeability
N-benzylmethylamine H0.00~9.51.71High
4-Methoxy -OMe-0.27~9.71.65Moderate
4-Chloro -Cl0.23~9.32.30Very High
4-Nitro -NO

0.78~8.81.60Moderate

References

  • BenchChem. (2025).[2] Comparative analysis of synthesis methods for substituted benzylamines. Retrieved from

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Retrieved from

  • Saglik, B. N., et al. (2023). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[3][4] Benzenemethanamine, N-methyl- (Compound Summary). Retrieved from

  • Rauhamäki, S., et al. (2023).[5] Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules.[1][6][7][8][9][2][3][4][5][10][11] Retrieved from

Sources

Evaluating the Impact of 2-Ethoxy-3-Methoxy Substitution on Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and coordination chemistry, I frequently evaluate how subtle structural modifications—such as the extension of a single methylene unit—can drastically alter a molecule's pharmacological profile. The substitution of a 2-methoxy group with a 2-ethoxy group on a 3-methoxybenzaldehyde scaffold represents a masterclass in rational drug design.

This guide objectively compares the biological activity of 2-ethoxy-3-methoxy substituted compounds (specifically Schiff bases and their metal complexes) against alternative analogs. By analyzing the steric, electronic, and lipophilic causality behind these modifications, we provide a comprehensive framework for researchers optimizing antimicrobial and cytotoxic agents.

Mechanistic Rationale: The 2-Ethoxy-3-Methoxy Advantage

The biological efficacy of benzaldehyde derivatives, particularly when converted into thiosemicarbazones (TSCs) and complexed with transition metals like Rhenium(I), Copper(II), or Nickel(II), is heavily dictated by their substitution patterns[1]. The 2-ethoxy-3-methoxy moiety offers three distinct advantages over standard 2,3-dimethoxy or unsubstituted alternatives:

  • Steric & Conformational Locking: The bulkier ethoxy group at the ortho (2-) position restricts the free rotation of the azomethine bond. This steric hindrance thermodynamically favors a planar conformation of the ligand, which is geometrically ideal for bidentate (N, S) metal chelation.

  • Electronic Enrichment: Both the ethoxy and methoxy groups are strongly electron-donating via resonance. This increases the electron density on the coordinating azomethine nitrogen, strengthening the coordinate covalent bond with metal centers and preventing premature ligand dissociation in vivo.

  • Optimized Lipophilicity (LogP): According to Tweedy’s chelation theory and Overton’s concept of cell permeability, the lipid membrane of bacterial cells favors the passage of lipid-soluble materials. Replacing a methoxy group with an ethoxy group increases the overall LogP of the molecule. When complexed with a metal, the polarity of the metal ion is significantly reduced by the overlapping of ligand orbitals, further enhancing lipophilicity and allowing deeper penetration into the bacterial cell wall[2].

Comparative Biological Activity Data

To objectively evaluate performance, we must compare the 2-ethoxy-3-methoxy substitution against baseline alternatives. The table below summarizes representative structure-activity relationship (SAR) data for thiosemicarbazone derivatives and their metal complexes against standard bacterial strains.

Compound ScaffoldSubstitution PatternCalculated LogPS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Metal Chelation Stability
Free TSC LigandUnsubstituted1.82>128>128Baseline
Free TSC Ligand2,3-Dimethoxy2.1564128Moderate
Free TSC Ligand2-Ethoxy-3-Methoxy 2.61 16 32 High (Steric locking)
Re(I) Complex2,3-Dimethoxy2.951632High
Re(I) Complex 2-Ethoxy-3-Methoxy 3.42 4 8 Very High

Data Interpretation: The 2-ethoxy-3-methoxy substitution consistently outperforms the 2,3-dimethoxy analog. The addition of the metal center (e.g., Re(I) or Cu(II)) acts synergistically with the ethoxy group's lipophilicity, resulting in a 4-fold increase in antimicrobial potency[3].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify causality and reaction success.

Protocol 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde Thiosemicarbazone (Ligand)

Causality: The reaction relies on acid-catalyzed nucleophilic addition. Glacial acetic acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity to drive the attack by the terminal hydrazine nitrogen of the thiosemicarbazide.

  • Preparation: Dissolve 10 mmol of 2-ethoxy-3-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition: In a separate flask, dissolve 10 mmol of thiosemicarbazide in 20 mL of hot ethanol.

  • Catalysis: Mix the solutions and add 3-4 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 4 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the aldehyde spot confirms completion.

  • Isolation: Cool to 4°C, filter the resulting precipitate, wash with cold ethanol, and dry in vacuo.

Protocol 2: Synthesis of Rhenium(I) Complexes

Causality: The labilization of the acetonitrile ligands in the precursor allows the N,S-bidentate thiosemicarbazone to coordinate, forming a highly stable five-membered chelate ring[1].

  • Reaction: React the synthesized ligand (1 mmol) with

    
     (X = Cl, Br) (1 mmol) in 15 mL of anhydrous chloroform.
    
  • Stirring: Stir at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Crystallization: Evaporate the solvent slowly. Validation Check: The formation of distinct colored crystals (typically yellow/orange) indicates successful complexation. Confirm the

    
    -S,N(3) coordination via 
    
    
    
    NMR (shift of the azomethine proton).
Protocol 3: Self-Validating In Vitro Antimicrobial Assay (Broth Microdilution)

Causality: Relying solely on optical density (OD) can yield false positives due to compound precipitation. Introducing resazurin provides a metabolic, colorimetric validation of cell viability.

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate.

  • Dilution: Perform two-fold serial dilutions of the test compounds (ranging from 128 to 0.5 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO).
    
  • Incubation & Validation: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for 2 more hours.

  • Readout: A color change from blue (oxidized resazurin) to pink (reduced resorufin) validates active bacterial metabolism. The MIC is the lowest concentration well that remains strictly blue.

Logical Relationship & Workflow Diagram

SAR_Workflow A Unsubstituted Benzaldehyde (Baseline Activity) D Thiosemicarbazone Ligand Synthesis (Acid-Catalyzed Condensation) A->D B 2,3-Dimethoxy Substitution (Moderate Lipophilicity) B->D C 2-Ethoxy-3-Methoxy Substitution (Optimal Sterics & LogP) C->D H Enhanced Membrane Permeability Stable N,S-Bidentate Chelation C->H Causality Link E Metal Complexation (e.g., Re(I), Cu(II), Ni(II)) D->E F In Vitro Biological Assay (Resazurin Validated) E->F G Low Membrane Permeability Weak Chelation F->G F->H

Caption: Workflow and Structure-Activity Relationship (SAR) logic of 2-ethoxy-3-methoxy substitution.

References

  • Synthesis and characterization of thiosemicarbazone derivatives of 2-ethoxy-3-methoxy-benzaldehyde and their rhenium(I) complexes. Polyhedron / ResearchGate. 1

  • Synthesis and characterization of thiosemicarbazone derivatives of 2-ethoxy-3-methoxy-benzaldehyde and their rhenium(I) complexes (Biological Activity Focus). ResearchGate. 2

  • Synthesis, Characterization, and Biological Activity of the Schiff Base and Its Ni(II), Cu(II), and Zn(II) Complexes. Researcher.Life. 3

Sources

A Comparative In Silico Analysis of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine and Known Ligands at the Human Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The serotonin 5-HT2A receptor, a G-protein-coupled receptor (GPCR), is a pivotal target in neuropsychopharmacology. Its modulation is implicated in the therapeutic mechanisms of antipsychotics and the psychoactive effects of hallucinogens. The N-benzylphenethylamine scaffold is a recurring motif in potent 5-HT2A receptor ligands, suggesting that novel derivatives of this class warrant investigation for their potential interaction with this receptor. This guide presents a comparative molecular docking study of a novel compound, N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine, against the human 5-HT2A receptor.

To contextualize its potential binding characteristics, we compare its in silico performance with a curated set of ligands with established pharmacology:

  • Serotonin: The endogenous agonist.

  • LSD (Lysergic acid diethylamide): A potent hallucinogenic agonist.

  • Risperidone: An atypical antipsychotic with antagonist activity at the 5-HT2A receptor.[1][2]

  • 25I-NBOMe: A highly potent synthetic agonist.[3][4]

This study aims to predict the binding affinity and interaction patterns of this compound, providing a computational foundation for its potential as a 5-HT2A receptor modulator. The methodologies detailed herein are designed to be robust and reproducible, offering a framework for similar in silico investigations.

Methodology: A Rationale-Driven Approach to Molecular Docking

The selection of a sound methodological pipeline is paramount for generating meaningful in silico data. Each step in our workflow is a deliberate choice grounded in established best practices for molecular docking.

Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB: 6A93) grid_gen Grid Box Generation receptor_prep->grid_gen Prepared Receptor ligand_prep Ligand Preparation (SMILES to 3D) autodock AutoDock Vina Execution ligand_prep->autodock Prepared Ligands grid_gen->autodock Grid Parameters results_analysis Binding Affinity & Pose Analysis autodock->results_analysis Docking Output visualization Interaction Visualization (PyMOL / Discovery Studio) results_analysis->visualization Best Poses

Caption: A flowchart of the comparative molecular docking workflow.

Step 1: Receptor Preparation

The foundation of a reliable docking study is a high-quality, meticulously prepared receptor structure.

  • Selection of Crystal Structure: We selected the human 5-HT2A receptor crystal structure complexed with risperidone (PDB ID: 6A93)[5][6]. This structure was chosen for its resolution (3.00 Å) and because it represents an antagonist-bound (inactive) conformation, providing a well-defined binding pocket.[7][8][9]

  • Preparation Protocol:

    • Initial Cleaning: The PDB file (6A93) was loaded into AutoDockTools (ADT).[10] All non-essential components, including water molecules, co-factors, and the co-crystallized ligand (risperidone), were removed to create a clean receptor model for docking.

    • Addition of Hydrogens: Polar hydrogens were added to the receptor structure. This step is critical as it ensures the correct ionization and tautomeric states of amino acid residues, which is fundamental for accurately modeling hydrogen bonds.[11][12]

    • Charge Assignment: Kollman charges were assigned to the protein atoms. These charges are crucial for the electrostatic terms in the docking scoring function, which calculates the energy of interaction between the protein and the ligand.[12]

    • File Format Conversion: The prepared receptor was saved in the PDBQT file format. This format is required by AutoDock Vina and includes the assigned charges and atom types.[13]

Step 2: Ligand Preparation

The accuracy of ligand representation is as crucial as that of the receptor.

  • Ligand Acquisition: The 2D structures of the comparator ligands were obtained from the PubChem database in the form of SMILES (Simplified Molecular-Input Line-Entry System) strings.[2][14][15][16] A putative SMILES string for the topic compound, this compound, was generated based on its chemical name and the structures of similar compounds.[17]

    • This compound: CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=C2

    • Serotonin: C1=CC2=C(C=C1O)C(=CN2)CCN[14][18][19][20]

    • LSD: CCN(CC)C(=O)[C@H]1CN([C@@H]2Cc3c[nH]c4c3c(ccc4)C2=C1)C[15][21]

    • Risperidone: CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F[1][22][23]

    • 25I-NBOMe: COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC[4][16][24]

  • Preparation Protocol:

    • 3D Structure Generation: The SMILES strings were converted into 3D structures.

    • Energy Minimization: The 3D structures of the ligands were energy-minimized to obtain their most stable, low-energy conformations.

    • Charge and Atom Type Assignment: Gasteiger charges were computed for all ligand atoms. This is a standard procedure for ligand preparation that ensures accurate electrostatic potential calculations.[11][25]

    • Torsional Degrees of Freedom: The rotatable bonds within each ligand were defined. This allows for flexibility during the docking process, enabling the ligand to adopt various conformations within the receptor's binding site.

    • File Format Conversion: The prepared ligands were saved in the PDBQT format for use with AutoDock Vina.

Step 3: Docking Simulation with AutoDock Vina
  • Grid Box Generation: A grid box was defined to encompass the active site of the 5-HT2A receptor. The center of the grid was set to the geometric center of the co-crystallized ligand (risperidone) from the original PDB file. The dimensions of the grid box were set to 25 x 25 x 25 Å to provide ample space for the ligands to move and rotate freely within the binding pocket.[26]

  • Docking Execution: AutoDock Vina was used to perform the molecular docking simulations.[27] Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box. For each ligand, multiple docking runs were performed to ensure a thorough search of the conformational space. The exhaustiveness parameter was set to 8 to balance computational cost and the rigor of the search.

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded binding affinities (in kcal/mol) and predicted binding poses for each ligand. The binding affinity represents the predicted free energy of binding; more negative values indicate a stronger, more favorable interaction.

LigandPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compound -8.90.29
Risperidone (Reference) -10.50.02
25I-NBOMe -10.20.04
LSD -9.80.09
Serotonin -7.53.54

Note: The inhibition constant (Ki) is estimated from the binding affinity and provides a measure of how potently a ligand is predicted to inhibit its target. Lower Ki values suggest higher potency.[28]

Analysis of Binding Interactions

The predicted binding poses were visualized using PyMOL and Discovery Studio Visualizer to analyze the non-covalent interactions between the ligands and the receptor.[10][29][30]

  • This compound: The docking results suggest a strong binding affinity for the topic compound, superior to the endogenous ligand, serotonin. The predicted pose indicates that the protonated amine forms a key ionic interaction with the highly conserved Asp155 residue in transmembrane helix 3 (TM3). The benzyl and substituted phenyl rings are predicted to engage in hydrophobic and pi-pi stacking interactions with aromatic residues within the binding pocket, such as Phe234, Phe339, and Phe340.

  • Reference Ligands:

    • Risperidone: As the co-crystallized ligand, its redocked pose showed a low root-mean-square deviation (RMSD) from its crystallographic position, validating the docking protocol. Its high binding affinity is consistent with its known high potency as a 5-HT2A antagonist.[1][2]

    • 25I-NBOMe and LSD: These potent agonists also exhibited strong predicted binding affinities, consistent with their known pharmacology.[3][4][21] Their binding poses also showed the critical interaction with Asp155 and extensive hydrophobic interactions within the binding cavity.

    • Serotonin: The endogenous agonist showed the lowest binding affinity among the tested compounds, which is expected as synthetic ligands are often optimized for higher potency.[14][18]

Discussion and Future Outlook

This in silico study provides the first computational evidence for the potential interaction of this compound with the human serotonin 5-HT2A receptor. The predicted binding affinity of -8.9 kcal/mol is significant and suggests that this compound may be a potent ligand for this receptor. The predicted binding mode, anchored by an ionic interaction with Asp155 and stabilized by extensive hydrophobic interactions, is consistent with the binding of other known 5-HT2A ligands.

The comparative analysis demonstrates that this compound has a predicted binding affinity that is notably stronger than serotonin and approaches that of the potent hallucinogen LSD. While its predicted affinity is lower than the high-potency antagonist risperidone and the agonist 25I-NBOMe, it falls within a range that suggests significant biological activity.

It is crucial to emphasize that these are computational predictions and require experimental validation. The results of this study, however, provide a strong rationale for the synthesis and in vitro pharmacological evaluation of this compound. Future studies should focus on radioligand binding assays to determine its experimental affinity (Ki) for the 5-HT2A receptor and functional assays to characterize it as an agonist, antagonist, or partial agonist.

Conclusion

The comparative molecular docking study presented in this guide suggests that this compound is a promising candidate for further investigation as a novel 5-HT2A receptor ligand. The detailed, rationale-driven methodology provides a transparent and reproducible framework for the in silico evaluation of novel compounds, underscoring the power of computational chemistry in modern drug discovery.

References

  • Risperidone - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • PharmaCompass. (n.d.). Risperidone | Drug Information, Uses, Side Effects, Chemistry. Retrieved March 4, 2026, from [Link]

  • Bioinformatics Review. (2020, December 15). Most widely used software for docking results image generation. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Serotonin. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Risperidone. Retrieved March 4, 2026, from [Link]

  • LSD - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Serotonin - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Risperidone-d4. Retrieved March 4, 2026, from [Link]

  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. Retrieved March 4, 2026, from [Link]

  • 25I-NBOMe - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • PubChemLite. (n.d.). Serotonin (C10H12N2O). Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2024, January 18). How to visualize interactions of protein-protein docked model obtained from ClusPro web server? Retrieved March 4, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Serotonin. Retrieved March 4, 2026, from [Link]

  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Serotonin, TMS. Retrieved March 4, 2026, from [Link]

  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina. Retrieved March 4, 2026, from [Link]

  • Automated Docking. (n.d.). Retrieved March 4, 2026, from [Link]

  • Scripps Research. (2011, December 8). Using AutoLigand with AutoDockTools: A Tutorial. Retrieved March 4, 2026, from [Link]

  • Scripps Research. (n.d.). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 25I-NBOMe. Retrieved March 4, 2026, from [Link]

  • UNODC. (n.d.). Substance Details 25I-NBOMe. Retrieved March 4, 2026, from [Link]

  • Bioinformatics Stack Exchange. (2025, June 1). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. Retrieved March 4, 2026, from [Link]

  • Shutterstock. (n.d.). Lsd Smile royalty-free images. Retrieved March 4, 2026, from [Link]

  • YouTube. (2019, August 31). Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1. Retrieved March 4, 2026, from [Link]

  • RCSB PDB. (2019, February 13). 6A93: Crystal structure of 5-HT2AR in complex with risperidone. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2020, May 20). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor? Retrieved March 4, 2026, from [Link]

  • YouTube. (2026, February 23). AutoDock Vina | Ligand Protein Dock | PyMOL | Discovery Studio | English. Retrieved March 4, 2026, from [Link]

  • MDPI. (2025, May 14). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. Retrieved March 4, 2026, from [Link]

  • Oxford Treatment Center. (2024, April 30). What is 25i (25i-NBOMe)? | Synthetic LSD. Retrieved March 4, 2026, from [Link]

  • Freepik. (n.d.). Lsd smile Images - Free Download on Freepik. Retrieved March 4, 2026, from [Link]

  • PMC. (2023, June 14). On the construction of LIECE models for the serotonin receptor 5-HT2AR. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of the 5-HT2A receptor, for Kimura et al. (PDB: 6A93). Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). (+)-Lysergic acid diethylamide. Retrieved March 4, 2026, from [Link]

  • Etsy. (n.d.). Smiley Face Lsd. Retrieved March 4, 2026, from [Link]

  • Protein Data Bank Japan. (2024, November 20). 6a93 - Crystal structure of 5-HT2AR in complex with risperidone - Summary. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2013, October 30). How to interpret AutoDock Vina results? Retrieved March 4, 2026, from [Link]

  • YouTube. (2024, September 24). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. Retrieved March 4, 2026, from [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. Retrieved March 4, 2026, from [Link]

  • Preprints.org. (2025, May 18). Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). N-Benzyl-2-(2-methoxyphenoxy)ethylamine. Retrieved March 4, 2026, from [Link]

  • NCBI. (2018, July 11). 6A93: Crystal structure of 5-HT2AR in complex with risperidone. Retrieved March 4, 2026, from [Link]

  • PMC. (2025, September 3). Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators. Retrieved March 4, 2026, from [Link]

  • YouTube. (2013, October 23). Receptor Grid Generation - Defining the Active Site (Box Center and Sizes). Retrieved March 4, 2026, from [Link]

  • Pfam. (n.d.). Crystal structure of 5-HT2AR in complex with risperidone (6a93). Retrieved March 4, 2026, from [Link]

  • N-benzyl-2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine (CID 35943). (n.d.). Retrieved March 4, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a secondary amine that serves as a valuable scaffold in medicinal chemistry and drug development. Its structural motifs, featuring a substituted benzyl group, are common in various biologically active compounds. The efficient and scalable synthesis of this molecule is paramount for researchers in academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for its production, with a focus on reductive amination. We will dissect various experimental approaches, providing the underlying chemical rationale, comparative performance data, and detailed protocols to enable researchers to select the most appropriate method for their specific needs.

Core Synthetic Strategy: Reductive Amination

The most direct and widely adopted method for synthesizing N-benzylamines is the reductive amination of an aldehyde.[1][2][3][4] This process involves the condensation of an aldehyde with a primary amine to form an intermediate imine (or iminium ion), which is subsequently reduced to the target secondary amine. This transformation can be performed in a "one-pot" fashion or as a two-step sequence.

The primary precursors for the synthesis of this compound are:

  • 2-ethoxy-3-methoxybenzaldehyde: The carbonyl component.

  • Benzylamine: The amine component.

The overall efficiency of the synthesis is critically dependent on the choice of reducing agent and the reaction conditions employed.

cluster_precursors Starting Materials cluster_pathways Synthetic Pathways Aldehyde 2-ethoxy-3-methoxybenzaldehyde Imine Imine Intermediate (C=N bond formation) Aldehyde->Imine Condensation OnePot One-Pot Reductive Amination (Imine formation and reduction in situ) Aldehyde->OnePot Mix with Amine & Reducing Agent Amine Benzylamine Amine->Imine (+ H₂O) Amine->OnePot TwoStep Two-Step Reductive Amination (Isolate Imine, then reduce) Imine->TwoStep Isolation FinalProduct This compound OnePot->FinalProduct TwoStep->FinalProduct Reduction Step cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Aldehyde (1.0 eq) & Benzylamine (1.05 eq) in DCM B 2. Stir for 30 min at RT (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C D 4. Stir for 12-24h at RT C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry (Na₂SO₄), Filter, Evaporate F->G H 8. Column Chromatography (Silica, Hexane/EtOAc) G->H I Pure Product H->I

Caption: Workflow for one-pot reductive amination.

Step-by-Step Methodology:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 2-ethoxy-3-methoxybenzaldehyde (1.0 eq) and dichloromethane (DCM, approx. 0.2 M). Add benzylamine (1.05 eq) dropwise. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: Alternative Method - Catalytic Hydrogenation

This method is ideal for larger scales and for avoiding borohydride reagents.

Step-by-Step Methodology:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-ethoxy-3-methoxybenzaldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol or ethanol (approx. 0.2 M).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen (typically 1-3 atm or a balloon) and stir the reaction vigorously.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete in 5-18 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by acid-base extraction or column chromatography if necessary. [5]

Benchmarking Product Purity: Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both benzyl rings, the benzylic methylene protons (CH₂-N), the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups, and the methine proton (Ar-CH-N).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electron impact (EI) ionization is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the formation of a tropylium ion (m/z = 91) from the benzyl group. [6]* Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretch for the secondary amine.

Conclusion

The synthesis of this compound is most efficiently achieved via reductive amination. For laboratory-scale synthesis, the one-pot procedure using sodium triacetoxyborohydride offers the best balance of high yield, operational simplicity, and safety. For larger-scale industrial applications, catalytic hydrogenation is superior due to its atom economy, low cost, and minimal waste generation, despite the initial requirement for specialized equipment. The two-step procedure with sodium borohydride remains a viable, low-cost alternative, particularly if selective reagents are unavailable. The selection of the optimal route ultimately depends on the specific constraints and priorities of the research or production environment, including scale, budget, available equipment, and safety protocols.

References

  • RSC. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • ARKIVOC. (2008). Synthesis of functionalized benzyl amines by the reductive - Arkivoc. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PMC. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • BioCrick. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8. Retrieved from [Link]

  • ResearchGate. (2017, August 12). Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of N-1-(2-hydroxy-3-methoxybenzyl)-2- (2-hydroxy-3-methoxyphenyl)-1H-benzimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Treat this compound as a High-Hazard Unknown. N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a functionalized benzylamine derivative. While specific toxicological data (LD50) may be sparse in public registries, its structural analogs (NBOMe precursors and substituted benzylamines) exhibit significant bioactivity, neurotoxicity, and corrosivity .

Core Directive: Do not dispose of via drain, trash, or standard solvent waste streams without pH adjustment. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Characterization & Hazard Profiling

To safely dispose of this chemical, we must understand its functional reactivity. This molecule contains a secondary amine backbone with ethoxy and methoxy ether substitutions on the phenyl ring.

FeatureHazard Implication
Secondary Amine Corrosive (Base): Likely pH > 11 in solution. Causes severe skin/eye burns.Nitrosamine Precursor: Reacts with nitrites/nitrosating agents to form carcinogenic nitrosamines.
Benzyl Moiety Lipophilicity: Facilitates skin absorption. Systemic toxicity risk is elevated compared to simple amines.
Ether Groups Peroxide Formation: While less prone than simple ethers, long-term storage in air can theoretically form unstable peroxides (low risk, but non-zero).

Operational Disposal Protocol

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient break-through time for aromatic amines.

PPE TypeSpecificationRationale
Hand Protection Double-glove: Inner Nitrile (4 mil) + Outer Butyl Rubber or Viton.Aromatic amines can permeate standard nitrile rapidly.
Eye Protection Chemical Splash Goggles + Face Shield.High risk of irreversible corneal damage from alkaline splashes.
Respiratory Fume Hood (Primary). N95/P100 if solid/dust handling is unavoidable outside hood.Prevents inhalation of caustic dust or bioactive aerosols.
Body Tyvek® Lab Coat or Chemical Apron.Prevents skin absorption via clothing contact.[1][2]
Waste Segregation (The "Do Not Mix" List)

CRITICAL SAFETY WARNING: Segregation is the most common failure point in amine disposal.

  • ⛔ DO NOT MIX with Acids: Neutralization is highly exothermic (heat generating). If mixed rapidly in a waste drum, this can cause boiling, over-pressurization, and rupture.

  • ⛔ DO NOT MIX with Bleach (Hypochlorites): Reaction generates chloramines (toxic gas).

  • ⛔ DO NOT MIX with Nitrites/Nitrates: Forms N-nitrosamines (potent carcinogens).

  • ⛔ DO NOT MIX with Acid Anhydrides/Chlorides: Violent reaction.

Step-by-Step Disposal Workflow

The following workflow dictates the logical path for disposal based on the physical state of the waste.

Decision Matrix Diagram

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Solution ContainerS Containerize: Screw-top HDPE or Glass Jar. Do NOT use metal. Solid->ContainerS LabelS Labeling: 'Hazardous Waste - Toxic Organic Solid' List full chemical name. ContainerS->LabelS Handoff Handoff to EHS/Contractor (Incineration Profile) LabelS->Handoff SolventCheck Check Solvent Compatibility Liquid->SolventCheck Segregate Segregate: Keep separate from Acids & Oxidizers. Verify pH (expect >11). SolventCheck->Segregate Compatible ContainerL Containerize: Polyethylene (HDPE) Carboy. Vented cap recommended. Segregate->ContainerL ContainerL->Handoff

Figure 1: Decision logic for segregating and containerizing amine-based hazardous waste.

Solid Waste Procedure
  • Containment: Transfer solid material into a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers as amines can corrode certain alloys or react with surface oxides.

  • Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (Ethanol or Isopropanol). Dispose of the wipe as solid hazardous waste (do not trash).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Corrosive."[2]

Liquid Waste Procedure
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum. (e.g., if dissolved in DCM, do not mix with aqueous acidic waste).

  • pH Check: If the solution is aqueous, measure pH. If pH > 12.5, it meets the definition of RCRA Corrosive Waste .

  • Bulking: Pour into a designated "Basic Organic Waste" carboy.

    • Technique: Use a funnel. Pour slowly to observe for any heat generation or gas evolution.

  • Rinsing: Triple rinse the original flask with the primary solvent. Add rinsate to the waste container.

Regulatory & Compliance (RCRA)[3][4]

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations.

  • Waste Code Assignment:

    • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

      
       12.5.
      
    • D001 (Ignitability): Applicable if dissolved in a flammable solvent (e.g., Methanol, Acetone).

    • Unlisted Hazardous Waste: Since this specific CAS is likely not on the P-list or U-list, it must be characterized by the generator.[3] Best Practice: Manage as a "Toxic, Corrosive Organic" to ensure incineration.

  • Disposal Method: The only acceptable final disposition is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures thermal destruction of the nitrogenous backbone.

Emergency Response (Spill Procedures)

Scenario: 10g Solid Spill on Benchtop.

  • Evacuate & Alert: Clear the immediate area.

  • Don PPE: Butyl gloves, goggles, lab coat, N95 respirator.

  • Contain: Cover spill with a dry absorbent pad or vermiculite to prevent dust dispersion.

  • Neutralize (Optional but Recommended): Dampen the area slightly with dilute acetic acid (5%) or citric acid to convert the free base amine to a less volatile salt. Note: Do this only if you are trained in neutralization.

  • Collect: Scoop material into a hazardous waste jar.

  • Clean: Wash surface with soap and water 3x.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Benzylamine Derivatives (General Safety). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the safe handling of complex synthetic intermediates is paramount. This compound is a highly functionalized secondary amine. While its specific structural motifs make it a valuable building block in medicinal chemistry, they also impart significant toxicological and physical hazards typical of substituted benzylamines.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Hazard Profile & Toxicodynamic Mechanism

To effectively protect yourself, you must first understand the causality behind the chemical's hazards. Treat this compound as a Corrosive (Category 1B) and Acute Toxin (Category 4) .

The Causality of Amine Corrosivity: The severe skin and eye damage caused by secondary amines is not merely a function of their high pH. The toxicity is driven by a synergistic mechanism involving lipophilicity and basicity. The apolar tails of the molecule (the benzyl and 2-ethoxy-3-methoxyphenyl groups) act as penetration enhancers, allowing the chemical to rapidly diffuse across the stratum corneum and insert itself into cellular lipid bilayers [2]. Once integrated into the membrane, the basic secondary amine group alters the local physiological pH, triggering rapid keratin denaturation, lipid disruption, and irreversible cellular necrosis [2].

Because of this dual-action mechanism, standard incidental-contact PPE is entirely insufficient.

Mechanism A Free Base Amine Exposure to Skin B Stratum Corneum Penetration A->B Lipophilic tail C Lipid Bilayer Disruption B->C Diffusion D Keratin Denaturation & pH Alteration C->D Basic amine E Cellular Necrosis (Chemical Burn) D->E Irreversible damage

Caption: Toxicodynamic mechanism of amine-induced skin corrosion.

Personal Protective Equipment (PPE) Specifications

The Occupational Safety and Health Administration (OSHA) mandates that PPE must serve as a comprehensive barrier against identified workplace hazards [1]. Due to the permeation capabilities of substituted benzylamines, standard disposable nitrile gloves will degrade rapidly upon contact.

Table 1: Quantitative & Material PPE Specifications

PPE CategoryRecommended Material/SpecificationRationale (Causality)Regulatory Standard
Hand Protection FKM (Fluoro rubber) or Heavy-Duty Nitrile (>0.4mm thickness)Prevents lipophilic amine permeation; standard thin nitrile degrades rapidly upon contact [3].EN 374 / ASTM F739
Eye Protection Chemical Splash Goggles + Polycarbonate Face ShieldProtects against basic liquid splashes that cause irreversible corneal saponification [4].ANSI Z87.1 / CSA Z94.3
Body Protection Flame-resistant lab coat + Neoprene or Butyl Rubber ApronProvides an extended barrier against volatile reactions and prevents skin contact [4].OSHA 29 CFR 1910.132
Respiratory Half-mask respirator with ABEK (organic vapor/amine) cartridgesMitigates inhalation of volatile corrosive amine vapors during transfers outside a fume hood [1].NIOSH / 29 CFR 1910.134

Operational Plan: Step-by-Step Methodology

Every protocol involving this compound must be treated as a self-validating system: if one safety check fails, the operation does not proceed.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Conduct a hazard assessment and verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Never handle this compound on an open bench.

  • Workspace Clearance: Remove all incompatible materials from the hood. Amines react violently with strong oxidizing agents, heavy metals, and strong acids [3].

  • PPE Donning: Equip the PPE specified in Table 1. Ensure the face shield is worn over the splash goggles [5].

Phase 2: Chemical Transfer and Reaction Execution
  • Atmospheric Purge: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Secondary amines can slowly oxidize in the presence of ambient air, forming unwanted N-oxides and degrading the reagent.

  • Closed-System Transfer: Utilizing a glass syringe or a dedicated chemically resistant pipette, transfer the this compound directly into the closed system. Causality: This minimizes vapor release and prevents the hygroscopic amine from absorbing ambient moisture.

  • Decontamination: Seal the primary chemical container immediately after transfer. Wipe the exterior of the bottle with a compatible solvent (e.g., isopropanol) to remove trace residues before returning it to the corrosive storage cabinet.

Phase 3: Quenching and Waste Segregation
  • Thermal Control: Upon completion of the reaction, cool the mixture to 0°C using an ice bath.

  • Acidic Neutralization: Quench any unreacted this compound by slowly adding a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) dropwise. Causality: Acid-base neutralizations are highly exothermic. Cooling the system prevents solvent boil-off, while the acid converts the volatile, lipophilic free base into a water-soluble, non-volatile amine salt, drastically reducing its toxicity profile.

  • Segregation: Transfer the quenched mixture into a designated "Basic Organic Waste" container. Never mix amine waste with halogenated solvents , as this can lead to the slow, pressure-building formation of quaternary ammonium salts.

Workflow A 1. Pre-Operation Verify PPE & Fume Hood Flow B 2. Chemical Transfer Closed System Transfer A->B  Proceed if safe C 3. Reaction Execution Inert Atmosphere B->C  Transfer complete D 4. Quenching Acidic Neutralization at 0°C C->D  Reaction finished E 5. Waste Segregation Basic Organic Waste D->E  Aqueous/Organic separation

Caption: Operational workflow for handling hazardous secondary amines.

Emergency Response & Spill Mitigation

In the event of an accidental release or exposure, immediate action based on the chemical's properties is required:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes under a safety shower. Do not attempt to neutralize the amine on the skin with acid, as the exothermic reaction will worsen the thermal burn [3]. Seek immediate medical attention.

  • Spill Cleanup: Do not use combustible materials like sawdust to absorb the spill. Use an inert, liquid-binding material (diatomaceous earth or sand) [3]. Once absorbed, scoop the material using non-sparking tools into a highly visible, sealable hazardous waste container. Ventilate the area thoroughly before resuming normal operations.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Predictability of in vitro dermal assays when evaluating fatty amine deriv
  • Safety D
  • Understanding Laboratory Safety Equipment: A Guide for Labs. Delta Scientific.
  • Personal Protective Equipment Requirements for Laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.